Product packaging for Silane, trimethyl(2-propynyloxy)-(Cat. No.:CAS No. 5582-62-7)

Silane, trimethyl(2-propynyloxy)-

Cat. No.: B1585590
CAS No.: 5582-62-7
M. Wt: 128.24 g/mol
InChI Key: ZZRPJWCNCLSOLR-UHFFFAOYSA-N
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Description

Silane, trimethyl(2-propynyloxy)- is a useful research compound. Its molecular formula is C6H12OSi and its molecular weight is 128.24 g/mol. The purity is usually 95%.
The exact mass of the compound Silane, trimethyl(2-propynyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12OSi B1585590 Silane, trimethyl(2-propynyloxy)- CAS No. 5582-62-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(prop-2-ynoxy)silane
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InChI

InChI=1S/C6H12OSi/c1-5-6-7-8(2,3)4/h1H,6H2,2-4H3
Source PubChem
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InChI Key

ZZRPJWCNCLSOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12OSi
Source PubChem
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DSSTOX Substance ID

DTXSID9063956
Record name Trimethyl(2-propynyloxy)silane
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Molecular Weight

128.24 g/mol
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CAS No.

5582-62-7
Record name Trimethyl(2-propyn-1-yloxy)silane
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Record name Silane, trimethyl(2-propyn-1-yloxy)-
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Record name Silane, trimethyl(2-propyn-1-yloxy)-
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Record name Trimethyl(2-propynyloxy)silane
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Record name Trimethyl(2-propynyloxy)silane
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Foundational & Exploratory

An In-depth Technical Guide to Silane, trimethyl(2-propynyloxy)-

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical examination of Silane, trimethyl(2-propynyloxy)-, a versatile bifunctional reagent pivotal in modern organic synthesis and materials science. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's core properties, synthesis, reactivity, and applications, grounding technical data with field-proven insights.

Strategic Overview: The Duality of a Modern Synthetic Building Block

Silane, trimethyl(2-propynyloxy)-, also known as trimethylsilyl propargyl ether, is a compound of significant strategic value in chemical synthesis. Its structure uniquely combines a terminal alkyne, a powerful reactive handle, with a trimethylsilyl (TMS) ether, a sterically bulky and readily cleavable protecting group for the propargyl alcohol.[1] This dual-functionality allows for the introduction of a masked hydroxyl group and a reactive alkyne moiety in a single, efficient step.

The primary utility of this reagent lies in its orthogonal reactivity. The terminal alkyne is primed for a host of powerful bond-forming reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] Concurrently, the TMS group shields the hydroxyl functionality from undesired side reactions, and can be selectively removed under mild conditions to reveal the alcohol for subsequent transformations. This strategic advantage streamlines complex molecular construction, enhancing synthetic efficiency—a critical consideration in drug development and materials science.[1]

Core Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent's physical and analytical characteristics is paramount for its effective use, purification, and characterization.

Physicochemical Properties

The fundamental physical and chemical identifiers for Silane, trimethyl(2-propynyloxy)- are summarized below.

PropertyValueSource(s)
CAS Number 5582-62-7[1]
Molecular Formula C₆H₁₂OSi[1]
Molecular Weight 128.24 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 52 °C at 85 mmHg[1]
Density 0.835 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.406–1.411[1]
Flash Point 48 °F (8.9 °C)[1]
InChI Key ZZRPJWCNCLSOLR-UHFFFAOYSA-N
Canonical SMILES C--INVALID-LINK--(C)OCC#C[1]
Spectroscopic Signature

Spectroscopic data is indispensable for the unambiguous identification and purity assessment of Silane, trimethyl(2-propynyloxy)-.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear structural fingerprint. Key signals include:

    • A sharp singlet around δ 0.1-0.2 ppm , integrating to 9H, corresponding to the magnetically equivalent protons of the trimethylsilyl (TMS) group.

    • A triplet at approximately δ 2.45-2.50 ppm (J = 2.4 Hz), integrating to 1H, which is characteristic of the terminal acetylenic proton (≡C-H).[1]

    • A doublet around δ 4.2-4.3 ppm , integrating to 2H, representing the methylene protons (-O-CH₂-) coupled to the acetylenic proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum complements the proton data, showing distinct signals for each carbon environment:

    • A signal near δ -2.0 ppm for the three equivalent methyl carbons of the TMS group.

    • A signal around δ 51.5 ppm for the methylene carbon (-O-CH₂-).

    • Two signals in the alkyne region: one around δ 74.5 ppm for the terminal carbon (≡C-H) and another around δ 82.5 ppm for the internal alkyne carbon (-C≡).

  • IR (Infrared) Spectroscopy: IR spectroscopy is highly effective for identifying the key functional groups present in the molecule.

    • A strong, sharp absorption band near 3300 cm⁻¹ is a definitive indicator of the ≡C-H stretch of the terminal alkyne.[1]

    • A sharp, though weaker, absorption around 2120 cm⁻¹ corresponds to the C≡C triple bond stretch.

    • Strong absorptions characteristic of the TMS group appear at approximately 1250 cm⁻¹ (Si-CH₃ symmetric deformation) and 840 cm⁻¹ (Si-C stretch).

    • A prominent C-O stretching band is observed around 1100 cm⁻¹ .

Validated Synthesis and Purification Protocol

The most reliable and widely used method for preparing Silane, trimethyl(2-propynyloxy)- is the direct silylation of propargyl alcohol with chlorotrimethylsilane under basic conditions.[1] This protocol is designed as a self-validating system, with each step explained to ensure reproducibility and high purity.

Synthetic Workflow Diagram

G cluster_0 Reaction Stage cluster_1 Workup & Isolation cluster_2 Purification reagents Reactants: - Propargyl Alcohol - Chlorotrimethylsilane (TMSCl) - Triethylamine (Base) - Anhydrous Solvent (DCM) reaction_vessel Reaction at 0 °C to RT (Inert Atmosphere) reagents->reaction_vessel 1. Combine & React quench Aqueous Quench (e.g., sat. NaHCO₃) reaction_vessel->quench 2. Reaction Completion extraction Liquid-Liquid Extraction (Separate Organic Layer) quench->extraction drying Drying & Filtration (e.g., MgSO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration 3. Crude Product distillation Fractional Distillation (Under Reduced Pressure) concentration->distillation product Pure Product: Silane, trimethyl(2-propynyloxy)- distillation->product

Caption: Step-wise workflow for the synthesis and purification of Silane, trimethyl(2-propynyloxy)-.

Detailed Experimental Methodology

Materials:

  • Propargyl alcohol (distilled)

  • Chlorotrimethylsilane (TMSCl, distilled)

  • Triethylamine (Et₃N, distilled from CaH₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve propargyl alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM to a concentration of approximately 0.5 M.

    • Expertise & Experience: An inert atmosphere is critical to prevent hydrolysis of the moisture-sensitive TMSCl. Triethylamine acts as an essential base to scavenge the HCl byproduct, driving the reaction to completion.

  • Silylation: Cool the stirred solution to 0 °C in an ice bath. Add chlorotrimethylsilane (1.1 eq.) dropwise over 20-30 minutes using a syringe or dropping funnel.

    • Causality: Controlled, low-temperature addition mitigates the exothermic nature of the reaction, preventing potential side reactions and ensuring a higher yield of the desired product.

  • Reaction Monitoring: After complete addition, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

    • Trustworthiness: Reaction monitoring is a self-validating step that ensures complete conversion before proceeding to the workup, maximizing efficiency.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and then brine.

    • Expertise & Experience: The bicarbonate wash neutralizes excess acid, while the brine wash aids in the removal of water from the organic phase, improving drying efficiency.

  • Isolation and Purification: Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by fractional distillation under reduced pressure to yield Silane, trimethyl(2-propynyloxy)- as a pure, colorless liquid.

Reactivity and Applications in Drug Development

The synthetic power of Silane, trimethyl(2-propynyloxy)- is rooted in the distinct and controllable reactivity of its two functional domains.

The Terminal Alkyne: A Hub for Coupling Chemistry

The alkyne group is a versatile platform for constructing complex molecular architectures.

  • Click Chemistry (CuAAC): The terminal alkyne readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1] This process forms a highly stable 1,4-disubstituted 1,2,3-triazole ring, a common and valuable linker in medicinal chemistry and bioconjugation due to its high efficiency, functional group tolerance, and bio-orthogonal nature.[1]

G Alkyne R¹-C≡CH (Silane, trimethyl(2-propynyloxy)-) Catalyst Cu(I) Catalyst Alkyne->Catalyst Azide R²-N₃ (Organic Azide) Azide->Catalyst Product 1,2,3-Triazole Product Catalyst->Product [3+2] Cycloaddition

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

  • Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction enables the direct linkage of the terminal alkyne to aryl or vinyl halides. It is a foundational method for synthesizing conjugated systems prevalent in pharmaceuticals and organic electronics.

The TMS Ether: A Controllable Latent Nucleophile

The trimethylsilyl ether functions as a robust protecting group for the primary alcohol, which can be strategically unveiled when needed.

  • Deprotection Conditions: The Si-O bond is readily cleaved under various mild conditions, regenerating the free hydroxyl group. The choice of reagent allows for deprotection in the presence of other sensitive functional groups.

    • Fluoride-Based: Tetrabutylammonium fluoride (TBAF) in an organic solvent like THF is the most common and highly effective method.

    • Acidic Conditions: Mild protic acids (e.g., acetic acid in THF/water) or dilute mineral acids (e.g., HCl in methanol) can be employed.

    • Basic Conditions: Reagents such as potassium carbonate (K₂CO₃) in methanol are also effective for TMS ether cleavage.

This "protect-react-deprotect" strategy is fundamental in multi-step synthesis, allowing for precise control over the sequence of bond formations.

Safety, Handling, and Storage

Proper laboratory practice is essential when working with this reagent.

  • Safety: Silane, trimethyl(2-propynyloxy)- is a flammable liquid with a low flash point and should be handled exclusively in a well-ventilated chemical fume hood.[1] It can cause skin and eye irritation.[1] Standard personal protective equipment (PPE), including safety goggles, chemically resistant gloves, and a lab coat, is mandatory.

  • Handling: Due to its sensitivity to moisture, which can cause hydrolysis, all transfers should be conducted using anhydrous techniques under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: The compound should be stored in a tightly sealed container, under an inert atmosphere, in a cool, dry, and well-ventilated area designated for flammable liquids, away from heat and ignition sources.

References

trimethyl(prop-2-ynoxy)silane chemical structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Trimethyl(prop-2-ynoxy)silane: Structure, Bonding, and Synthetic Utility

Introduction: A Bifunctional Linchpin in Modern Synthesis

Trimethyl(prop-2-ynoxy)silane (CAS No. 5582-62-7) is a versatile bifunctional molecule that has emerged as a valuable building block for researchers in organic synthesis, materials science, and drug development.[1] It uniquely combines the protective capabilities of a trimethylsilyl (TMS) ether with the synthetic versatility of a terminal alkyne. This dual functionality allows for a wide range of orthogonal chemical transformations, making it an indispensable tool for the construction of complex molecular architectures.

This guide provides a detailed exploration of the chemical structure, bonding characteristics, spectroscopic signature, and reactivity of trimethyl(prop-2-ynoxy)silane. It is designed to equip researchers, scientists, and drug development professionals with the technical understanding and practical insights necessary to effectively leverage this reagent in their work.

Part 1: Molecular Structure and Bonding Analysis

The structure of trimethyl(prop-2-ynoxy)silane, C₆H₁₂OSi, is characterized by three key functional components: the trimethylsilyl group, the silyl ether linkage, and the propargyl moiety containing a terminal alkyne.

  • The Trimethylsilyl (TMS) Group: Comprising a central silicon atom bonded to three methyl groups, the TMS group is known for its chemical inertness and significant steric bulk.[2] This group is fundamental to its role as a protecting agent for the propargyl alcohol hydroxyl group. The Si-C bonds are stable, non-polar covalent bonds.

  • The Silyl Ether Linkage (-Si-O-C-): The bond between silicon and oxygen is a strong, polar covalent bond. The electronegativity difference between silicon (1.90) and oxygen (3.44) results in a polarized bond, which is susceptible to cleavage by specific reagents, particularly fluoride ions or acid, forming the basis of its utility as a protecting group.[3][4]

  • The Propargyl Moiety (-CH₂-C≡CH): This fragment provides the second reactive site. The carbon-carbon triple bond (C≡C) is electron-rich and serves as a key functional handle for a variety of addition and coupling reactions. The terminal alkyne proton (≡C-H) is weakly acidic and can be removed by a suitable base, enabling its participation in reactions like Sonogashira coupling or its direct use in cycloadditions.

The overall geometry features a tetrahedral silicon atom and a linear C-C≡C-H arrangement, providing a well-defined three-dimensional structure that influences its reactivity in complex synthetic environments.

Part 2: Spectroscopic Characterization

Accurate identification and purity assessment of trimethyl(prop-2-ynoxy)silane are crucial for its successful application. This is reliably achieved through a combination of NMR, IR, and Mass Spectrometry techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous confirmation of the molecular structure.

¹H NMR Spectral Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~4.2 Doublet 2H -O-CH₂ -C≡CH
~2.4 Triplet 1H -C≡CH

| ~0.15 | Singlet | 9H | -Si(CH₃ )₃ |

¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment
~80 C ≡CH
~75 C≡C H
~52 -O-CH₂ -

| ~ -1.5 | -Si(CH₃ )₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups present in the molecule.

Key IR Absorption Bands

Frequency (cm⁻¹) Intensity Assignment
~3300 Strong, Sharp ≡C-H stretch (terminal alkyne)
~2120 Medium C≡C stretch (alkyne)
~1250, 840, 760 Strong Si-CH₃ vibrations

| ~1100 | Strong | Si-O-C stretch |

Part 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of trimethyl(prop-2-ynoxy)silane stems from the distinct and often orthogonal reactivity of its two primary functional groups. This allows for sequential, controlled modifications at either the silyl ether or the alkyne terminus.

Workflow: Orthogonal Reactivity

The following diagram illustrates the two principal reaction pathways available, highlighting the molecule's role as a versatile synthetic intermediate.

G cluster_start Starting Material cluster_path1 Path 1: Silyl Ether Cleavage cluster_path2 Path 2: Alkyne Reaction A Trimethyl(prop-2-ynoxy)silane B Deprotection (e.g., TBAF, H⁺) A->B Fluoride or Acid D CuAAC 'Click' Chemistry (R-N₃, Cu(I)) A->D Azide + Catalyst C Propargyl Alcohol B->C E TMS-Protected Triazole D->E

Caption: Dual reactivity pathways of trimethyl(prop-2-ynoxy)silane.

Silyl Ether as a Protecting Group

The TMS group serves as an effective protecting group for the primary alcohol of propargyl alcohol.[2] This is crucial in multi-step syntheses where the hydroxyl group's reactivity (e.g., as a nucleophile or base) would interfere with transformations elsewhere in the molecule.

  • Stability: TMS ethers are stable to a wide range of non-acidic and non-fluoride-containing reagents, including many oxidizing and reducing agents, organometallic reagents, and conditions for amide bond formation.

  • Deprotection: The TMS group is readily cleaved under mild conditions, most commonly using a fluoride source like tetrabutylammonium fluoride (TBAF) in an organic solvent such as THF.[2] Alternatively, acidic conditions (e.g., dilute HCl in methanol) can be employed. This ease of removal makes it an ideal temporary protecting group.[4]

The Alkyne as a Synthetic Handle

The terminal alkyne is a powerful functional group for carbon-carbon and carbon-heteroatom bond formation.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is arguably the most significant application. As a cornerstone of "click chemistry," the CuAAC reaction provides a highly efficient, regioselective, and biocompatible method for forming 1,4-disubstituted 1,2,3-triazoles. Trimethyl(prop-2-ynoxy)silane is an ideal alkyne partner in these reactions, enabling the covalent linking of molecules in drug discovery, bioconjugation, and materials science.

  • Sonogashira Coupling: The terminal alkyne can undergo palladium-catalyzed cross-coupling with aryl or vinyl halides to form more complex internal alkynes.

  • Other Additions: The alkyne can participate in various other reactions, including hydrosilylation and carbosilylation, to generate functionalized vinylsilanes.[5][6][7][8][9]

Part 4: Field-Proven Experimental Protocols

To ensure trustworthiness and reproducibility, the following sections detail validated protocols for the synthesis and application of trimethyl(prop-2-ynoxy)silane.

Protocol 1: Synthesis of Trimethyl(prop-2-ynoxy)silane

This protocol describes the silylation of propargyl alcohol using trimethylsilyl chloride. The causality for using a base like triethylamine is to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add propargyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~5 mL per mmol of alcohol).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Silylation: Add trimethylsilyl chloride (TMSCl, 1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. The crude product is then purified by fractional distillation to yield trimethyl(prop-2-ynoxy)silane as a clear, colorless liquid.

Protocol 2: Application in a CuAAC "Click" Reaction

This protocol demonstrates the use of trimethyl(prop-2-ynoxy)silane in a model reaction with benzyl azide. The self-validating aspect of this protocol lies in the clean conversion to a single triazole regioisomer, which can be confirmed by NMR.

Methodology:

  • Reactant Preparation: In a vial, dissolve trimethyl(prop-2-ynoxy)silane (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. Prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is typically observed as the active Cu(I) catalyst is formed in situ.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often complete when the mixture becomes a thick precipitate.

  • Workup: Add water to the reaction mixture and collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Characterization: The resulting 1-benzyl-4-((trimethylsilyloxy)methyl)-1H-1,2,3-triazole can be analyzed directly or after drying under vacuum. Purity and structure are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

Trimethyl(prop-2-ynoxy)silane is a powerful and versatile reagent whose value lies in its predictable and orthogonal reactivity. The TMS ether provides a robust yet easily removable protecting group, while the terminal alkyne offers a gateway to a vast array of synthetic transformations, most notably the highly reliable CuAAC "click" reaction. By understanding its fundamental structure, bonding, and reactivity, researchers can confidently employ this molecule to streamline synthetic routes and construct novel, complex chemical entities with high precision and efficiency.

References

A Senior Application Scientist's Guide to the Synthesis of O-Trimethylsilylpropargyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups and versatile building blocks is paramount. O-Trimethylsilylpropargyl alcohol, also known as 3-(trimethylsilyl)-2-propyn-1-ol, is a bifunctional reagent of significant interest.[1] Its structure uniquely combines a terminal alkyne, masked by a sterically modest and readily cleavable trimethylsilyl (TMS) group, with a primary alcohol. This duality allows for a wide range of synthetic transformations, including cross-coupling reactions, click chemistry, and nucleophilic additions, making it a valuable intermediate in the synthesis of complex molecular architectures.[2][3][4]

This guide provides an in-depth exploration of the primary synthesis pathways for O-trimethylsilylpropargyl alcohol, grounded in fundamental chemical principles and field-proven methodologies. We will dissect the causality behind experimental choices, present detailed protocols, and offer insights to ensure reproducible and scalable synthesis.

Core Principles: The Silylation of Propargyl Alcohol

The most direct and common route to O-trimethylsilylpropargyl alcohol is the O-silylation of propargyl alcohol. This reaction falls under the broad class of nucleophilic substitution at a silicon center. The core transformation involves the deprotonation of the hydroxyl group of propargyl alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic silicon atom of a trimethylsilylating agent.

The general mechanism is outlined below. A base is typically required to facilitate the deprotonation of the alcohol and to neutralize the acidic byproduct generated during the reaction, which drives the equilibrium towards the product.

G cluster_deprotonation Step 1: Deprotonation cluster_silylation Step 2: Nucleophilic Attack PA Propargyl Alcohol (HC≡CCH₂OH) Alkoxide Propargyl Alkoxide (HC≡CCH₂O⁻) PA->Alkoxide + Base Product O-Trimethylsilylpropargyl Alcohol (HC≡CCH₂OSi(CH₃)₃) Base Base cluster_deprotonation cluster_deprotonation TMSX Trimethylsilylating Agent ((CH₃)₃Si-X) cluster_silylation cluster_silylation Alkoxide->Product Byproduct Protonated Base (Base-H⁺) X_ion Leaving Group (X⁻)

Caption: General reaction mechanism for the O-silylation of propargyl alcohol.

The choice of silylating agent and base is critical and depends on the desired reactivity, reaction conditions, and sensitivity of other functional groups in more complex substrates.

Key Synthesis Methodologies

Several reliable methods exist for the synthesis of O-trimethylsilylpropargyl alcohol. The choice among them often represents a trade-off between reagent cost, reaction mildness, and ease of workup.

Method 1: Silylation with Trimethylsilyl Chloride (TMSCl) and an Amine Base

This is the classical and most cost-effective approach. Trimethylsilyl chloride (TMSCl) is a highly reactive silylating agent. The reaction cogenerates hydrochloric acid (HCl), which must be neutralized in situ to prevent acid-catalyzed side reactions and to drive the reaction to completion. Tertiary amines like triethylamine (NEt₃) or pyridine are commonly used as the acid scavenger.

Causality and Experimental Insight:

  • Why an amine base? Triethylamine and pyridine are sufficiently basic to deprotonate the alcohol (or at least engage in hydrogen bonding to increase its nucleophilicity) and to irreversibly sequester the HCl byproduct as a salt (e.g., triethylammonium chloride). This salt often precipitates from nonpolar solvents, providing a simple visual cue for reaction progress and facilitating its removal by filtration.

  • Solvent Choice: Aprotic solvents such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are ideal. They are inert to the reagents and readily dissolve the starting materials.

  • Temperature Control: The reaction is often initiated at 0 °C. Silylation with TMSCl is exothermic, and initial cooling helps to control the reaction rate and minimize potential side reactions. The reaction is then typically allowed to warm to room temperature to ensure completion.

Method 2: Silylation with Nitrogen-Based Silylating Agents

For substrates that may be sensitive to the conditions of the TMSCl method, milder and more powerful silylating agents such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) are excellent alternatives.

Causality and Experimental Insight:

  • Why BSA or HMDS? These reagents offer a significant advantage in their byproducts. The silylation reaction with BSA produces N-(trimethylsilyl)acetamide, and HMDS produces ammonia. Both are neutral and volatile, simplifying the workup procedure as they can often be removed under reduced pressure along with the solvent.[5] No salt filtration is required.

  • Reactivity: BSA is a particularly potent silylating agent, capable of silylating even hindered alcohols. For a simple primary alcohol like propargyl alcohol, these reagents provide a very clean and high-yielding transformation, often without the need for an additional catalyst or base.

Data Summary: Comparison of Synthesis Pathways

MethodSilylating AgentBase/CatalystTypical SolventTemperatureTypical YieldWorkup Complexity
Classical Amine Method Trimethylsilyl Chloride (TMSCl)Triethylamine, PyridineDCM, THF, Ether0 °C to RT>90%Moderate (Filtration of ammonium salt required)
Nitrogen-Based Reagents BSA or HMDSOften none requiredNeat, THF, DCMRT>95%Low (Byproducts are volatile)

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, actionable steps for laboratory synthesis.

Protocol 1: Synthesis using Trimethylsilyl Chloride and Triethylamine

Materials:

  • Propargyl alcohol (1.0 eq)

  • Trimethylsilyl chloride (1.2 eq)

  • Triethylamine (1.3 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add propargyl alcohol and anhydrous DCM.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add triethylamine to the solution via syringe, followed by the dropwise addition of trimethylsilyl chloride via the dropping funnel over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is a clear liquid. For high purity, fractional distillation under reduced pressure is recommended. The boiling point of O-trimethylsilylpropargyl alcohol is approximately 76 °C at 11 mmHg.[2][6][7]

G start 1. Setup - Flame-dried flask - Propargyl alcohol in DCM - N₂ atmosphere cool 2. Cool to 0°C (Ice Bath) start->cool add_reagents 3. Reagent Addition - Add NEt₃ - Add TMSCl (dropwise) cool->add_reagents Precipitate forms react 4. Reaction - Warm to RT - Stir for 2-4h - Monitor by TLC add_reagents->react quench 5. Quench & Wash - Add cold water - Wash with NaHCO₃ (aq) - Wash with Brine react->quench dry 6. Dry & Concentrate - Dry over MgSO₄ - Filter - Rotovap quench->dry purify 7. Purification (Fractional Distillation) dry->purify Crude Product product Pure O-TMS-propargyl alcohol purify->product

Caption: Experimental workflow for the synthesis of O-trimethylsilylpropargyl alcohol via the TMSCl/NEt₃ method.

Safety and Handling

  • Propargyl Alcohol: Is a flammable and toxic liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Trimethylsilyl Chloride (TMSCl): Is a corrosive and moisture-sensitive liquid. It reacts with water to release HCl gas. Handle with care in a fume hood.

  • Triethylamine (NEt₃): Is a flammable liquid with a strong odor. It is corrosive and should be handled in a fume hood.

  • Solvents: Dichloromethane is a volatile chlorinated solvent. Diethyl ether and THF are extremely flammable. Ensure all operations are performed away from ignition sources.

Applications in Research and Drug Development

O-trimethylsilylpropargyl alcohol serves as a versatile synthon. The TMS group acts as an effective protecting group for the terminal alkyne, allowing reactions to be performed at the hydroxyl group.[2] Conversely, the hydroxyl group can be transformed, preserving the silyl-protected alkyne for subsequent steps. This strategic protection is crucial in multi-step syntheses. For instance, it is used as a reagent in the synthesis of Isbogrel, a thromboxane A2 synthase inhibitor with potential applications in asthma treatment.[8] The alkyne functionality is a key handle for introducing the propargyl moiety into larger molecules via Sonogashira coupling, click chemistry, or as a precursor to other functional groups.[3]

Conclusion

The synthesis of O-trimethylsilylpropargyl alcohol is a fundamental and enabling transformation in organic chemistry. The choice between the robust, cost-effective TMSCl/amine method and the milder, cleaner conditions offered by nitrogen-based silylating agents like BSA allows chemists to tailor the synthesis to specific needs and substrate sensitivities. A thorough understanding of the underlying principles of silylation, coupled with meticulous experimental technique, ensures reliable and high-yielding access to this invaluable synthetic intermediate.

References

Silane, trimethyl(2-propynyloxy)- CAS number 5582-62-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Silane, trimethyl(2-propynyloxy)- (CAS 5582-62-7)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of Silane, trimethyl(2-propynyloxy)-, a versatile bifunctional reagent critical to modern organic synthesis, materials science, and drug discovery. We will move beyond a simple recitation of properties to explore the causality behind its reactivity and the strategic considerations for its application in research and development settings.

Core Molecular Profile & Physicochemical Properties

Silane, trimethyl(2-propynyloxy)-, also known as trimethyl(prop-2-ynoxy)silane or 2-propynyl trimethylsilyl ether, is an organosilicon compound distinguished by two key functional moieties: a terminal alkyne and a trimethylsilyl (TMS) ether.[1] This unique combination allows it to serve dual roles, primarily as a protected form of propargyl alcohol and as a key building block for "click chemistry" conjugations.[1][2]

PropertyValueSource(s)
CAS Number 5582-62-7[1][3]
Molecular Formula C₆H₁₂OSi[1][3]
Molecular Weight 128.24 g/mol [1][3]
IUPAC Name trimethyl(prop-2-ynoxy)silane[1]
Physical Form Liquid
Flash Point 48 °F (8.9 °C)[1]
Density ~0.85 g/cm³[1]
SMILES C--INVALID-LINK--(C)OCC#C[1]
InChI Key ZZRPJWCNCLSOLR-UHFFFAOYSA-N[1]

Synthesis and Verification

The most direct and common synthesis of trimethyl(2-propynyloxy)silane involves the silylation of 2-propynol (propargyl alcohol).[1] This reaction leverages the high affinity of silicon for oxygen and is a foundational technique in organic synthesis for the protection of hydroxyl groups.[4]

Protocol: Synthesis via Silylation

This protocol describes a standard laboratory procedure for the synthesis of trimethyl(2-propynyloxy)silane. The causality for using a base like triethylamine is twofold: it deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the HCl byproduct, driving the reaction to completion.[4]

Materials:

  • 2-propynol (propargyl alcohol)

  • Chlorotrimethylsilane (TMSCl)

  • Triethylamine (NEt₃) or other suitable non-nucleophilic base (e.g., pyridine, imidazole)

  • Anhydrous diethyl ether or dichloromethane (DCM) as solvent

  • Magnetic stirrer and stirring bar

  • Round-bottom flask, dropping funnel, and condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • Reagent Charging: Dissolve 2-propynol (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether.

  • Silylation: Cool the solution to 0 °C using an ice bath. Add chlorotrimethylsilane (1.1 eq), dissolved in a small amount of anhydrous diethyl ether, dropwise via the dropping funnel over 30 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of fresh anhydrous ether.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by distillation to yield pure Silane, trimethyl(2-propynyloxy)-.

G cluster_reactants Reactants Propynol 2-Propynol Product Silane, trimethyl(2-propynyloxy)- Propynol->Product TMSCl Chlorotrimethylsilane (TMSCl) TMSCl->Product Byproduct Triethylammonium Chloride (Salt Precipitate) TMSCl->Byproduct HCl byproduct Base Triethylamine (Base) Base->Byproduct Neutralizes HCl

Caption: Synthesis of Silane, trimethyl(2-propynyloxy)-.

Spectroscopic Verification

Verifying the structure is paramount. The Fourier Transform Infrared (FTIR) spectrum provides a definitive signature for the terminal alkyne, exhibiting a sharp, strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch.[1] ¹H NMR spectroscopy will show characteristic peaks for the trimethylsilyl group (a singlet at ~0.2 ppm, 9H), the methylene protons adjacent to the oxygen (-OCH₂-, a doublet at ~4.2 ppm, 2H), and the acetylenic proton (-C≡CH, a triplet at ~2.4 ppm, 1H).

The Dichotomy of Reactivity: A Tale of Two Functional Groups

The utility of this molecule stems from the distinct yet complementary reactivity of its two functional ends.

A. The Trimethylsilyl (TMS) Ether: A Reliable Protecting Group

The TMS ether serves as a robust protecting group for the primary alcohol of the propargyl moiety.[1] The acidic proton of an alcohol can interfere with many organometallic reagents (like Grignard or organolithium reagents) and strong bases.[4][5] By converting the -OH group to a non-acidic -OTMS ether, these subsequent reactions can be performed without undesirable side reactions.[6]

G cluster_workflow Protecting Group Strategy Start Alcohol (R-OH) Protected TMS Ether (R-OTMS) Start->Protected Protection (TMSCl, Base) Reaction Perform Desired Reaction (e.g., with Grignard Reagent) Protected->Reaction Deprotected Deprotected Alcohol (R-OH) Reaction->Deprotected Deprotection (H+ or F-)

Caption: General workflow for alcohol protection and deprotection.

Deprotection Protocol: The Si-O bond is labile under specific conditions, allowing for easy removal of the TMS group.

  • Acidic Conditions: Treatment with dilute mineral acids (e.g., HCl in methanol) or organic acids rapidly cleaves the silyl ether.[7]

  • Fluoride Ion Source: The silicon-fluorine bond is exceptionally strong, making fluoride ions (e.g., from Tetra-n-butylammonium fluoride, TBAF) highly effective for selective and mild deprotection.[8][9] A typical procedure involves stirring the silyl ether with a solution of TBAF in a solvent like THF at room temperature.[9]

B. The Terminal Alkyne: The Gateway to Click Chemistry

The terminal alkyne is the molecule's key to forming complex bioconjugates and materials. It is a workhorse in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent "click chemistry" reaction.[1][2][10] This reaction is prized by drug development professionals for its high efficiency, specificity, and biocompatibility, allowing for the rapid and reliable joining of molecular fragments.[2][11]

The reaction involves the coupling of the terminal alkyne of trimethyl(2-propynyloxy)silane with an azide-functionalized molecule (e.g., a peptide, a drug scaffold, or a fluorescent tag) in the presence of a Cu(I) catalyst to form a highly stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2][12]

G cluster_reactants Reactants Alkyne Silane, trimethyl(2-propynyloxy)- (Alkyne Component) Product Stable Triazole Conjugate Alkyne->Product Azide Azide-Functionalized Molecule (R-N3) Azide->Product Catalyst Cu(I) Catalyst Catalyst->Product catalyzes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This powerful conjugation strategy is widely used in:

  • Drug Discovery: Linking fragments to build novel bioactive compounds or creating Proteolysis Targeting Chimeras (PROTACs).[2]

  • Bioconjugation: Attaching imaging agents or affinity tags to biomolecules.

  • Materials Science: Synthesizing functionalized polymers and modifying surfaces.[1][13]

Safety and Handling

As a flammable and moisture-sensitive liquid, Silane, trimethyl(2-propynyloxy)- requires careful handling in a laboratory setting.[1][3]

Hazard CategoryPrecautionary MeasuresSource(s)
Flammability Highly flammable liquid and vapor (UN1993, Hazard Class 3).[3] Keep away from heat, sparks, open flames, and hot surfaces.[14] Use explosion-proof electrical and ventilating equipment.[3][3][14]
Health Hazards May cause skin and eye irritation.[1][3] Suspected to be harmful if inhaled or swallowed.[1] The toxicological properties have not been fully investigated.[3][1][3]
Handling Handle in a well-ventilated area or under a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Ground all equipment to prevent static discharge.[3][14][3][14]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] It is moisture-sensitive; storage under an inert gas is recommended.[3][15] Recommended storage temperature is 2-8°C.[3][15]

Conclusion

Silane, trimethyl(2-propynyloxy)- is more than a simple chemical; it is a strategic tool for molecular construction. Its value lies in the orthogonal reactivity of its silyl ether and terminal alkyne functionalities. For researchers, scientists, and drug development professionals, understanding the causality behind its synthesis, protection/deprotection strategies, and its role in click chemistry is essential for leveraging its full potential in creating novel therapeutics, advanced materials, and complex molecular probes.

References

Reactivity of the terminal alkyne in trimethyl(2-propynyloxy)silane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Terminal Alkyne in Trimethyl(2-propynyloxy)silane

Authored by: A Senior Application Scientist

Abstract

Trimethyl(2-propynyloxy)silane is a bifunctional molecule of significant interest in modern organic synthesis. It features a terminal alkyne, a locus of high reactivity, and a trimethylsilyl (TMS) ether, a common protecting group for alcohols. This guide provides an in-depth exploration of the diverse chemical transformations centered on the terminal alkyne moiety. We will dissect the causality behind experimental choices for key reactions, including Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions (CuAAC), and hydrosilylations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in the construction of complex molecular architectures.

Introduction: The Strategic Value of Trimethyl(2-propynyloxy)silane

Trimethyl(2-propynyloxy)silane, with the chemical formula C₆H₁₂OSi, is an organosilicon compound that serves as a valuable reagent in organic synthesis.[1] Its structure is deceptively simple, yet it offers a powerful combination of functionalities. The molecule consists of a propargyl alcohol core where the hydroxyl group is protected as a trimethylsilyl (TMS) ether. Silyl ethers are widely used as protecting groups for alcohols because they are easy to install, stable under a variety of reaction conditions, and can be selectively removed under mild protocols.[2][3][4]

The primary focus of this guide, however, is the reactivity of the molecule's other key feature: the terminal alkyne. Characterized by sp-hybridized carbon atoms, terminal alkynes possess high electron density and exceptional chemical reactivity, making them ideal for a range of carbon-carbon and carbon-heteroatom bond-forming reactions.[5] The TMS ether group in trimethyl(2-propynyloxy)silane is generally stable to the conditions required to functionalize the alkyne, allowing chemists to perform transformations on the alkyne without affecting the protected hydroxyl group.[1] This guide will explore the most synthetically useful reactions of this terminal alkyne.

Synthesis of Trimethyl(2-propynyloxy)silane

The synthesis of trimethyl(2-propynyloxy)silane is a straightforward and high-yielding procedure, typically achieved through the silylation of propargyl alcohol.[1] This reaction exemplifies the use of silyl halides to protect hydroxyl groups.

Experimental Protocol: Synthesis via Silylation
  • To a stirred solution of propargyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (1.2 eq.) or imidazole (1.2 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl chloride (TMSCl, 1.1 eq.) dropwise to the solution. The formation of a white precipitate (amine hydrochloride salt) is typically observed.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to yield trimethyl(2-propynyloxy)silane as a colorless oil.

G cluster_reactants Reactants cluster_conditions Conditions Propargyl_Alcohol Propargyl Alcohol Product Trimethyl(2-propynyloxy)silane Propargyl_Alcohol->Product TMSCl Trimethylsilyl Chloride (TMSCl) TMSCl->Product Base Base (e.g., Et3N) Base->Product Facilitates Deprotonation Solvent Solvent (e.g., DCM) Solvent->Product

Caption: Synthesis of Trimethyl(2-propynyloxy)silane.

Key Reactions of the Terminal Alkyne

The synthetic utility of trimethyl(2-propynyloxy)silane is primarily derived from the versatility of its terminal alkyne. This functional group serves as a linchpin for constructing more complex molecules through various coupling and addition reactions.

Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira reaction is a powerful cross-coupling method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] It typically employs a palladium catalyst and a copper(I) co-catalyst. In this context, trimethyl(2-propynyloxy)silane serves as the terminal alkyne component, enabling the introduction of the propargyloxy-silane moiety onto aromatic or vinylic scaffolds.

Causality in Protocol Design:

  • Catalyst System: A palladium(0) species, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, is the primary catalyst. Copper(I) iodide is used as a co-catalyst to form a more reactive copper(I) acetylide intermediate, which accelerates the transmetalation step.[6]

  • Base: A mild amine base, such as triethylamine or diisopropylethylamine, is crucial. It serves both to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct, preventing catalyst deactivation.

  • Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent oxidative side reactions and ensure the stability of the catalytic species.

G Pd0 Pd(0)L2 PdII_A R-Pd(II)-X L2 Pd0->PdII_A Oxidative Addition PdII_B R-Pd(II)-C≡CR' L2 PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product R-C≡CR' PdII_B->Product Reactant1 R-X (Aryl Halide) Reactant1->PdII_A Alkyne H-C≡CR' Cu_Cycle Copper Cycle Alkyne->Cu_Cycle Cu_Cycle->PdII_B

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling with Iodobenzene

  • To a dry Schlenk flask under an inert atmosphere, add iodobenzene (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq.), and copper(I) iodide (0.04 eq.).

  • Add anhydrous, degassed THF as the solvent, followed by triethylamine (2.0 eq.).

  • To this stirred mixture, add trimethyl(2-propynyloxy)silane (1.2 eq.) via syringe.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the coupled product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of "click chemistry," a set of criteria for reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.[7] This reaction facilitates the rapid and efficient formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[8][] The propynyloxy group in trimethyl(2-propynyloxy)silane is an excellent substrate for CuAAC, enabling its conjugation to azide-functionalized molecules in fields ranging from drug discovery to materials science.[1][10]

Causality in Protocol Design:

  • Copper(I) Source: The active catalyst is the copper(I) ion. It is often generated in situ by the reduction of a copper(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate. This avoids the need to handle potentially unstable Cu(I) salts.

  • Solvent System: The reaction is remarkably tolerant of various solvents and is often performed in benign mixtures, including water/t-butanol or DMSO, which is a significant advantage for biological applications.[7]

  • Ligands: While not always necessary, ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can be used to stabilize the Cu(I) oxidation state and accelerate the reaction.

G cluster_reactants Reactants cluster_conditions Catalytic System Alkyne Trimethyl(2-propynyloxy)silane Product 1,4-Disubstituted 1,2,3-Triazole Alkyne->Product Azide Organic Azide (R-N3) Azide->Product Catalyst Cu(I) Source (e.g., CuSO4/Ascorbate) Catalyst->Product [3+2] Cycloaddition Solvent Solvent (e.g., tBuOH/H2O)

Caption: Workflow for the CuAAC "Click" reaction.

Experimental Protocol: CuAAC with Benzyl Azide

  • In a vial, dissolve benzyl azide (1.0 eq.) and trimethyl(2-propynyloxy)silane (1.05 eq.) in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.

  • Prepare a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting triazole product by column chromatography or recrystallization.

Hydrosilylation: Accessing Vinylsilane Intermediates

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across the carbon-carbon triple bond of the alkyne.[11][12] This reaction transforms the alkyne in trimethyl(2-propynyloxy)silane into a vinylsilane, which is an exceptionally versatile synthetic intermediate. The reaction's outcome is highly dependent on the catalyst and conditions used, which control the regioselectivity (α- vs. β-addition) and stereoselectivity (E- vs. Z-isomer).[11]

Causality in Protocol Design:

  • Catalyst Choice: Transition metal catalysts are essential. Ruthenium catalysts like [Cp*Ru(MeCN)₃]PF₆ are known to favor the formation of Z-vinylsilanes with high regioselectivity. Platinum and rhodium catalysts are also commonly used but may yield different isomeric mixtures.[11]

  • Silane Reagent: The choice of hydrosilane (R₃SiH) influences reactivity and the properties of the resulting vinylsilane.

  • Reaction Control: Strict control of temperature and exclusion of oxygen are necessary to prevent side reactions and ensure high selectivity.

SelectivityProductDescription
β-(E)-addition The silyl group and the largest substituent are on opposite sides of the double bond.
β-(Z)-addition The silyl group and the largest substituent are on the same side of the double bond.
α-addition The silyl group adds to the terminal carbon, resulting in a 1,1-disubstituted alkene.

Experimental Protocol: Ruthenium-Catalyzed Hydrosilylation

  • In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with the ruthenium catalyst [Cp*Ru(MeCN)₃]PF₆ (0.01-0.05 eq.).

  • Add anhydrous, degassed solvent (e.g., acetone or DCM).

  • Add trimethyl(2-propynyloxy)silane (1.0 eq.) to the catalyst solution.

  • Slowly add the hydrosilane (e.g., triethylsilane, 1.1 eq.) to the mixture at room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by ¹H NMR or GC-MS analysis of an aliquot.

  • Once the starting alkyne is consumed, remove the solvent under reduced pressure.

  • The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst, followed by distillation or column chromatography if necessary.

Summary and Outlook

The terminal alkyne of trimethyl(2-propynyloxy)silane is a gateway to a vast array of chemical structures. Its reactivity can be precisely controlled to engage in powerful synthetic transformations, including C-C bond formation via Sonogashira coupling, heterocycle synthesis via CuAAC "click" chemistry, and the formation of versatile vinylsilane intermediates through hydrosilylation. The stability of the ancillary TMS ether group under these diverse conditions underscores the molecule's utility as a robust and versatile building block. For professionals in drug discovery and materials science, mastering the reactivity of this compound opens up efficient and modular synthetic routes to novel and complex molecular targets.

References

An In-depth Technical Guide to Silyl Ethers as Protecting Groups for Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

The Strategic Imperative for Alkyne Protection in Synthesis

In the intricate landscape of organic synthesis, the terminal alkyne (R-C≡C-H) presents a unique challenge and opportunity. Its terminal proton is markedly acidic (pKa ≈ 25), a feature that, while enabling the formation of highly useful acetylide anions, also renders it incompatible with a vast array of common reagents, including organometallics (Grignard, organolithium reagents), strong bases, and certain nucleophiles.[1] Unchecked, this acidity can lead to premature quenching of reagents, undesired side reactions, and ultimately, the failure of a synthetic route.

To navigate this reactivity, the concept of a "protecting group" is employed. This strategy involves the temporary and reversible masking of the acidic proton, rendering the alkyne inert to the desired reaction conditions.[2] Among the most versatile and widely adopted classes of protecting groups for this purpose are the silyl ethers. The introduction of a trialkylsilyl group (R₃Si) effectively replaces the acidic proton, creating a robust and sterically shielded silylacetylene that can be carried through multiple synthetic steps before being selectively removed to regenerate the terminal alkyne.[3][4] This guide provides a comprehensive overview of the selection, application, and cleavage of silyl ether protecting groups for terminal alkynes, grounded in mechanistic principles and field-proven protocols.

A Comparative Analysis of Common Silyl Protecting Groups

The efficacy of a silyl protecting group is determined by a delicate balance between its stability to various reaction conditions and the ease with which it can be removed. The steric and electronic properties of the substituents on the silicon atom allow for fine-tuning of this balance. The choice of silyl group is therefore a critical strategic decision in synthesis design.

Silyl GroupCommon AbbreviationSilylating Agent(s)Key Characteristics & Stability ProfileCommon Deprotection Conditions
Trimethylsilyl TMSTMSCl, BSA, TMSOTfThe most labile silyl group; highly sensitive to both acidic and basic conditions. Ideal for protection through neutral or very mild reaction sequences.K₂CO₃/MeOH; DBU; dilute acid; TBAF (very rapid).[5][6][7][8]
Triethylsilyl TESTESCl, TESOTfOffers slightly greater steric bulk and stability than TMS.[9] Resistant to some conditions that would cleave a TMS group.TBAF; HF-Pyridine; acidic hydrolysis.[10]
tert-Butyldimethylsilyl TBS or TBDMSTBSCl, TBSOTfA robust and versatile "workhorse" group. Stable to a wide range of non-fluoride basic conditions, mild acids, and many organometallic reagents.[11][12]TBAF; HF-Pyridine; PPTS; strong acid (e.g., HCl, TFA).[10][12]
Triisopropylsilyl TIPSTIPSCl, TIPSOTfHighly sterically hindered and very stable.[11] Withstands strongly basic conditions and is significantly more stable to acid than TBS.[9][13]TBAF (slower, may require heat); HF-Pyridine; AgF.[14][15]
tert-Butyldiphenylsilyl TBDPSTBDPSClOffers high stability comparable to TIPS, with enhanced stability toward acidic conditions due to the bulky phenyl groups.[16][9]TBAF; HF-Pyridine.

The relative stability of these groups is a cornerstone of their strategic application. Under acidic conditions, the stability generally increases with steric bulk: TMS < TES < TBS < TIPS < TBDPS .[9] In the presence of fluoride ions, the trend is slightly different, with the extremely bulky TBS and TBDPS groups showing greater resistance than TIPS: TMS < TES < TIPS < TBS < TBDPS .[9] This differential stability enables the concept of orthogonality , where one type of silyl group can be selectively removed in the presence of another, a powerful tactic in complex molecule synthesis.

The Silylation of Terminal Alkynes: Mechanism and Methodology

The formation of a silylacetylene is most commonly achieved by converting the terminal alkyne into its conjugate base, the acetylide anion, which then acts as a nucleophile toward a silyl electrophile.

Mechanistic Rationale

The predominant pathway involves the deprotonation of the alkyne using a strong, non-nucleophilic base. Organolithium reagents (like n-BuLi), lithium amides (like LDA), or Grignard reagents are frequently employed.[4][17][18] The resulting acetylide then attacks the silicon atom of a silyl halide (e.g., TIPSCl) or silyl triflate (e.g., TBSOTf) in a nucleophilic substitution reaction, displacing the halide or triflate leaving group.[3] Silyl triflates are significantly more reactive than the corresponding chlorides and are often used for the silylation of more sterically hindered substrates.[9][19]

More recently, metal-free, milder protocols have been developed. For instance, carboxylate-catalyzed methods use a quaternary ammonium pivalate to generate a weakly basic species in situ, which is sufficient to deprotonate the alkyne and facilitate silylation with agents like N,O-bis(trimethylsilyl)acetamide (BSA).[17][20]

Silylation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway R_C_CH R-C≡C-H Acetylide R-C≡C:⁻ Li⁺ R_C_CH->Acetylide Deprotonation Base Base (e.g., n-BuLi) SiR3X R'₃Si-X (e.g., TIPS-Cl) Product R-C≡C-SiR'₃ Acetylide->Product Nucleophilic Attack (SN2 @ Si) Desilylation_Pathways cluster_reagents Deprotection Reagent Start Protected Alkyne (R-C≡C-SiR'₃) Fluoride Fluoride Source (TBAF, HF-Py) Start->Fluoride Most General (Cleaves all silyl groups) Base Mild Base (K₂CO₃/MeOH, DBU) Start->Base Selective for Labile Groups (e.g., TMS) Silver Silver Salts (AgF, AgNO₃) Start->Silver For Robust Groups (e.g., TIPS) Product Deprotected Alkyne (R-C≡C-H) Fluoride->Product Base->Product Silver->Product

References

An In-depth Technical Guide to the Photochemical Behavior of Trimethyl(2-propynyloxy)silane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the photochemical behavior of trimethyl(2-propynyloxy)silane (TMPSi). As a molecule integrating the functionalities of a silyl ether and a terminal alkyne, TMPSi presents a unique landscape for photochemical transformations. This document synthesizes current research to offer a detailed perspective on its photopolymerization, photochemical bond cleavage, potential for sigmatropic rearrangements, and its applications in materials science, particularly in photochemical vapor deposition. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the photochemical reactivity of organosilicon compounds.

Introduction: Structural and Spectroscopic Properties of Trimethyl(2-propynyloxy)silane

Trimethyl(2-propynyloxy)silane, with the chemical formula C₆H₁₂OSi, possesses a structure that combines a stable trimethylsilyl ether group with a reactive propargyl moiety. The Si-O-C linkage provides flexibility and thermal stability, while the terminal alkyne (C≡C-H) is a site of high reactivity, particularly for radical additions.

Photochemical Polymerization: A Pathway to Novel Materials

One of the most prominent photochemical reactions of TMPSi is its polymerization upon UV irradiation, leading to the formation of organosilicon particles and films.[1] This reactivity is primarily centered on the propargyl group's triple bond.

Mechanism of Photopolymerization

The photopolymerization of TMPSi is believed to proceed via a radical chain mechanism, analogous to the well-established thiol-yne photopolymerization.[2][3][4] The process can be divided into initiation, propagation, and termination steps.

  • Initiation: In the absence of a dedicated photoinitiator, initiation can occur through the direct photolysis of TMPSi with high-energy UV light or, more commonly, through the excitation of a co-reactant. For instance, in the presence of carbon disulfide (CS₂), UV irradiation at 313 nm excites the CS₂ molecule, which then reacts with the C≡C bond of TMPSi to generate an initial radical species.

  • Propagation: The initial radical adds across the triple bond of another TMPSi molecule, generating a vinyl radical. This new radical can then propagate the chain by adding to another alkyne, leading to the growth of a polymer chain. This process results in a highly cross-linked network.

  • Termination: The polymerization process terminates through standard radical recombination or disproportionation reactions.

The overall process results in the formation of a polytrimethylsiloxy-substituted polyhydrocarbon. ArF laser photolysis of gaseous TMPSi has been shown to result in the chemical vapor deposition of such polymeric materials.

Co-reactant Induced Photopolymerization

The photochemical reactivity of TMPSi is significantly influenced by the presence of other molecules in the reaction mixture.

  • With Carbon Disulfide (CS₂): Under UV irradiation (e.g., 313 nm mercury lamp), a gaseous mixture of TMPSi and CS₂ produces sedimentary aerosol particles. Spectroscopic analysis indicates that excited CS₂ molecules initiate the polymerization at the C≡C bond, with sulfur-containing functionalities being incorporated into the resulting polymer.

  • With Glyoxal (CHOCHO): In the presence of glyoxal and light irradiation at 435.8 nm, TMPSi is involved in the formation of aerosol particles and thin films. The photochemical reaction is noted to be approximately eight times faster than the corresponding thermal reaction, with evidence suggesting a radical polymerization mechanism for the photochemical pathway.

  • With Acrolein (CH₂=CHCHO): Upon exposure to N₂ laser light, a mixture of TMPSi and acrolein yields aerosol particles. Analysis of these particles reveals that TMPSi is incorporated into a polyacrolein structure and that cleavage of both Si-C and Si-O bonds occurs during this process.

The following diagram illustrates a proposed initiation and propagation sequence for the photopolymerization of TMPSi.

Photopolymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., CS₂*) TMPSi_1 Trimethyl(2-propynyloxy)silane (TMPSi) Initiator->TMPSi_1 Radical Addition Radical_1 Initial Radical Adduct TMPSi_1->Radical_1 Radical_1_prop Initial Radical Adduct TMPSi_2 TMPSi Radical_1_prop->TMPSi_2 Addition to Alkyne Radical_2 Growing Polymer Chain (Vinyl Radical) TMPSi_2->Radical_2 TMPSi_3 ... Radical_2->TMPSi_3 Chain Growth Silyl_Shift_Mechanism TMPSi Trimethyl(2-propynyloxy)silane H₂C(O-SiMe₃)-C≡CH ExcitedState Excited State* [H₂C(O-SiMe₃)-C≡CH]* TMPSi->ExcitedState TransitionState [1,3]-Shift Transition State ExcitedState->TransitionState Rearrangement Product Allenyl Trimethylsilyl Ether H₂C=C=CH(SiMe₃) TransitionState->Product PCVD_Workflow start Start chamber_prep Prepare PCVD Chamber and Substrate start->chamber_prep evacuation Evacuate Chamber to Base Pressure chamber_prep->evacuation precursor_intro Introduce TMPSi Vapor +/- Co-reactant evacuation->precursor_intro deposition Initiate UV Irradiation for Film Deposition precursor_intro->deposition cooldown Cool Down and Vent Chamber deposition->cooldown characterization Characterize Deposited Film (Ellipsometry, XPS, FT-IR, SEM) cooldown->characterization end End characterization->end

References

Stability and Decomposition of Trimethyl(2-propynyloxy)silane in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Trimethyl(2-propynyloxy)silane is a versatile bifunctional molecule increasingly utilized in organic synthesis and materials science. Its utility is predicated on the strategic deployment and subsequent cleavage of the silyl ether linkage, as well as the reactivity of the terminal alkyne. Consequently, a thorough understanding of its stability and decomposition pathways in various chemical environments is paramount for the rational design of synthetic routes and the assurance of product integrity. This technical guide provides an in-depth analysis of the factors governing the stability of trimethyl(2-propynyloxy)silane in solution, with a focus on the mechanistic underpinnings of its decomposition. We will explore the kinetics and mechanisms of hydrolysis and condensation, the principal routes of degradation, and the influence of solvent, pH, and temperature. Furthermore, this guide furnishes detailed, field-proven protocols for monitoring the stability of trimethyl(2-propynyloxy)silane using nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS), empowering researchers to validate and optimize their experimental conditions.

Introduction: The Dual Nature of Trimethyl(2-propynyloxy)silane

Trimethyl(2-propynyloxy)silane, a member of the silyl ether family, possesses a unique combination of a sterically minimal trimethylsilyl protecting group and a reactive propargyl moiety. The trimethylsilyl (TMS) group is known for its lability, offering facile protection and deprotection of the propargyl alcohol.[1][2] The propargyl group, in turn, provides a reactive handle for a variety of chemical transformations, including click chemistry, coupling reactions, and the formation of complex molecular architectures.[3]

The stability of the Si-O bond in trimethyl(2-propynyloxy)silane is a critical parameter that dictates its handling, storage, and reaction conditions. Silyl ethers, in general, are susceptible to cleavage under both acidic and basic conditions, and their stability is influenced by the steric bulk of the substituents on the silicon atom.[1][4] As a trimethylsilyl ether, trimethyl(2-propynyloxy)silane is among the more labile silyl ethers, a characteristic that is advantageous for its role as a protecting group but also necessitates careful consideration of its stability in solution.[5][6]

This guide will dissect the chemical principles that govern the stability and decomposition of this important synthetic building block.

Mechanistic Pathways of Decomposition

The primary decomposition pathway for trimethyl(2-propynyloxy)silane in the presence of nucleophiles, particularly water, is through hydrolysis of the silyl ether bond, followed by condensation of the resulting silanol. These reactions can be catalyzed by both acids and bases.

Hydrolysis: The Initial Cleavage

Hydrolysis of trimethyl(2-propynyloxy)silane results in the formation of propargyl alcohol and trimethylsilanol (TMSOH). The reaction proceeds via nucleophilic attack on the silicon atom.

Equation 1: Hydrolysis of Trimethyl(2-propynyloxy)silane

The mechanism of hydrolysis is highly dependent on the pH of the solution.[7]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxygen atom of the silyl ether is protonated, rendering the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[7] The reaction generally follows an SN2-type mechanism at the silicon center.

  • Base-Catalyzed Hydrolysis: In basic media, a hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate.[7] This is followed by the departure of the propargyloxy leaving group.

The rate of hydrolysis is influenced by several factors:

  • Steric Hindrance: The trimethylsilyl group offers minimal steric hindrance compared to bulkier silyl groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), making it more susceptible to nucleophilic attack and thus less stable.[1][4]

  • Electronic Effects: The electronic nature of the substituents on the silicon and the oxygen can influence the rate of hydrolysis.

  • Solvent: The polarity and protic nature of the solvent play a crucial role, as will be discussed in a subsequent section.

Condensation: Formation of Siloxanes

The trimethylsilanol formed during hydrolysis is often unstable and can undergo self-condensation to form hexamethyldisiloxane (HMDSO) and water.[8]

Equation 2: Condensation of Trimethylsilanol

This condensation reaction is also subject to acid and base catalysis. The formation of the highly stable Si-O-Si bond drives this equilibrium.

The overall decomposition process in the presence of water is therefore a combination of hydrolysis and condensation, leading to the regeneration of the alcohol and the formation of a stable siloxane byproduct.

The Critical Role of the Solvent Environment

The choice of solvent has a profound impact on the stability of trimethyl(2-propynyloxy)silane. Solvents are broadly classified as protic or aprotic, and polar or nonpolar.

Protic Solvents

Protic solvents, such as water and alcohols, contain acidic protons and can act as hydrogen bond donors. These solvents can actively participate in the decomposition of silyl ethers by serving as a proton source in acid-catalyzed hydrolysis or by solvating and stabilizing the charged intermediates in both acid- and base-catalyzed pathways. The presence of even trace amounts of water in a protic solvent can initiate the hydrolysis cascade.

Aprotic Solvents

Aprotic solvents, such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile, lack acidic protons. In a strictly anhydrous aprotic solvent, trimethyl(2-propynyloxy)silane is generally stable. However, the hygroscopic nature of many aprotic solvents means that they can absorb atmospheric moisture, which can then lead to slow decomposition over time. Therefore, the use of freshly dried solvents is crucial for maintaining the integrity of the compound.

Quantitative Data and Stability Comparison

TMS < TES < TBDMS < TBDPS < TIPS

This trend is primarily governed by the steric bulk of the alkyl groups on the silicon atom, which shield it from nucleophilic attack.[1][4] Given that trimethyl(2-propynyloxy)silane is a TMS ether, it is expected to be among the most labile of the common silyl ethers.

Table 1: Relative Stability of Common Silyl Ethers

Silyl EtherAbbreviationRelative Rate of Acidic Cleavage (vs. TMS)Relative Rate of Basic Cleavage (vs. TMS)
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBDMS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Data adapted from literature sources.[4]

The propargyloxy group itself may have a modest electronic influence on the stability of the silyl ether, but the dominant factor remains the steric accessibility of the silicon atom.

Experimental Protocols for Stability Assessment

To ensure the integrity of trimethyl(2-propynyloxy)silane in a given solution and to determine its suitability for a particular application, it is essential to have robust analytical methods to monitor its stability. The following are detailed protocols for assessing the decomposition of trimethyl(2-propynyloxy)silane using NMR spectroscopy and GC-MS.

Protocol 1: Monitoring Decomposition by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful, non-destructive technique for monitoring the hydrolysis of trimethyl(2-propynyloxy)silane in real-time. The progress of the reaction can be followed by observing the disappearance of the starting material signals and the appearance of the product signals.

Step-by-Step Methodology:

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve a known concentration of trimethyl(2-propynyloxy)silane (e.g., 10-20 mg) in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or mesitylene) to allow for quantitative analysis.[9]

    • To initiate the decomposition, add a precise volume of D₂O or the desired aqueous solution (e.g., acidic or basic buffer).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum immediately after the addition of the aqueous solution (t=0).

    • Continue to acquire spectra at regular time intervals (e.g., every 15 minutes, 1 hour, etc.) to monitor the reaction progress.

  • Data Analysis:

    • Integrate the characteristic signals of the starting material and products. For trimethyl(2-propynyloxy)silane, the key signals are:

      • Trimethylsilyl protons: A sharp singlet around δ 0.2 ppm.

      • Methylene protons (-O-CH₂-): A doublet around δ 4.2 ppm.

      • Acetylenic proton (-C≡CH): A triplet around δ 2.4 ppm.

    • The appearance of new signals corresponding to propargyl alcohol (e.g., -O-CH₂- at ~δ 4.3 ppm) and trimethylsilanol/hexamethyldisiloxane (singlet near δ 0.1 ppm) will indicate decomposition.

    • Calculate the percentage of remaining trimethyl(2-propynyloxy)silane at each time point by comparing the integral of its characteristic peak to the integral of the internal standard.

G cluster_workflow NMR Stability Monitoring Workflow A Prepare Sample in NMR Tube (Silane + Solvent + Internal Standard) B Add Decomposition Initiator (e.g., D₂O, Buffer) A->B C Acquire ¹H NMR Spectrum (t=0) B->C D Incubate at Desired Temperature C->D E Acquire Spectra at Time Intervals D->E E->D Repeat F Integrate Signals & Quantify E->F G cluster_workflow GC-MS Analysis of Decomposition A Prepare Reaction Mixture B Incubate and Sample at Time Points A->B C Dilute and Prepare for Injection B->C D Inject into GC-MS C->D E Separate Components (GC) D->E F Detect and Identify (MS) E->F G Quantify Peak Areas F->G

References

An In-Depth Technical Guide to the Mechanism of Action of Trimethyl(prop-2-ynoxy)silane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trimethyl(prop-2-ynoxy)silane is a bifunctional reagent of significant utility in modern organic synthesis. Its architecture, featuring a terminal alkyne and a chemically labile trimethylsilyl (TMS) ether, allows for a diverse range of sequential and orthogonal chemical transformations. This guide provides an in-depth analysis of the core mechanisms governing its reactivity. We will explore the cleavage of the silyl ether linkage under various conditions, the rich chemistry of the terminal alkyne moiety—including cycloadditions and cross-coupling reactions—and the strategic application of this molecule in multi-step synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of how to effectively leverage this versatile building block.

Introduction: A Duality of Function

Trimethyl(prop-2-ynoxy)silane, also known as 2-propynyl trimethylsilyl ether, is a silyl ether of propargyl alcohol. Its power as a synthetic tool derives from the distinct reactivity of its two primary functional groups:

  • The Trimethylsilyl (TMS) Ether: This moiety serves as a protecting group for the primary alcohol. The Si-O bond's susceptibility to cleavage under specific, mild conditions allows for the timed release of a reactive hydroxyl group.

  • The Terminal Alkyne: The C≡C-H group is a cornerstone of synthetic chemistry, enabling carbon-carbon bond formation through reactions such as cycloadditions and cross-coupling.[1][2]

This dual nature permits chemists to first utilize the alkyne's reactivity and subsequently unmask the alcohol for further functionalization, providing a strategic advantage in the synthesis of complex molecules.

Table 1: Physicochemical Properties of Trimethyl(prop-2-ynoxy)silane[3]
PropertyValue
CAS Number 5582-62-7
Molecular Formula C₆H₁₂OSi
Molecular Weight 128.25 g/mol
Appearance Liquid
Purity Typically ≥98%
Storage 2-8°C, sealed in dry conditions

Mechanism of Action I: The Silyl Ether Linkage

The "action" of the silyl ether is defined by its ability to be selectively cleaved. The choice of deprotection method is critical and depends on the stability of other functional groups within the molecule. The lability of the TMS group, compared to bulkier silyl ethers, is a key feature that enables highly selective transformations.[3][4]

Fluoride-Mediated Deprotection

This is the most common and efficient method for cleaving silyl ethers. The high affinity of the fluoride ion for silicon is the thermodynamic driving force, as the Si-F bond is significantly stronger (~142 kcal/mol) than the Si-O bond (~111 kcal/mol).[5]

Mechanism: The reaction proceeds via a nucleophilic attack of the fluoride ion (commonly from tetrabutylammonium fluoride, TBAF) on the electrophilic silicon atom. This forms a hypervalent, pentacoordinate silicon intermediate, which is unstable and rapidly collapses, breaking the Si-O bond to liberate the alkoxide.[6][7][8]

G cluster_start Step 1: Nucleophilic Attack cluster_end Step 3: Cleavage and Product Formation R_OSiMe3 R-O-Si(CH₃)₃ Intermediate [R-O-Si(CH₃)₃-F]⁻ (Pentacoordinate Silicon) R_OSiMe3->Intermediate Nucleophilic Attack F_minus F⁻ RO_minus R-O⁻ (Alkoxide) Intermediate->RO_minus Si-O Bond Cleavage FSiMe3 F-Si(CH₃)₃

Caption: Mechanism of Fluoride-Mediated Silyl Ether Deprotection.

Acid-Catalyzed Deprotection

In acidic media, the ether oxygen is protonated, which makes the silicon atom more electrophilic and susceptible to attack by a weak nucleophile like water or an alcohol.[7] TMS ethers are particularly labile under acidic conditions.[9]

Mechanism:

  • Protonation: The silyl ether oxygen is protonated by an acid (H⁺).

  • Nucleophilic Attack: A nucleophile (e.g., H₂O) attacks the activated silicon center.

  • Elimination: The protonated alcohol is eliminated, leaving a silanol, which is subsequently protonated and eliminated as water to form a siloxane in the presence of excess acid.

Comparative Stability

The choice of silyl ether is a critical strategic decision in multi-step synthesis. The trimethylsilyl (TMS) group is among the most labile, allowing for its removal under conditions that leave bulkier silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), intact.[10]

Table 2: Relative Rates of Acidic Cleavage for Common Silyl Ethers [10][11]

Silyl EtherRelative Rate of Acidic Cleavage (vs. TMS)
TMS 1
TES 64
TBDMS 20,000
TIPS 700,000
TBDPS 5,000,000

Causality: The dramatic increase in stability is a direct consequence of the steric hindrance provided by the bulky alkyl groups on the silicon atom, which physically obstructs the approach of both protons and nucleophiles.[3] This steric shielding is the fundamental principle that allows for orthogonal deprotection strategies.

Mechanism of Action II: The Terminal Alkyne

The terminal alkyne is a versatile functional group capable of participating in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click chemistry" transformation, known for its high efficiency, regioselectivity (exclusively affording the 1,4-disubstituted 1,2,3-triazole), and broad functional group tolerance.[12][]

Mechanism: While initial proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper pathway as being kinetically dominant.[14][15]

  • Formation of Copper Acetylide: A copper(I) species coordinates to the alkyne. A base facilitates the deprotonation of the terminal alkyne, leading to the formation of a copper acetylide complex.

  • Azide Coordination: An organic azide coordinates to one of the copper centers.

  • Cycloaddition: The terminal nitrogen of the azide attacks the internal carbon of the copper acetylide, forming a six-membered cupracycle intermediate.

  • Ring Contraction & Reductive Elimination: The intermediate undergoes ring contraction and reductive elimination to release the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

G Cu_I Cu(I) Catalyst Cu_Acetylide Copper Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne Alkyne R-C≡CH Azide R'-N₃ Cupracycle Six-Membered Cupracycle Product 1,4-Triazole Product Product->Cu_I Catalyst Regeneration Cu_Acetylide->Cupracycle + Azide Cupracycle->Product Ring Contraction & Reductive Elimination

References

A Comprehensive Guide to the Safe Handling of Silane, trimethyl(2-propynyloxy)- for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Silane, trimethyl(2-propynyloxy)- (CAS No. 5582-62-7) is a versatile organosilicon compound utilized in a variety of chemical applications, from organic synthesis to materials science.[1] Its unique structure, featuring a trimethylsilyl (TMS) protecting group and a reactive alkyne functionality, makes it a valuable reagent for constructing complex molecules and participating in "click chemistry" reactions.[1] However, its utility is matched by significant hazards, primarily its high flammability and potential health risks. This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures necessary for the safe use of this compound in a research and development setting. Adherence to these principles is not merely procedural; it is a foundational requirement for ensuring the safety of laboratory personnel and the integrity of experimental work.

Section 1: Chemical and Physical Properties

A thorough understanding of a chemical's properties is the first step in a robust safety assessment. The physical characteristics of Silane, trimethyl(2-propynyloxy)- dictate its primary hazards and inform the necessary control measures.

PropertyValueSource(s)
CAS Number 5582-62-7[1][2]
IUPAC Name trimethyl(prop-2-ynoxy)silane[1]
Molecular Formula C₆H₁₂OSi[1][2]
Molecular Weight 128.25 g/mol [2]
Appearance Liquid
Flash Point 48 °F (8.9 °C)[1]
Stability Moisture sensitive[2]
Storage Temperature 2-8 °C (Refrigerated)

Section 2: Hazard Identification and Toxicological Profile

Silane, trimethyl(2-propynyloxy)- is classified as a hazardous chemical, and its handling requires stringent safety protocols.[2] The primary risks are associated with its extreme flammability and its effects upon human exposure.

GHS Classification

This chemical is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] Key hazard statements include:

  • H225: Highly flammable liquid and vapor [3]

  • H315: Causes skin irritation [2][3]

  • H319: Causes serious eye irritation [2][3]

  • H335: May cause respiratory irritation [3]

Flammability and Explosion Hazards

The most immediate and severe hazard associated with this compound is its extremely low flash point of 48°F (8.9°C).[1] This means that at or above this temperature, it can release sufficient vapors to form an ignitable mixture with air. Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back.[2][4] Furthermore, containers may explode when heated in a fire.[2][4] The causality is clear: the combination of high volatility and a low flash point necessitates the absolute exclusion of ignition sources and the prevention of static electricity accumulation during handling.

Health Hazards

While comprehensive toxicological data is limited, the available information indicates significant health risks upon exposure.[1][2]

  • Oral Toxicity: The compound is harmful if swallowed, with a reported oral LD50 of 650 mg/kg in rats.[2]

  • Inhalation: It is suspected to be harmful if inhaled.[1] High vapor concentrations may lead to symptoms such as headache, dizziness, nausea, and vomiting.[2] It may also cause respiratory system irritation.[2]

  • Skin and Eye Contact: Direct contact causes skin and serious eye irritation.[2] Prolonged or repeated exposure should be avoided.

Reactivity and Stability

The compound is sensitive to moisture and should be protected from exposure to moist air or water.[2][4] It is incompatible with strong oxidizing agents.[2][4] In the event of a fire, hazardous decomposition products can be formed, including carbon monoxide (CO), carbon dioxide (CO₂), and silicon dioxide.[2] Fortunately, hazardous polymerization is not known to occur.[2]

Section 3: Risk Assessment and Control Measures

A systematic approach to risk management is essential. Before any work begins, a thorough risk assessment must be conducted to identify hazards and implement appropriate controls. The hierarchy of controls provides a framework for selecting the most effective measures.

Risk Assessment Workflow

The following diagram illustrates a self-validating workflow for assessing and mitigating risks when working with Silane, trimethyl(2-propynyloxy)-. Each step logically informs the next, ensuring that controls are appropriate for the identified hazards.

RiskAssessmentWorkflow cluster_plan Planning & Assessment cluster_control Implementation cluster_review Verification & Documentation Identify 1. Identify Hazards - Flammability (Low Flash Point) - Health (Irritant, Harmful) - Reactivity (Moisture Sensitive) Assess 2. Assess Risks - Evaluate quantity and scale - Analyze exposure potential - Consider environmental conditions Identify->Assess Analyze Severity & Likelihood Controls 3. Implement Controls - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles) Assess->Controls Select Appropriate Measures Proceed 4. Proceed with Work (Only after controls are verified) Controls->Proceed Verify Effectiveness Review 5. Review & Document - Was the procedure safe? - Any unexpected events? - Update SOP if needed Proceed->Review

Caption: Workflow for conducting a risk assessment before handling hazardous chemicals.

Engineering Controls

These are the most effective controls as they isolate the hazard from the user.

  • Ventilation: All work must be conducted in a certified chemical fume hood to control vapor inhalation.[2] The fume hood provides a physical barrier and ensures vapors are exhausted safely.

  • Ignition Source Control: Use explosion-proof electrical, ventilating, and lighting equipment.[2] All potential ignition sources (hot plates, open flames, static electricity) must be eliminated from the work area.[2]

  • Storage: Store in a dedicated, approved flammables cabinet.[2] Refrigerated storage is recommended to minimize vapor pressure.

Administrative Controls

These are work practices and procedures that reduce exposure.

  • Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP must be written and approved before work begins.

  • Designated Areas: Clearly mark areas where this chemical is handled and restrict access.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this compound.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide adequate protection.

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133.[2] A face shield may be required for splash hazards.Prevents eye irritation from splashes or vapors.[2]
Skin Neoprene or nitrile rubber gloves.[5] Flame-retardant lab coat.Protects against skin irritation and absorption.[2] Flame-retardant clothing provides protection in case of a flash fire.[6]
Respiratory A NIOSH/MSHA or EN 149 approved respirator may be required if engineering controls fail or for emergency response.[2]Protects against inhalation of harmful vapors.[2]

Section 4: Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems, with built-in checks to ensure safety at each stage.

Protocol for Safe Handling and Dispensing

This protocol outlines the steps for transferring the liquid from a storage container to a reaction vessel.

  • Preparation:

    • Confirm that a chemical fume hood is certified and functioning correctly.

    • Ensure an appropriate fire extinguisher (dry chemical, CO₂) and a spill kit are readily accessible.[5][7]

    • Remove all ignition sources from the fume hood and surrounding area.

    • Don all required PPE as specified in Section 3.4.

  • Grounding and Bonding:

    • Place the source container and the receiving vessel in the fume hood.

    • If transferring between metal containers, use grounding and bonding straps to connect the source container, the receiving vessel, and a common ground to prevent static electricity discharge.[2][8] This is a critical step to prevent ignition of flammable vapors.

  • Dispensing:

    • Remove the chemical from refrigerated storage and allow it to equilibrate to ambient temperature within the fume hood if necessary for the procedure, keeping the container closed.

    • Use only non-sparking tools to open containers.[8]

    • Slowly and carefully transfer the required amount of liquid, minimizing splashing.

    • Immediately and securely close both the source and receiving containers.

  • Cleanup:

    • Wipe down any minor drips on the exterior of the containers or work surface with a compatible absorbent material.

    • Dispose of contaminated wipes in a designated hazardous waste container.

    • Wash hands and any exposed skin thoroughly after completing the task.[2]

Waste Disposal

Chemical waste generators must classify waste and follow all local, regional, and national regulations.[2]

  • Segregation: Collect all waste containing Silane, trimethyl(2-propynyloxy)- in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., pipette tips, gloves, absorbent pads) must be treated as hazardous waste.

  • Disposal: Arrange for pickup by a licensed waste disposal company. Do not pour this chemical down the drain.[2]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an incident.

Spill Response
  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • Use an inert absorbent material like sand, silica gel, or a universal binder to contain and absorb the spill.[2][9]

    • Use non-sparking tools to collect the absorbed material into a sealable container for hazardous waste disposal.[2]

    • Wipe the area clean and decontaminate the fume hood surface.

  • Large Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert facility safety personnel and activate the fire alarm if necessary.

    • Prevent re-entry. Only trained emergency responders with appropriate PPE should handle the cleanup.

Fire Response
  • If the fire is small and you are trained to use an extinguisher, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Do not use water , as it may be ineffective.[6]

  • For any fire that cannot be immediately extinguished, or if the chemical container is directly involved, evacuate the area immediately and call emergency services.[2]

  • Vapors may travel to an ignition source and flash back; be aware of this risk.[2][4]

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] Seek medical attention if they feel unwell.[2]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected skin with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[2] If eye irritation persists, get medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2] Call a POISON CENTER or doctor if you feel unwell.[2]

References

Methodological & Application

Application Note: A Comprehensive Guide to the Trimethylsilyl (TMS) Protection of Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Alkyne Protection in Modern Synthesis

In the landscape of organic synthesis, terminal alkynes are foundational building blocks, prized for their versatility in forming carbon-carbon bonds through reactions like Sonogashira, Suzuki, and Glaser couplings.[1][2] However, the utility of terminal alkynes is intrinsically linked to a significant chemical challenge: the acidity of the sp-hybridized C-H bond. This acidity can lead to unwanted side reactions, particularly in the presence of organometallic reagents or strong bases, thereby compromising reaction yields and purity.[1]

To circumvent this, the strategic use of protecting groups is an essential technology in synthetic chemistry.[2] An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable when its protective function is no longer needed.[1][2] The trimethylsilyl (TMS) group stands out as one of the most widely employed protecting groups for terminal alkynes due to its fulfillment of these criteria.[3][4] It offers robust protection, enhances solubility in organic solvents, and can be cleaved under exceptionally mild conditions.[5]

A Note on Reagent Nomenclature: This guide focuses on the standard protocol for introducing a TMS protecting group onto a terminal alkyne. The reagent "trimethyl(2-propynyloxy)silane" is itself a TMS-protected molecule (propargyl alcohol) and is not used as a silylating agent for other alkynes.[6] The correct and common silylating agent for this transformation is trimethylsilyl chloride (TMSCl) or a related TMS derivative.

The Mechanism of TMS Protection

The protection of a terminal alkyne with a TMS group is a straightforward two-step process rooted in acid-base chemistry and nucleophilic substitution.

  • Deprotonation: A suitable base is used to abstract the acidic proton from the terminal alkyne. This generates a highly nucleophilic acetylide anion. The choice of base is critical and depends on the substrate's sensitivity; common choices range from strong organolithium reagents like n-butyllithium (n-BuLi) for rapid and complete deprotonation to milder amine bases.

  • Silylation: The resulting acetylide anion performs a nucleophilic attack on the electrophilic silicon atom of trimethylsilyl chloride (TMSCl). This forms a stable silicon-carbon bond and displaces the chloride ion, yielding the TMS-protected alkyne.

The steric bulk of the three methyl groups on the silicon atom contributes to the stability of the protecting group while still allowing for its selective removal.[3]

G R_C_CH Terminal Alkyne (R-C≡C-H) Acetylide Acetylide Anion (R-C≡C⁻) R_C_CH->Acetylide Deprotonation (Step 1) Base Base (e.g., n-BuLi) Product TMS-Protected Alkyne (R-C≡C-TMS) Acetylide->Product Silylation (SN2) (Step 2) TMSCl TMSCl ((CH₃)₃SiCl)

Caption: Reaction mechanism for TMS protection of a terminal alkyne.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the TMS protection of a generic terminal alkyne using n-butyllithium, a common and highly effective base for this transformation.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Terminal Alkyne (R-C≡CH)Synthesis GradeSigma-AldrichSubstrate; must be free of moisture.
n-Butyllithium (n-BuLi)2.5 M in hexanesAcros OrganicsPyrophoric; handle with extreme care under inert atmosphere.
Trimethylsilyl chloride (TMSCl)≥99%TCI ChemicalsCorrosive and moisture-sensitive. Distill before use for best results.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarEMD MilliporeMust be anhydrous. Use from a freshly opened bottle or a solvent system.
Saturated aq. NH₄Cl SolutionReagent GradeFisher ScientificFor quenching the reaction.
Diethyl Ether (Et₂O)ACS GradeVWRFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAlfa AesarFor drying the organic phase.
Safety Precautions
  • Inert Atmosphere: This reaction is highly sensitive to air and moisture. The entire procedure must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or in a glovebox.

  • Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. It must be handled with syringes that have been properly dried and purged with inert gas.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate gloves (e.g., nitrile).[7][8]

  • Temperature Control: The initial deprotonation step is exothermic. A dry ice/acetone bath is required to maintain a low temperature (-78 °C) and prevent side reactions.

  • Ventilation: All operations should be performed in a well-ventilated chemical fume hood.[9]

Step-by-Step Methodology

Caption: Experimental workflow for TMS protection of a terminal alkyne.

  • Apparatus Setup: Assemble a three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under a positive pressure of inert gas.

  • Reaction Initiation: Dissolve the terminal alkyne (1.0 eq) in anhydrous THF (approx. 0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Causality Insight: The slight excess of n-BuLi ensures complete deprotonation. The slow, cold addition is critical to control the exothermic reaction and prevent potential side reactions with the solvent or substrate.

  • Acetylide Formation: Stir the resulting mixture at -78 °C for 1 hour. The solution may change color or become cloudy, indicating the formation of the lithium acetylide.

  • Silylation: Add TMSCl (1.2 eq) dropwise via syringe.

    • Causality Insight: A slight excess of TMSCl drives the reaction to completion and consumes any residual n-BuLi.

  • Reaction Completion: After the addition of TMSCl, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), checking for the disappearance of the starting alkyne.

  • Workup & Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel, add water, and extract the product with diethyl ether (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel, depending on its physical properties.

Deprotection Strategies

A major advantage of the TMS group is its lability under specific, mild conditions, allowing for its removal without affecting other sensitive functional groups.[1][10]

MethodReagents & ConditionsMechanismNotes
Fluoride-Mediated Tetrabutylammonium fluoride (TBAF), THF, rtNucleophilic attack by F⁻Very common and mild. The high Si-F bond affinity drives the reaction.[1][10]
Base-Catalyzed Methanolysis K₂CO₃, Methanol/THF, rtMethoxide-catalyzed cleavageAn economical and mild alternative to TBAF.[10][11] Often used for substrates sensitive to fluoride ions.
Aqueous Base LiOH (aq), THFHydroxide-catalyzed cleavageEffective but can be harsher than K₂CO₃/MeOH.[12]
Acidic Conditions Dilute HCl, Acetic AcidProtic acid-catalyzed cleavageTMS alkynes are generally labile to acid, a factor to consider in multi-step synthesis.[5]

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or No Yield Inactive n-BuLi; wet solvent/reagents; insufficient reaction time.Titrate n-BuLi before use. Ensure all glassware and reagents are scrupulously dry. Increase reaction time.
Incomplete Reaction Insufficient base or TMSCl; reaction not stirred long enough.Use a slight excess of reagents (e.g., 1.1-1.2 eq). Monitor by TLC until starting material is consumed.
Formation of Side Products Reaction temperature too high during n-BuLi addition; impure starting materials.Maintain -78 °C during addition. Purify starting materials before the reaction.
Product Deprotected during Workup/Purification Use of protic/acidic quenchers; silica gel for chromatography can be acidic.Quench with saturated NH₄Cl. Neutralize silica gel by pre-treating with a triethylamine/hexane solution before chromatography.[13]

References

The Strategic Utility of Trimethyl(2-propynyloxy)silane in the Synthesis of Advanced Functional Polymers: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the synthesis of functionalized polymers leveraging the unique chemical attributes of trimethyl(2-propynyloxy)silane. This versatile building block serves as a linchpin in modern polymer chemistry, primarily through its dual functionality: a terminal alkyne amenable to high-efficiency "click" chemistry and a trimethylsilyl (TMS) ether acting as a robust protecting group for a hydroxyl moiety. We will explore two primary synthetic strategies: post-polymerization modification via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a direct polymerization approach using Ring-Opening Metathesis Polymerization (ROMP) of a norbornene-functionalized monomer derived from trimethyl(2-propynyloxy)silane. Detailed, field-tested protocols for synthesis, deprotection, and characterization are provided, aimed at researchers, scientists, and drug development professionals seeking to create precisely defined polymeric architectures for advanced applications.

Introduction: The Versatility of Trimethyl(2-propynyloxy)silane

Trimethyl(2-propynyloxy)silane is a bifunctional organosilicon compound that has garnered significant interest in materials science and medicinal chemistry.[1] Its utility stems from a strategic combination of a terminal alkyne and a silyl-protected alcohol. The TMS group provides temporary protection of the reactive hydroxyl group, allowing for a broad range of polymerization techniques to be employed without interference.[1] Subsequently, the alkyne functionality serves as a highly efficient chemical handle for post-polymerization modification via click chemistry.[1][2][3] This two-stage approach of polymerization followed by functionalization, or the polymerization of a pre-functionalized monomer, allows for the synthesis of polymers with precisely controlled architectures and tailored functionalities, which are critical for applications such as drug delivery, tissue engineering, and diagnostics.[4][5]

The core principle behind this synthetic strategy is the orthogonality of the reactive groups. The alkyne and the protected hydroxyl can be addressed in discrete chemical steps, providing a high degree of control over the final polymer structure.

Synthetic Strategy I: Post-Polymerization Functionalization via CuAAC Click Chemistry

A prevalent and highly effective method for incorporating functionality into polymers is the post-polymerization modification of a precursor polymer. In this approach, a polymer backbone with pendant alkyne groups is first synthesized, and then the desired functional moieties (e.g., targeting ligands, imaging agents, or therapeutic molecules) bearing an azide group are "clicked" onto the polymer. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the archetypal click reaction, prized for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[6][7]

Workflow for Post-Polymerization Functionalization

The overall workflow for this strategy is depicted below. It involves the initial synthesis of an alkyne-functionalized polymer, followed by the CuAAC reaction to attach the desired azide-containing molecule, and finally, the deprotection of the silyl ether to reveal the hydroxyl group.

G cluster_0 Polymer Synthesis cluster_1 Click Functionalization cluster_2 Deprotection A Monomer with Pendant Alkyne B Polymerization (e.g., RAFT, ATRP) A->B C Alkyne-Functionalized Polymer B->C E CuAAC Reaction (CuSO4, NaAsc) C->E D Azide-Containing Molecule D->E F Functionalized Polymer with TMS groups E->F G Deprotection (e.g., TBAF, Acid) F->G H Final Hydroxyl- Functionalized Polymer G->H G cluster_0 Monomer Synthesis cluster_1 Polymerization A Norbornene Precursor (e.g., with -OH group) C Functionalization Reaction A->C B Trimethyl(2-propynyloxy)silane B->C D Functionalized Norbornene Monomer C->D E ROMP (Grubbs' Catalyst) D->E F Precursor Polymer E->F

References

Application Notes & Protocols: Trimethyl(2-propynyloxy)silane as a Versatile Precursor for Advanced Silicone Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of trimethyl(2-propynyloxy)silane as a key precursor in the synthesis of functional silicone polymers. We delve into the fundamental reaction mechanisms, provide detailed, field-tested protocols for polymerization and functionalization, and discuss the characterization and potential applications of the resulting materials. The guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Strategic Importance of Trimethyl(2-propynyloxy)silane

Silicone polymers, or polysiloxanes, are renowned for their unique combination of properties, including high thermal stability, low glass transition temperature, excellent gas permeability, and biocompatibility.[1] These characteristics have led to their widespread use in diverse fields ranging from medical devices and electronics to high-performance coatings and elastomers.[2]

The ability to precisely control the architecture and functionality of these polymers is paramount for developing next-generation materials. Trimethyl(2-propynyloxy)silane, an organosilicon compound featuring a terminal alkyne group, serves as an exceptionally versatile building block for this purpose.[3] Its structure allows for the strategic introduction of a reactive handle into a polysiloxane chain, opening up a vast landscape of chemical modifications. The trimethylsilyl group can act as a protecting group, while the propargyl ether functionality provides a reactive site for polymerization and post-synthesis modification.[3]

This guide will focus on two primary, highly efficient synthetic pathways: platinum-catalyzed hydrosilylation polymerization and copper-catalyzed azide-alkyne "click" chemistry.

Diagram 1: Structure of Trimethyl(2-propynyloxy)silane

Caption: Chemical structure of Trimethyl(2-propynyloxy)silane.

Core Scientific Principles: Polymerization Mechanisms

The utility of trimethyl(2-propynyloxy)silane stems from the reactivity of its carbon-carbon triple bond. This functionality allows for the construction of polymer backbones and the introduction of side-chain functionalities through highly efficient and selective chemical reactions.

Hydrosilylation Polymerization

Hydrosilylation is a cornerstone of silicone chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkyne.[4][5] This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst.[4][6] The reaction is highly efficient, proceeds with high yield, and forms stable silicon-carbon (Si-C) bonds.[4][7]

When trimethyl(2-propynyloxy)silane is reacted with a monomer containing two or more Si-H groups (e.g., 1,4-bis(dimethylsilyl)benzene), a step-growth polymerization occurs, leading to the formation of a polycarbosiloxane. The reaction mechanism generally follows the Chalk-Harrod or a modified cycle, involving oxidative addition of the Si-H bond to the platinum center, coordination of the alkyne, migratory insertion, and reductive elimination to form the Si-C bond and regenerate the catalyst.[5]

Diagram 2: Hydrosilylation Polymerization Scheme

G Alkyne Trimethyl(2-propynyloxy)silane (Alkyne Monomer) Polymerization Hydrosilylation Polymerization (Step-Growth) Alkyne->Polymerization Silane Di-functional Silane (R-SiH₂-R') (Si-H Monomer) Silane->Polymerization Catalyst Platinum Catalyst (e.g., Karstedt's) Catalyst->Polymerization Polymer Linear Functional Polysiloxane Polymerization->Polymer

Caption: Reaction scheme for hydrosilylation polymerization.

"Click" Chemistry Functionalization

The terminal alkyne of trimethyl(2-propynyloxy)silane is an ideal functional group for "click" chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This reaction is known for its high efficiency, mild reaction conditions, and remarkable tolerance to a wide variety of other functional groups.

This pathway is exceptionally powerful for post-polymerization modification. A polysiloxane backbone can first be synthesized to incorporate the propargyloxy moieties. Subsequently, these alkyne-functionalized polymers can be reacted with various azide-containing molecules to introduce specific functionalities, such as fluorescent dyes, bioactive molecules, or groups that alter solubility and other physical properties.

Experimental Protocols

Safety First: Before beginning any procedure, consult the Safety Data Sheet (SDS) for all reagents. Trimethyl(2-propynyloxy)silane is a flammable liquid and can cause skin and eye irritation.[8][9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, must be worn.[9][10][11] Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent side reactions and ensure safety.

Protocol 1: Synthesis of a Linear Polysiloxane via Hydrosilylation

Objective: To synthesize a linear polysiloxane by reacting trimethyl(2-propynyloxy)silane with 1,4-bis(dimethylsilyl)benzene.

Materials & Reagents:

ReagentCAS NumberSupplierNotes
Trimethyl(2-propynyloxy)silane5582-62-7Major Chemical SuppliersPurity ≥97%
1,4-Bis(dimethylsilyl)benzene2488-01-9Major Chemical SuppliersPurity ≥97%
Karstedt's Catalyst68478-92-2Major Chemical Suppliers2% Pt in xylene
Anhydrous Toluene108-88-3Major Chemical SuppliersDry, <50 ppm water
Methanol67-56-1Major Chemical SuppliersFor precipitation
Nitrogen or Argon GasN/AGas SupplierHigh purity

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks, magnetic stir bars, dropping funnel, condenser

  • Syringes and needles

  • Magnetic stir plate with heating

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a condenser, a rubber septum, and a nitrogen inlet. Dry all glassware in an oven at 120°C overnight and cool under a stream of nitrogen.

  • Reagent Preparation: In the flask, dissolve 1.94 g (10.0 mmol) of 1,4-bis(dimethylsilyl)benzene in 40 mL of anhydrous toluene.

  • Catalyst Addition: Add 10-20 µL of Karstedt's catalyst solution to the flask via syringe. Stir the mixture for 5 minutes at room temperature.

  • Monomer Addition: In a separate, dry dropping funnel, prepare a solution of 1.28 g (10.0 mmol) of trimethyl(2-propynyloxy)silane in 10 mL of anhydrous toluene.

  • Polymerization: Add the trimethyl(2-propynyloxy)silane solution dropwise to the stirred flask over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.[4]

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing via FTIR spectroscopy. The reaction is complete upon the disappearance of the Si-H stretching peak (~2126 cm⁻¹) and the ≡C-H stretching peak (~3300 cm⁻¹).[7]

  • Purification: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing 200 mL of vigorously stirring methanol to precipitate the polymer.

  • Isolation: Decant the solvent and wash the polymer two more times with fresh methanol. Dry the resulting polymer under vacuum at 50°C to a constant weight.

Diagram 3: Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Setup Inert Atmosphere Setup Reagents Dissolve Si-H Monomer & Catalyst Setup->Reagents Addition Dropwise Addition of Alkyne Monomer Reagents->Addition React Heat & Stir (4-6 hours) Addition->React Precipitate Precipitate in Methanol React->Precipitate Isolate Filter/Decant & Wash Precipitate->Isolate Dry Dry Under Vacuum Isolate->Dry FTIR FTIR Dry->FTIR NMR ¹H, ¹³C, ²⁹Si NMR GPC GPC/SEC TGA TGA/DSC

Caption: Workflow for synthesis, purification, and characterization.

Characterization of the Synthesized Polymer

The structure and properties of the final polymer should be confirmed using standard analytical techniques.

TechniqueExpected Observations
FTIR Spectroscopy Disappearance of Si-H (~2126 cm⁻¹) and ≡C-H (~3300 cm⁻¹) peaks. Appearance of Si-CH₂- and C=C stretching bands.
¹H NMR Spectroscopy Signals corresponding to the polymer backbone protons and the trimethylsilyl protons. Integration can confirm the polymer structure.
²⁹Si NMR Spectroscopy Characteristic shifts for the different silicon environments in the polymer backbone, confirming the successful hydrosilylation.[12]
GPC/SEC Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
TGA/DSC Thermogravimetric analysis (TGA) to determine thermal stability and decomposition temperature.[13][14] Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

Applications and Future Directions

The polymers synthesized using trimethyl(2-propynyloxy)silane as a precursor have a wide array of potential applications, driven by the versatility of the incorporated alkyne group.

  • Advanced Coatings: The alkyne functionality can be used to cross-link the polymer, creating durable, chemically resistant, and potentially superhydrophobic coatings.[2]

  • Biomaterials: Through "click" chemistry, biocompatible moieties like polyethylene glycol (PEG) or specific peptides can be attached, making the materials suitable for drug delivery systems or medical device coatings.

  • Functional Elastomers: By controlling the degree of cross-linking, elastomers with tailored mechanical properties can be developed for use in seals, adhesives, and flexible electronics.[2][15][16]

  • Resins and Composites: The polymers can serve as a matrix for composite materials, with the alkyne groups providing sites for covalent bonding to fillers, enhancing mechanical strength.[2]

The strategic use of trimethyl(2-propynyloxy)silane enables a modular approach to polymer design, allowing for the creation of materials with precisely engineered properties for cutting-edge applications in medicine, materials science, and electronics.

References

Photopolymerization techniques for trimethyl(2-propynyloxy)silane thin films

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: High-Fidelity Photopolymerization Techniques for Trimethyl(2-propynyloxy)silane Thin Films: A Guide for Biomedical Surface Engineering

Audience: Researchers, scientists, and drug development professionals.

Abstract

The precise control of surface chemistry is a cornerstone of modern biomedical research and drug development, influencing everything from cell adhesion and protein adsorption to the efficacy of implantable devices. Trimethyl(2-propynyloxy)silane (TMPSi) offers a versatile platform for creating functional thin films, leveraging the unique properties of its organosilane structure. This guide provides a comprehensive overview of photopolymerization techniques for creating high-fidelity TMPSi-based thin films. We move beyond simple procedural lists to explain the underlying scientific principles, focusing on the robust and efficient thiol-yne "click" chemistry. Detailed, step-by-step protocols for substrate preparation, film deposition, UV curing, and subsequent characterization are provided. By grounding these methods in causality and providing frameworks for validation, this document equips researchers to reliably fabricate and characterize well-defined organosilane surfaces for advanced applications.

Scientific Principles & Core Mechanisms

The successful fabrication of thin films hinges on understanding the chemistry that governs their formation. For TMPSi, the terminal alkyne group is the primary site of polymerization. While direct alkyne homopolymerization is possible, it can be inefficient. A more controlled and rapid approach is the thiol-yne radical-mediated "click" reaction.

The Superiority of Thiol-Yne Chemistry

Thiol-yne photopolymerization is a powerful tool that proceeds via a step-growth radical addition mechanism. Unlike traditional chain-growth polymerizations that can be sensitive and generate high shrinkage stress, the thiol-yne reaction offers significant advantages.[1]

  • High Efficiency & Rapid Curing: The reaction proceeds quickly to high conversion, often within seconds or minutes of UV exposure.[2]

  • Oxygen Tolerance: Compared to acrylate/methacrylate systems, thiol-based chemistries are significantly less susceptible to oxygen inhibition, reducing the need for strictly controlled inert atmospheres.[3][4]

  • Delayed Gelation: The step-growth nature of the polymerization delays the formation of a cross-linked network (gel point) to higher conversions. This reduces polymerization-induced shrinkage stress, leading to more uniform and mechanically stable films.[1]

  • Uniform Network Formation: The sequential addition of thiols across the alkyne bond creates a more homogeneous polymer network, which is critical for predictable surface properties.[2]

The mechanism involves two key propagation steps for each alkyne group:

  • A thiyl radical adds across the alkyne, forming a vinyl sulfide radical.

  • This new radical abstracts a hydrogen from another thiol molecule (chain transfer), creating a new thiyl radical and a stable vinyl sulfide linkage. The regenerated thiyl radical continues the cycle.

ThiolYne_Mechanism cluster_init Initiation cluster_prop Propagation Cycle PI Photoinitiator (e.g., TPO) R_rad Primary Radical (R●) PI->R_rad UV Light (hν) Thiol_rad Thiyl Radical (R'-S●) R_rad->Thiol_rad H-Abstraction Thiol Thiol (R'-SH) Alkyne TMPSi Alkyne (-C≡CH) Thiol_rad->Alkyne Step 1: Addition Thiol_rad2 Thiyl Radical (R'-S●) VinylSulfide_rad Vinyl Sulfide Radical Alkyne->VinylSulfide_rad VinylSulfide Vinyl Sulfide Adduct VinylSulfide_rad->VinylSulfide Step 2: Chain Transfer VinylSulfide->Thiol_rad2 Thiol2 Thiol (R'-SH) Thiol_rad2->Alkyne Re-initiates Cycle

Caption: Thiol-Yne Photopolymerization Mechanism.

Core Components of the Formulation
  • Alkynylsilane Monomer: Trimethyl(2-propynyloxy)silane (TMPSi) is the foundational block. Its trimethylsilyl group (-Si(CH₃)₃) imparts low surface energy and hydrophobicity, while the propargyl ether linkage provides flexibility.

  • Thiol Crosslinker: Multifunctional thiols are used to form the cross-linked network. The choice of thiol dictates the final network properties.

    • Dithiols (e.g., 2,2'-(Ethylenedioxy)diethanethiol) will create more flexible, linear, or lightly cross-linked polymers.

    • Tri- or Tetra-functional thiols (e.g., Pentaerythritol tetrakis(3-mercaptopropionate), PETMP) create rigid, densely cross-linked networks.

  • Photoinitiator: This molecule absorbs UV energy to generate the initial radicals that start the polymerization.[5]

    • Type I (Cleavage): Molecules like Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) or Irgacure 819 cleave upon UV exposure to form two radicals, making them highly efficient.[5] TPO is particularly useful for curing at longer UV wavelengths (e.g., 365 nm), which can be beneficial for biological applications.[4]

    • Type II (Abstraction): These require a co-initiator (like an amine) to generate radicals. They are generally not preferred for thiol-yne systems.

Experimental Guide: Protocols & Workflows

This section provides detailed protocols for fabricating and validating TMPSi-based thin films.

Overall Experimental Workflow

The process follows a logical sequence from preparation to validation, ensuring reproducibility and high-quality results.

Caption: General workflow for TMPSi thin film fabrication.

Materials & Equipment
  • Monomer: Trimethyl(2-propynyloxy)silane (TMPSi)

  • Thiol Crosslinker: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)

  • Solvent (for cleaning/rinsing): Acetone, Isopropanol (IPA), Ethanol (reagent grade)

  • Substrates: Silicon wafers, glass microscope slides, or quartz discs

  • Equipment: Spin coater, UV curing system (e.g., 365 nm LED lamp with controlled intensity), nitrogen gas source, sonicator, contact angle goniometer, ellipsometer, FTIR spectrometer, AFM.

Protocol 1: Substrate Preparation

Rationale: Proper cleaning is critical to remove organic contaminants and to generate a hydrophilic, hydroxyl-terminated surface (-OH groups), which promotes adhesion of the film.

  • Place substrates in a beaker. Add acetone and sonicate for 15 minutes.

  • Decant acetone, replace with isopropanol (IPA), and sonicate for another 15 minutes.

  • Rinse thoroughly with deionized (DI) water.

  • Dry the substrates under a stream of nitrogen gas.

  • Activation Step: Place the clean, dry substrates in a UV-Ozone cleaner for 15 minutes to generate a high density of surface hydroxyl groups. Alternatively, an oxygen plasma treatment can be used.

  • Store the activated substrates in a clean, dry environment and use them within one hour.

Protocol 2: Formulation & Deposition

Rationale: The molar ratio of thiol-to-alkyne functional groups is the most critical parameter controlling the network structure. A 1:1 stoichiometric ratio is often targeted for a complete reaction. The photoinitiator concentration is typically low (0.1-2 wt%) to ensure sufficient UV penetration without compromising film properties.

Table 1: Example Formulations for Thiol-Yne Photopolymerization

Formulation IDTMPSi (mol eq.)PETMP (mol eq. of thiol groups)TPO (wt% of total)Target Property
TMPSi-Flex 1.00.8 (Slight alkyne excess)1.0%Flexible, lower cross-link density
TMPSi-Rigid 1.01.0 (Stoichiometric)1.0%Rigid, high cross-link density
TMPSi-Surf 1.2 (Alkyne excess)1.01.0%Surface with unreacted alkyne groups for post-functionalization

Procedure:

  • In an amber vial to protect from ambient light, combine the desired amounts of TMPSi and PETMP.

  • Add the photoinitiator (TPO).

  • Vortex the mixture until the TPO is completely dissolved. If necessary, gentle heating (~40°C) can be applied. The formulation should be a clear, homogenous liquid.

  • Place an activated substrate onto the spin coater chuck.

  • Dispense approximately 100 µL of the formulation onto the center of the substrate.

  • Spin coat to achieve the desired thickness. A typical two-step program is:

    • Step 1: 500 RPM for 10 seconds (spread cycle).

    • Step 2: 3000 RPM for 45 seconds (thinning cycle).

    • Scientist's Note: Film thickness is primarily controlled by the rotation speed of the second step and the viscosity of the formulation. Higher speeds result in thinner films.

Protocol 3: Photopolymerization (UV Curing)

Rationale: The UV dose (Intensity x Time) determines the extent of cure. It is crucial to provide enough energy for complete conversion of the functional groups. Curing under a nitrogen atmosphere minimizes surface inhibition from oxygen, resulting in a tack-free surface.

  • Immediately after spin coating, place the substrate inside the UV curing chamber.

  • Purge the chamber with nitrogen gas for at least 60 seconds to create an inert atmosphere.

  • Expose the film to UV radiation. Typical parameters are:

    • Wavelength: 365 nm (matches TPO absorption)

    • Intensity: 30-50 mW/cm²

    • Exposure Time: 60-180 seconds

  • After exposure, turn off the UV lamp and stop the nitrogen purge.

Protocol 4: Post-Curing & Cleaning

Rationale: This step removes any unreacted monomer or photoinitiator fragments that are not covalently bound to the polymer network, which is essential for applications requiring high purity, such as in drug development or cell culture.

  • Submerge the cured film in a beaker of ethanol.

  • Gently agitate or sonicate for 5 minutes.

  • Decant the ethanol and repeat the rinse.

  • Dry the final film with a gentle stream of nitrogen.

Validation & Characterization

A protocol is only trustworthy if its output can be validated. The following characterization techniques are essential for confirming the successful fabrication of a TMPSi thin film.

Table 2: Key Characterization Techniques and Expected Outcomes

TechniqueParameter MeasuredExpected Result for a Successful Film
FTIR Spectroscopy Chemical bond conversionDisappearance/significant reduction of the thiol peak (~2570 cm⁻¹) and the terminal alkyne C-H peak (~3300 cm⁻¹).
Ellipsometry Film ThicknessUniform thickness across the wafer (e.g., 50-200 nm, depending on spin speed) with low deviation.[6]
Contact Angle Surface WettabilityHigh static water contact angle (>95°), indicating a hydrophobic surface consistent with the trimethylsilyl groups.
AFM Surface MorphologyVery low root-mean-square (RMS) roughness (<1 nm), indicating a smooth, uniform film.[7]

Applications in Research & Drug Development

The ability to create these well-defined organosilane films opens numerous possibilities for the target audience:

  • Creating Biocompatible Interfaces: The low surface energy and chemical inertness of the poly(TMPSi) films can be used to coat biomedical devices, potentially reducing non-specific protein adsorption and improving biocompatibility.

  • Surface Patterning for Cell Studies: Using photolithography, specific regions of the film can be cured, creating patterns of hydrophobicity that can be used to control and study cell adhesion and growth.

  • Drug Delivery Platforms: These thin films can serve as stable base layers for subsequent layer-by-layer assembly of drug-loaded polyelectrolytes, providing a robust platform for controlled drug release applications.[8] If a formulation with excess alkyne groups is used (e.g., TMPSi-Surf), the surface can be further functionalized with azide-containing molecules (e.g., targeting ligands, drugs) via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC) click reactions.[9][10]

Safety Precautions

  • Always handle organosilanes, thiols, and photoinitiators in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and nitrile gloves.

  • UV radiation is harmful to eyes and skin. Never look directly at the UV source and ensure the curing system is properly shielded.

References

Application Notes & Protocols: The Strategic Use of Trimethyl(2-propynyloxy)silane in Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Tool for Covalent Linkage

In the intricate field of bioconjugation, the ability to create stable, covalent linkages between molecules is paramount. This is especially true in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is precisely attached to a targeting antibody.[1] Trimethyl(2-propynyloxy)silane and its derivatives serve as invaluable reagents in this context. At its core, this compound provides a terminal alkyne functionality—a key player in the highly efficient "click chemistry" reactions.[2]

The brilliance of using a trimethylsilyl (TMS) group is its function as a temporary "mask" or protecting group for the highly reactive terminal alkyne.[2] This protection is crucial, as it prevents the alkyne from engaging in unwanted side reactions during the initial, often multi-step, process of modifying a sensitive biomolecule like a protein or antibody. Once the protected alkyne is successfully installed on the biomolecule of interest, the TMS group can be cleanly removed under mild conditions, unveiling the terminal alkyne at the precise moment it is needed for the final conjugation step.[3] This strategic unmasking ensures high yields and a homogenous final product, which are critical quality attributes in therapeutic drug development.[4]

This document provides a detailed guide on the application of TMS-protected alkynes in bioconjugation, focusing on the underlying chemical principles, step-by-step protocols for deprotection and conjugation, and methods for characterizing the final product.

The Core Strategy: A Three-Act Workflow

The use of trimethyl(2-propynyloxy)silane derivatives in bioconjugation follows a logical and powerful three-step sequence: functionalization, deprotection, and conjugation. This workflow ensures that the reactive groups are revealed and utilized in a controlled manner, maximizing efficiency and minimizing side products.

G cluster_0 Workflow Overview A 1. Functionalization Biomolecule is modified with a TMS-protected alkyne linker. B 2. Deprotection TMS group is selectively removed to reveal the terminal alkyne. A->B Mild chemical treatment C 3. Click Conjugation Deprotected alkyne reacts with an azide-modified payload (e.g., drug, dye). B->C Add azide & catalyst D Purification & Analysis Final conjugate is purified and characterized. C->D Chromatography

References

Experimental setup for Sonogashira coupling with silyl-protected alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategic Implementation of Silyl-Protected Alkynes in Sonogashira Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enhancing Precision in C-C Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is indispensable for the synthesis of conjugated enynes and arylalkynes—structural motifs prevalent in pharmaceuticals, natural products, and advanced organic materials.[1][3]

While powerful, the direct use of terminal alkynes can be complicated by undesired side reactions, most notably the oxidative homocoupling of the alkyne (Glaser coupling), which consumes starting material and complicates purification.[4][5] Furthermore, simple alkynes like acetylene are gaseous and difficult to handle. A robust strategy to circumvent these challenges is the use of silyl-protected alkynes, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS) acetylenes. The silyl group acts as a sterically bulky, temporary substituent that masks the terminal acetylenic proton, effectively preventing homocoupling and allowing for precise, selective cross-coupling.[6] This approach not only improves reaction efficiency and product purity but also provides a synthetic handle for subsequent transformations, enabling the construction of complex, unsymmetrical molecules in a controlled, stepwise manner.[7][8]

This guide provides a detailed experimental framework for employing silyl-protected alkynes in Sonogashira coupling reactions, from understanding the mechanistic underpinnings to step-by-step protocols for coupling and subsequent deprotection.

Mechanistic Rationale: The "Why" Behind the Reagents

A successful Sonogashira coupling relies on the synergistic interplay of several key components. Understanding their roles is critical to experimental design and troubleshooting. The reaction is broadly accepted to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9]

The Catalytic Cycles
  • Palladium Cycle: The primary coupling events occur here.

    • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl/vinyl halide (R-X) bond, forming a Pd(II) complex. The reactivity order for the halide is a crucial experimental consideration: I > OTf > Br >> Cl.[4][10] Aryl iodides are highly reactive and can often be coupled at room temperature, whereas aryl bromides may require heating.[1][11]

    • Transmetalation: The organopalladium(II) complex receives the alkynyl group from the copper acetylide intermediate generated in the copper cycle.

    • Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to release the final coupled product (R-alkyne) and regenerate the active Pd(0) species, which re-enters the catalytic cycle.[1]

  • Copper Cycle: This cycle's purpose is to activate the alkyne.

    • Acetylide Formation: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1][12] This step is what the silyl protecting group prevents, thereby stopping Glaser homocoupling.

    • Alkynyl Transfer: The copper acetylide transfers its alkynyl ligand to the palladium center during the transmetalation step.

The Strategic Role of Silyl Protection

The C-Si bond of a silyl-protected alkyne is robust and does not react under standard Sonogashira conditions.[7] The silyl group serves multiple purposes:

  • Prevents Homocoupling: By replacing the acidic acetylenic proton, it inhibits the formation of the copper acetylide intermediate that leads to Glaser coupling.[4]

  • Facilitates Handling: Volatile alkynes like acetylene are replaced by easily handled liquids, such as trimethylsilylacetylene.[1]

  • Enables Sequential Synthesis: A silyl-protected alkyne can be coupled to one aryl halide, deprotected, and the resulting terminal alkyne can then be coupled to a different aryl halide, providing a pathway to unsymmetrical diarylacetylenes.[7]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A R-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B R-Pd(II)L₂-C≡CR' PdII_A->PdII_B Transmetalation PdII_B->Pd0 Product R-C≡CR' PdII_B->Product Reductive Elimination RX R-X (Aryl/Vinyl Halide) RX->PdII_A CuX Cu(I)X CuAcetylide Cu-C≡CR' CuX->CuAcetylide CuAcetylide->PdII_A Transfers Alkyne Alkyne H-C≡CR' (Terminal Alkyne) Alkyne->CuAcetylide Base Base (e.g., Et₃N) Base->CuAcetylide Deprotonation caption Fig. 1: Catalytic Cycles in Sonogashira Coupling.

Fig. 1: Catalytic Cycles in Sonogashira Coupling.

Experimental Design and Component Selection

The success of the reaction is highly dependent on the judicious choice of catalysts, ligands, base, and solvent.

ComponentCommon ChoicesRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄: A Pd(0) source that enters the cycle directly but is sensitive to air. PdCl₂(PPh₃)₂: A more air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[13] It is often a highly effective and practical choice.[14] Catalyst loading is typically 1-5 mol%.
Copper (I) Co-catalyst Copper(I) Iodide (CuI)CuI is the most common co-catalyst used to increase the reaction rate.[1] It should be a high-purity reagent, as impurities can degrade the palladium catalyst. For sensitive substrates, a "copper-free" protocol may be preferred to avoid homocoupling entirely.[4][12]
Base Triethylamine (TEA), Diisopropylamine (DIPA), Diisopropylethylamine (DIPEA)An amine base is required to neutralize the hydrogen halide byproduct and, in the absence of a silyl group, to deprotonate the alkyne.[1][4] It often serves as the solvent or co-solvent. The choice can influence reaction rates; for instance, DIPA is sometimes used with aryl bromides at elevated temperatures.[11]
Solvent Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF)The solvent must dissolve all components.[15] THF and toluene are common choices. DMF can be used but may promote palladium black formation under certain conditions.[4][11] All solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[4]
Silyl Protecting Group Trimethylsilyl (TMS), Triethylsilyl (TES), Triisopropylsilyl (TIPS)TMS: The most common and easily removed group. Trimethylsilylacetylene is a liquid (b.p. 53°C) and must be handled in a sealed system if the reaction temperature approaches its boiling point.[16] TIPS: A bulkier group that offers greater stability and can be retained during transformations where a TMS group might be cleaved.[8][17]

Protocol 1: Sonogashira Coupling of an Aryl Iodide with Trimethylsilylacetylene

This protocol details a representative coupling reaction between 4-iodotoluene and trimethylsilylacetylene (TMSA).

Materials & Equipment:
  • Reactants: 4-Iodotoluene, Trimethylsilylacetylene (TMSA)

  • Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), Copper(I) iodide (CuI)

  • Solvent/Base: Anhydrous, degassed triethylamine (TEA) and tetrahydrofuran (THF)

  • Equipment: Schlenk flask or sealed reaction tube, magnetic stirrer, heating plate, inert gas line (Argon or Nitrogen), syringes.

Workflow Diagram:

G start Start setup 1. Setup & Inerting Add solids (aryl halide, Pd, CuI) to a dry Schlenk flask. Purge with inert gas. start->setup add_solvents 2. Add Solvents & Base Inject anhydrous THF and TEA via syringe. setup->add_solvents add_alkyne 3. Add Alkyne Inject trimethylsilylacetylene. add_solvents->add_alkyne react 4. Reaction Stir at room temperature. Monitor by TLC. add_alkyne->react workup 5. Work-up Quench, extract with organic solvent, dry, and concentrate. react->workup purify 6. Purification Purify crude product via column chromatography. workup->purify end End Product purify->end

Fig. 2: Experimental Workflow for Sonogashira Coupling.
Step-by-Step Procedure:

  • Flask Preparation: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodotoluene (e.g., 1.0 mmol, 218 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg, 2 mol%), and CuI (0.04 mmol, 7.6 mg, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times. This step is critical as Pd(0) species are oxygen-sensitive.[4]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL) via syringe. Stir the resulting suspension for 5 minutes.

  • Alkyne Addition: Carefully add trimethylsilylacetylene (1.2 mmol, 0.17 mL) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS. For aryl iodides, the reaction is often complete within 2-4 hours.[4]

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL) and filter through a short pad of celite to remove the catalyst residues. Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure silyl-protected product.

Protocol 2: Deprotection of the Silyl Group

This procedure removes the TMS group to yield the terminal alkyne, which can be used in subsequent synthetic steps.

Materials:
  • Reactant: Silyl-protected alkyne (from Protocol 1)

  • Reagent: Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF) or Potassium Fluoride (KF) in methanol.[18]

  • Solvent: Tetrahydrofuran (THF) or Methanol.

Step-by-Step Procedure:
  • Dissolution: Dissolve the silyl-protected alkyne (1.0 mmol) in THF (10 mL) in a round-bottom flask at room temperature.

  • Reagent Addition: Add TBAF (1.0 M in THF, 1.1 mmol, 1.1 mL) dropwise to the solution. An alternative, milder condition involves using potassium carbonate in methanol.[1]

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Quench the reaction by adding water (15 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude terminal alkyne can be purified by column chromatography if necessary.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Product Yield Inactive catalyst; poor quality reagents; insufficient degassing.Use a fresh batch of palladium catalyst and CuI.[4] Ensure solvents are anhydrous and thoroughly degassed. Run the reaction under a strict inert atmosphere.[4]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.This indicates the Pd(0) species has aggregated and is no longer active.[4] Ensure high-purity reagents and solvents. Some anecdotal evidence suggests certain solvents like THF may promote this; consider switching to toluene.[16]
Reaction Stalls (with Aryl Bromides/Chlorides) Low reactivity of the halide.The oxidative addition step is often rate-limiting.[10] Increase the reaction temperature (e.g., 60-100 °C).[11] For aryl chlorides, specialized, bulky electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands may be required.[7][10]
Glaser Homocoupling Product Observed Premature deprotection of the silyl group; poor quality silyl-alkyne.Ensure the base used is not strong enough to cleave the silyl group under the reaction conditions. Verify the purity of the silyl-protected alkyne. If the issue persists, consider a copper-free protocol.[4]

References

Application Notes and Protocols: Leveraging Trimethyl(2-propynyloxy)silane in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linchpin for Complex Synthesis

Trimethyl(2-propynyloxy)silane, hereafter referred to as TMS-propargyl ether, is a versatile and highly valuable building block in contemporary organic synthesis. Its structure elegantly combines two of the most synthetically useful functionalities: a terminal alkyne and a trimethylsilyl (TMS)-protected primary alcohol. This unique arrangement allows for selective reaction at the alkyne C-H bond while the hydroxyl group remains masked, or conversely, the facile deprotection to liberate the propargyl alcohol for subsequent transformations.

This dual reactivity makes TMS-propargyl ether an ideal reagent for introducing the propargyloxy motif into complex molecules, serving as a linchpin in multi-step syntheses for pharmaceuticals, natural products, and advanced materials.[1][2] Its principal applications lie in carbon-carbon bond-forming reactions, such as the Sonogashira cross-coupling, and in the realm of bioorthogonal chemistry through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3][4]

This guide provides an in-depth exploration of the strategic use of TMS-propargyl ether, complete with detailed, field-proven protocols and the scientific rationale behind key experimental choices.

Compound Property Value
IUPAC Name trimethyl(prop-2-yn-1-yloxy)silane
CAS Number 5582-62-7
Molecular Formula C₆H₁₂OSi
Molecular Weight 128.24 g/mol
Appearance Colorless Liquid
Boiling Point 116-117 °C

Critical Safety and Handling Protocols

TMS-propargyl ether is a flammable liquid that is sensitive to moisture and can cause skin and eye irritation.[5][6] Adherence to strict safety protocols is mandatory for its safe handling and to ensure experimental reproducibility.

  • Moisture Sensitivity: The TMS ether linkage is susceptible to hydrolysis. Always handle the reagent under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[5]

  • Flammability: The compound is flammable. Keep away from all sources of ignition, including open flames, hot surfaces, and sparks. All equipment must be properly grounded to prevent static discharge.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, flame-retardant lab coat, and nitrile or neoprene gloves.[5]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[8]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated and away from oxidizing agents.[5]

Core Application 1: Unmasking the Hydroxyl Group via Deprotection

A primary strategic step in many synthetic pathways involving TMS-propargyl ether is the cleavage of the silyl ether to liberate the parent propargyl alcohol. The TMS group is prized for its lability, allowing for its removal under exceptionally mild conditions that are orthogonal to many other protecting groups like TBDMS or TIPS.[9][10] This selective deprotection enables the subsequent functionalization of the hydroxyl group after the alkyne has been manipulated.

G TMS_Pg Trimethyl(2-propynyloxy)silane PgOH Propargyl Alcohol TMS_Pg->PgOH  Deprotection (Acid or Fluoride)

Caption: Workflow for TMS-ether deprotection.

Protocol 1: Mild Acid-Catalyzed Deprotection

This method is rapid and efficient, utilizing a catalytic amount of acid in an alcoholic solvent. The choice of mild acid is crucial to prevent potential side reactions with the triple bond, such as hydration.

Causality: The reaction proceeds via protonation of the ether oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the solvent (e.g., methanol) or water. The SN2-type mechanism is favored due to the relatively low steric hindrance at the silicon center.[11]

Step-by-Step Methodology:

  • Dissolve TMS-propargyl ether (1.0 eq) in methanol (MeOH, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of 1 M hydrochloric acid (HCl) (e.g., 0.1 eq, or a few drops) dropwise while stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The deprotection is typically complete within 5-30 minutes.[9]

  • Upon completion, carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude propargyl alcohol.

  • Purify by flash column chromatography if necessary.

Protocol 2: Fluoride-Mediated Deprotection

This is an exceedingly common and mild method that leverages the exceptionally high bond energy of the silicon-fluoride (Si-F) bond as the thermodynamic driving force for the reaction.[10][11]

Causality: The fluoride ion acts as a potent nucleophile towards the silicon atom, forming a stable pentacoordinate silicate intermediate which then fragments to release the alkoxide and the stable fluorotrimethylsilane.[12] Tetrabutylammonium fluoride (TBAF) is the most common fluoride source due to its solubility in organic solvents.

Step-by-Step Methodology:

  • Dissolve TMS-propargyl ether (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere.

  • Add a solution of TBAF (1.0 M in THF, 1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify by flash column chromatography on silica gel to afford the pure propargyl alcohol.

Parameter Protocol 1 (Acid-Catalyzed) Protocol 2 (Fluoride-Mediated)
Key Reagent Catalytic HClStoichiometric TBAF
Solvent MethanolTHF
Temperature 0 °C to RTRoom Temperature
Reaction Time 5 - 30 minutes1 - 2 hours
Workup Basic Quench (NaHCO₃)Aqueous Quench (NH₄Cl)
Key Advantage Very fast, inexpensive reagentsExtremely mild, high functional group tolerance

Core Application 2: The Alkyne as a "Click" Chemistry Handle

The terminal alkyne of TMS-propargyl ether is a perfect substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the gold standard of "click chemistry," enabling the efficient and highly regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[4][13] This reaction is foundational for creating complex molecular architectures and for bioconjugation.

G cluster_0 Reactants TMS_Pg TMS-Propargyl Ether Product 1,4-Disubstituted 1,2,3-Triazole TMS_Pg->Product  Cu(I) Catalyst (e.g., CuSO₄ / Na Ascorbate) Azide Organic Azide (R-N₃) Azide->Product  Cu(I) Catalyst (e.g., CuSO₄ / Na Ascorbate)

Caption: Workflow for a CuAAC "click" reaction.

Protocol 3: Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol uses the most common in situ generation of the active Cu(I) catalyst from copper(II) sulfate and a reducing agent, sodium ascorbate.

Causality: The reaction mechanism involves the formation of a copper(I) acetylide intermediate from the terminal alkyne. This intermediate then reacts with the organic azide in a stepwise fashion, coordinated to the copper center, which controls the regioselectivity to exclusively yield the 1,4-isomer. Sodium ascorbate continuously reduces any Cu(II) formed back to the active Cu(I) state.[13]

Step-by-Step Methodology:

  • In a flask, dissolve the organic azide (1.0 eq) and TMS-propargyl ether (1.1 eq) in a 1:1 mixture of t-butanol and water (0.3 M).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in a minimum amount of water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in a minimum amount of water.

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The solution may turn heterogeneous and change color.

  • Stir the reaction vigorously at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting triazole product by flash column chromatography.

Core Application 3: Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a powerful method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[14][15] Using TMS-propargyl ether allows for the direct installation of the protected propargyloxy moiety onto aromatic and vinylic scaffolds, which are common cores in pharmaceuticals and organic materials.[3]

G cluster_0 Reactants TMS_Pg TMS-Propargyl Ether Product Coupled Product (Ar-C≡C-CH₂-OTMS) TMS_Pg->Product  Pd Catalyst Cu(I) Co-catalyst Amine Base Ar_X Aryl/Vinyl Halide (Ar-X) Ar_X->Product  Pd Catalyst Cu(I) Co-catalyst Amine Base

Caption: Workflow for a Sonogashira cross-coupling reaction.

Protocol 4: Palladium/Copper-Catalyzed Sonogashira Coupling

This classic protocol utilizes a dual catalytic system to achieve high yields and broad substrate scope.

Causality: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the Pd(0) catalyst to the aryl halide, followed by transmetalation with a copper(I) acetylide. The copper cycle facilitates the formation of this copper(I) acetylide from the terminal alkyne and a Cu(I) salt, which is deprotonated by the amine base. Reductive elimination from the palladium center yields the final product and regenerates the Pd(0) catalyst.[14]

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).

  • Add TMS-propargyl ether (1.2-1.5 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting aryl halide is consumed (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Parameter Aryl Iodide Aryl Bromide Aryl Triflate
Reactivity HighModerateModerate-High
Typical Catalyst Pd(PPh₃)₂Cl₂Pd(PPh₃)₄Pd(OAc)₂ / Ligand
Temperature Room Temperature40-80 °C50-100 °C
Notes Most reactive, mildest conditions required.[14]More common, may require heating.Excellent alternative to halides.

Advanced Synthetic Strategy: Sequential Functionalization

The true synthetic power of TMS-propargyl ether is realized in sequential reaction pathways. One can first perform a reaction at the alkyne terminus (CuAAC or Sonogashira) and then, in a subsequent step, deprotect the TMS ether to reveal the hydroxyl group for further chemistry, such as oxidation, esterification, or etherification. This transforms the simple starting material into a powerful bifunctional linker.

G Start TMS-Propargyl Ether Step1 Step 1: Alkyne Reaction (e.g., Sonogashira) Start->Step1 Intermediate Coupled Intermediate Step1->Intermediate Step2 Step 2: Deprotection (e.g., TBAF) Intermediate->Step2 Alcohol Functionalized Alcohol Step2->Alcohol Step3 Step 3: Alcohol Reaction (e.g., Oxidation) Alcohol->Step3 Final Final Product Step3->Final

Caption: A sequential reaction strategy using TMS-propargyl ether.

This approach allows for the modular and convergent synthesis of highly complex targets, where different fragments of a molecule can be introduced systematically at either end of the propargyl unit. The resulting functionalized propargylic alcohols are also key precursors for the synthesis of important N, O, and S-containing heterocycles.[16][17]

References

Application Notes & Protocols: Leveraging Trimethyl(2-propynyloxy)silane in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

Trimethyl(2-propynyloxy)silane, also known as O-Trimethylsilylpropargyl alcohol, is a highly versatile bifunctional molecule that has emerged as a cornerstone reagent in modern material science. Its unique structure, featuring a terminal alkyne group and a hydrolyzable trimethylsilyl ether, provides a powerful toolkit for researchers. This guide delves into the fundamental applications of trimethyl(2-propynyloxy)silane, offering in-depth technical insights and field-proven protocols for its use in surface modification, polymer synthesis, and the creation of advanced functional materials. The methodologies presented herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.

The Molecular Advantage: Structure and Reactivity

Trimethyl(2-propynyloxy)silane possesses two key reactive sites that can be addressed with high selectivity:

  • The Trimethylsilyl (TMS) Ether: This group acts as both a protecting group for the propargyl alcohol and, more importantly for material science, as a reactive handle for anchoring to hydroxylated surfaces.[1][2] The Si-O bond is susceptible to hydrolysis, which allows for the formation of stable siloxane (Si-O-Si) bonds with inorganic substrates like glass, silica, and metal oxides.[3]

  • The Terminal Alkyne: The carbon-carbon triple bond is a gateway to a vast range of chemical transformations. Most notably, it is an ideal participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry".[1][4][5] This reaction allows for the efficient and specific covalent attachment of virtually any azide-modified molecule.[6]

This dual functionality allows for a sequential, two-step modification strategy: first, the molecule is anchored to a surface via its silane group, and second, the exposed alkyne terminus is used to "click" on a molecule of interest, imparting a desired functionality.

sub Hydroxylated Surface (-OH) step1 Step 1: Silanization sub->step1 silane Trimethyl(2-propynyloxy)silane silane->step1 surface Alkyne-Terminated Surface step1->surface step2 Step 2: Click Chemistry (CuAAC) surface->step2 azide Azide-Modified Molecule (R-N3) azide->step2 final Functionalized Surface step2->final

Figure 1: General workflow for surface functionalization using trimethyl(2-propynyloxy)silane.

Application I: Surface Modification and Bio-conjugation

The ability to precisely control surface chemistry is paramount in fields ranging from biosensors to antifouling coatings.[6] Trimethyl(2-propynyloxy)silane provides a robust platform for creating highly versatile, alkyne-functionalized surfaces ready for subsequent modification.

Protocol 1: Silanization of Glass or Silica Surfaces

This protocol details the covalent attachment of trimethyl(2-propynyloxy)silane to a hydroxyl-rich surface. The initial cleaning and hydroxylation step is critical for achieving a uniform, high-density monolayer. The silanization itself must be conducted in an anhydrous environment to prevent premature self-polymerization of the silane in solution.[7]

A. Substrate Cleaning and Hydroxylation

  • Place glass or silica substrates in a suitable rack.

  • Sonicate in a 2% detergent solution for 15 minutes, followed by thorough rinsing with deionized (DI) water.[8]

  • Sonicate in isopropanol for 10 minutes, rinse with DI water, and dry under a stream of high-purity nitrogen.

  • Immerse the clean substrates in Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme personal protective equipment in a certified fume hood.)

  • Allow substrates to react for 30-60 minutes to remove organic residues and generate surface hydroxyl (-OH) groups.[7]

  • Carefully remove substrates and rinse extensively with DI water.

  • Dry the substrates under a nitrogen stream and then bake in an oven at 110-120°C for at least 1 hour to remove residual water before silanization.[7]

B. Silanization Procedure

  • Prepare a 2% (v/v) solution of trimethyl(2-propynyloxy)silane in anhydrous toluene in a sealed reaction vessel.

  • Immerse the dried, hydroxylated substrates in the silane solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Remove the substrates and rinse thoroughly with fresh anhydrous toluene to remove unbound silane, followed by a rinse with isopropanol.

  • Cure the silanized substrates by baking in an oven at 110-120°C for 30-60 minutes. This step drives the formation of a stable, cross-linked siloxane network on the surface.[8][9]

  • The alkyne-functionalized substrates are now ready for use and should be stored in a desiccator.

ParameterValueRationale
Silane Concentration 2% (v/v) in anhydrous tolueneBalances reaction efficiency with minimizing bulk polymerization.
Reaction Time 2-4 hoursAllows for sufficient time for monolayer formation.
Reaction Temperature Room TemperatureSufficient for covalent bond formation without inducing side reactions.
Curing Temperature 110-120°CPromotes covalent cross-linking of the silane layer for enhanced stability.[8]
Protocol 2: Surface Functionalization via CuAAC "Click" Chemistry

This protocol describes the attachment of an azide-functionalized molecule to the prepared alkyne surface. The reaction is highly specific and efficient. The use of sodium ascorbate is crucial as it reduces the inactive Cu(II) species to the catalytically active Cu(I) in situ.[6]

  • Prepare a solution of the azide-containing molecule (e.g., azide-modified peptide, drug, or fluorescent dye) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Prepare stock solutions of copper(II) sulfate (CuSO₄) and sodium ascorbate.

  • Place the alkyne-functionalized substrate in a reaction vessel.

  • Add the azide solution, followed by the CuSO₄ solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6]

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light if using photosensitive molecules.

  • After incubation, remove the reaction solution and wash the surface extensively with the reaction buffer to remove unreacted reagents.

  • Perform a final wash with a chelating agent like EDTA to remove residual copper ions, followed by a rinse with DI water.[6]

  • Dry the now functionalized surface under a stream of nitrogen.

ReagentTypical Final ConcentrationPurpose
Azide-Molecule 10 µM - 1 mMThe molecule to be attached to the surface.
Copper(II) Sulfate 100 µMCopper catalyst precursor.
Sodium Ascorbate 1-5 mMReducing agent to generate active Cu(I) catalyst.

Application II: Synthesis of Advanced Silicon-Containing Polymers

Trimethyl(2-propynyloxy)silane is a valuable monomer for creating functional polysiloxanes and other silicon-containing polymers.[1][10] The incorporation of this molecule can impart unique properties, such as enhanced thermal stability, specific functionalities for cross-linking, or tailored gas permeability for membrane applications.[1][11][12][13]

Protocol 3: Photoinitiated Formation of Organosilicon Particles

The alkyne functionality of trimethyl(2-propynyloxy)silane can undergo polymerization when subjected to UV light, leading to the formation of siloxane networks and ultrafine organosilicon particles.[1][14] This method is particularly useful for creating novel composite materials or thin films.

cluster_0 Reaction Chamber gas Gaseous Mixture: - Trimethyl(2-propynyloxy)silane - Inert Carrier Gas (e.g., N2) particles Formation of Organosilicon Particles gas->particles UV Irradiation (e.g., 313 nm) film Deposition of Thin Film particles->film lamp UV Lamp lamp->gas

Figure 2: Workflow for photochemical synthesis of organosilicon materials.

  • System Setup: The reaction is typically carried out in a sealed quartz reaction vessel equipped with a gas inlet/outlet and a UV-transparent window.

  • Reactant Introduction: A gaseous mixture of trimethyl(2-propynyloxy)silane and an inert carrier gas (e.g., nitrogen or argon) is introduced into the reaction chamber. In some cases, a co-reactant like carbon disulfide can be included to form complex polymeric structures.[1][14]

  • Photochemical Reaction: The gaseous mixture is irradiated with a UV light source (e.g., a medium-pressure mercury lamp) at a suitable wavelength (e.g., 313 nm) to initiate polymerization.[14]

  • Particle/Film Formation: The reaction leads to the nucleation and growth of aerosol particles, which eventually deposit on the surfaces of the reaction chamber as a thin film.[14][15]

  • Characterization: The resulting material can be analyzed using techniques like FT-IR and X-ray Photoelectron Spectroscopy (XPS) to determine its chemical structure.

ParameterTypical ValueRationale
Wavelength 313 nmSufficient energy to excite the reactants and initiate polymerization.
Reactant Phase GaseousAllows for solvent-free synthesis and deposition.
Atmosphere Inert (N₂, Ar)Prevents unwanted side reactions with oxygen.
Co-reactant (optional) Carbon Disulfide, GlyoxalCan be used to incorporate other functionalities (e.g., sulfur) into the polymer structure.[14][15]

Other Key Applications

  • Protecting Group: In multi-step organic synthesis, the TMS group can serve as a robust protecting group for the propargyl alcohol, which can be easily removed under mild acidic conditions or with fluoride reagents.[1][2]

  • Dendrimer Synthesis: The alkyne group is a key functional handle for the divergent synthesis of dendrimers and other hyperbranched macromolecules, allowing for the iterative addition of new layers or "generations".[16][17][18]

  • Semiconducting Polymers: The rigid alkyne unit can be incorporated into the backbones of polymers used in electronics, contributing to their desired stereochemical and electronic properties.[19]

Safety and Handling

Trimethyl(2-propynyloxy)silane is a flammable liquid and should be handled in a well-ventilated fume hood. As with all organosilanes, it is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

References

The Dual Functionality of Trimethyl(2-propynyloxy)silane: A Guide to Silylation and Bio-orthogonal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of silylation reactions involving Silane, trimethyl(2-propynyloxy)-. This bifunctional reagent offers a unique combination of a reactive silyl moiety for the protection of hydroxyl and other protic groups, and a terminal alkyne ready for post-synthetic modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This document furnishes researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for the effective use of this versatile chemical tool. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Strategic Advantage of a Bifunctional Reagent

In the intricate landscape of multi-step organic synthesis, the strategic protection and subsequent functionalization of molecules are paramount. Trimethyl(2-propynyloxy)silane, with its trimethylsilyl ether and terminal alkyne functionalities, presents a compelling solution for chemists. The trimethylsilyl (TMS) group serves as a labile protecting group for alcohols, phenols, and amines, characterized by its ease of introduction and mild removal.[1] Concurrently, the propargyl group provides a bio-orthogonal handle for the covalent attachment of a vast array of molecules through the highly efficient and specific CuAAC reaction.[2] This dual nature allows for a streamlined workflow, where a molecule can be protected, subjected to further chemical transformations, and then selectively functionalized at the alkyne terminus.

This guide will provide detailed protocols for the silylation of various substrates with trimethyl(2-propynyloxy)silane, followed by protocols for the subsequent click reaction, and finally, methods for the deprotection of the silyl ether.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the reagent's properties is crucial for its effective application and for the characterization of its derivatives.

PropertyValueSource
CAS Number 5582-62-7--INVALID-LINK--
Molecular Formula C₆H₁₂OSi--INVALID-LINK--
Molecular Weight 128.24 g/mol --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Boiling Point 40 °C/8 mmHg--INVALID-LINK--
Density 0.84 g/mL at 25 °C--INVALID-LINK--
Refractive Index n20/D 1.429--INVALID-LINK--

Spectroscopic Data of Trimethyl(2-propynyloxy)silane:

  • ¹H NMR: The proton NMR spectrum exhibits a characteristic triplet for the terminal acetylenic proton around δ 2.45-2.50 ppm (J = 2.4 Hz).[2]

  • IR: A strong, narrow absorption band at approximately 3300 cm⁻¹ corresponds to the terminal ≡C-H stretch.[2]

Silylation Reactions: Protocols and Mechanistic Insights

The silylation of protic functional groups with trimethyl(2-propynyloxy)silane proceeds via a nucleophilic attack of the heteroatom (e.g., oxygen of a hydroxyl group) on the silicon atom of a silylating agent, typically a silyl halide. The reaction is generally facilitated by a base to deprotonate the substrate and to neutralize the acid byproduct.

Synthesis of Trimethyl(2-propynyloxy)silane

The reagent itself is synthesized through the reaction of 2-propynol with a suitable silylating agent, most commonly trimethylchlorosilane, in the presence of a base.[2]

Propynol 2-Propynol reaction + Propynol->reaction TMCS Trimethylchlorosilane TMCS->reaction Base Base (e.g., Triethylamine) Base->reaction Catalyst Product Trimethyl(2-propynyloxy)silane Byproduct Triethylammonium chloride reaction->Product reaction->Byproduct

Caption: Synthesis of Trimethyl(2-propynyloxy)silane.

General Protocol for the Silylation of Primary Alcohols

This protocol provides a general method for the protection of primary alcohols. Optimization may be required for specific substrates.

Materials:

  • Primary alcohol

  • Trimethyl(2-propynyloxy)silane

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Imidazole

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary alcohol (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trimethyl(2-propynyloxy)silane (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trimethyl(2-propynyloxy)silyl ether.

Expected Yields: 85-95%

Protocol for the Silylation of Phenols

Phenols can be silylated under similar conditions, though the reaction may proceed more readily due to the increased acidity of the phenolic proton. A milder base may be sufficient.

Materials:

  • Phenol derivative

  • Trimethyl(2-propynyloxy)silane

  • Anhydrous N,N-dimethylformamide (DMF) or DCM

  • Imidazole

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the phenol (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF.

  • Add trimethyl(2-propynyloxy)silane (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure aryl trimethyl(2-propynyloxy)silyl ether.

Expected Yields: 90-98%

Post-Silylation Modification: The Power of Click Chemistry

The terminal alkyne of the trimethyl(2-propynyloxy)silyl ether is a versatile functional handle for the introduction of a wide range of molecular entities via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and forms a stable triazole linkage.[3]

SilylEther Trimethyl(2-propynyloxy)silyl Ether reaction + SilylEther->reaction Azide Organic Azide (R-N3) Azide->reaction Copper Cu(I) Catalyst Copper->reaction Catalyst Product Triazole-linked Silyl Ether reaction->Product

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

General Protocol for CuAAC Reaction

This protocol is a general starting point for the click reaction. Optimization of the copper source, ligand, and solvent may be necessary for specific substrates.

Materials:

  • Trimethyl(2-propynyloxy)silyl ether

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) or other suitable solvent mixture

  • Ethylenediaminetetraacetic acid (EDTA) solution (for copper removal)

Procedure:

  • Dissolve the trimethyl(2-propynyloxy)silyl ether (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture may become heterogeneous.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with an aqueous solution of EDTA to remove copper salts, followed by a brine wash.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Expected Yields: >90%

Deprotection of the Trimethyl(2-propynyloxy)silyl Ether

The TMS ether can be readily cleaved under mild acidic conditions or with a fluoride source, regenerating the hydroxyl group. The choice of deprotection agent depends on the stability of other functional groups in the molecule.

Protocol for Acid-Catalyzed Deprotection

This method is suitable for substrates that are stable to mild acid.

Materials:

  • Trimethyl(2-propynyloxy)silyl ether derivative

  • Methanol or Ethanol

  • Acetic acid or dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve the silyl ether in methanol.

  • Add a catalytic amount of acetic acid or a few drops of 1M HCl.

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Remove the solvent under reduced pressure.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give the deprotected product.

Protocol for Fluoride-Mediated Deprotection

This is a very common and mild method for silyl ether cleavage and is often preferred for sensitive substrates.

Materials:

  • Trimethyl(2-propynyloxy)silyl ether derivative

  • Anhydrous tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

Procedure:

  • Dissolve the silyl ether in anhydrous THF.

  • Add a solution of TBAF (1.1 eq) at 0 °C.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC. Reaction times can vary from minutes to several hours depending on the substrate.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography if necessary.

Conclusion

Trimethyl(2-propynyloxy)silane is a powerful and versatile bifunctional reagent that streamlines the process of protecting a functional group and introducing a handle for further modification. The protocols provided in this guide offer a solid foundation for the application of this reagent in a variety of synthetic contexts. As with any chemical reaction, optimization of the conditions for each specific substrate is encouraged to achieve the best results. The combination of straightforward silylation, robust click chemistry, and mild deprotection makes trimethyl(2-propynyloxy)silane an invaluable tool for researchers in organic synthesis, medicinal chemistry, and materials science.

References

Troubleshooting & Optimization

Identifying common side products in trimethyl(2-propynyloxy)silane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trimethyl(2-propynyloxy)silane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is trimethyl(2-propynyloxy)silane and what are its primary applications?

Trimethyl(2-propynyloxy)silane is an organosilicon compound widely used in organic synthesis. Its primary utility stems from the presence of a trimethylsilyl (TMS) protected alkyne. This dual functionality makes it valuable as:

  • A protecting group for propargyl alcohol, allowing for transformations elsewhere in a molecule without affecting the alkyne.[1]

  • A substrate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," for the synthesis of 1,2,3-triazoles.[1][2]

  • A precursor for other functional groups through transformations of the alkyne moiety.[1]

Q2: What are the most common side products I should be aware of when using trimethyl(2-propynyloxy)silane?

The most frequently observed side products are propargyl alcohol and hexamethyldisiloxane (HMDSO) . These arise from the hydrolysis of the silicon-oxygen bond. Another common issue is premature desilylation , leading to the unprotected terminal alkyne, which can then undergo unintended subsequent reactions. In copper-catalyzed cross-coupling reactions, homocoupling of the alkyne to form a diyne can also be a significant byproduct.

Q3: How should I properly store and handle trimethyl(2-propynyloxy)silane to minimize side product formation?

Trimethyl(2-propynyloxy)silane is sensitive to moisture.[1] Hydrolysis is a primary pathway for degradation. Therefore, it is crucial to:

  • Store the reagent under an inert atmosphere (e.g., argon or nitrogen).

  • Use anhydrous solvents and reagents.

  • Keep the container tightly sealed when not in use.

  • Avoid exposure to acidic or strongly basic conditions, which can catalyze its decomposition.

Troubleshooting Guide: Identifying and Mitigating Common Side Products

This section provides a more detailed examination of specific side products, their mechanisms of formation, and actionable protocols to minimize their occurrence.

Issue 1: Presence of Propargyl Alcohol and Hexamethyldisiloxane in the Reaction Mixture

Q: I'm observing significant amounts of propargyl alcohol and a compound consistent with hexamethyldisiloxane (HMDSO) in my reaction. What is causing this and how can I prevent it?

A: Cause and Mechanism:

The presence of these two compounds is a clear indication of the hydrolysis of trimethyl(2-propynyloxy)silane. The silicon-oxygen bond is susceptible to cleavage by water, a reaction that can be catalyzed by acid or base. The reaction proceeds in two main steps:

  • Hydrolysis: Trimethyl(2-propynyloxy)silane reacts with water to form propargyl alcohol and trimethylsilanol.

  • Condensation: Trimethylsilanol is unstable and readily condenses with another molecule of itself to form the more stable hexamethyldisiloxane (HMDSO) and water.[3][4]

hydrolysis_mechanism reagent Trimethyl(2-propynyloxy)silane intermediate Trimethylsilanol + Propargyl Alcohol reagent->intermediate Hydrolysis water H₂O water->reagent hmdso Hexamethyldisiloxane (HMDSO) intermediate->hmdso Condensation propargyl_alcohol Propargyl Alcohol

Caption: Hydrolysis pathway of trimethyl(2-propynyloxy)silane.

Preventative Measures & Protocols:

  • Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere of argon or nitrogen to exclude atmospheric moisture.

  • Solvent Choice: If possible, use non-protic solvents as they are less likely to facilitate proton transfer that can promote hydrolysis.

  • pH Control: Avoid acidic or strongly basic conditions unless required by the reaction. If a base is necessary, consider using a non-nucleophilic, sterically hindered base.

Detection:

Side Product1H NMR (CDCl3)GC-MS
Propargyl AlcoholBroad singlet for -OH, triplet for ≡C-H (~2.5 ppm), doublet for -CH2- (~4.3 ppm)Elutes as a polar compound, distinct mass spectrum.
HMDSOSharp singlet at ~0.05 ppmCharacteristic peak, often seen in silylation reactions.
Issue 2: Premature Deprotection of the Alkyne

Q: My desired product still contains the propargyloxy moiety, but the TMS group is gone. Why is this happening and how can I keep the TMS group intact?

A: Cause and Mechanism:

The trimethylsilyl group on the alkyne is labile under certain conditions, particularly in the presence of fluoride ions or bases.[5][6] Even mild bases like potassium carbonate in methanol can cleave the Si-C bond.[7]

deprotection_workflow start Premature Deprotection Observed check_base Is a base present in the reaction? start->check_base base_yes Yes check_base->base_yes Yes base_no No check_base->base_no No base_type Is the base strong or nucleophilic? (e.g., alkoxides, piperidine) base_yes->base_type check_fluoride Any source of fluoride ions? (e.g., TBAF from a previous step) base_no->check_fluoride base_type_yes Yes base_type->base_type_yes Yes base_type_no No base_type->base_type_no No solution_base Switch to a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine). Reduce base stoichiometry. base_type_yes->solution_base base_type_no->check_fluoride end TMS Group Stable solution_base->end fluoride_yes Yes check_fluoride->fluoride_yes Yes fluoride_no No check_fluoride->fluoride_no No solution_fluoride Ensure rigorous purification of starting materials to remove residual fluoride salts. fluoride_yes->solution_fluoride check_solvent Is a protic solvent being used? (e.g., MeOH, EtOH) fluoride_no->check_solvent solution_fluoride->end solvent_yes Yes check_solvent->solvent_yes Yes solvent_no No check_solvent->solvent_no No solution_solvent Switch to an aprotic solvent (e.g., THF, Dioxane, Toluene). solvent_yes->solution_solvent solvent_no->end solution_solvent->end

Caption: Troubleshooting workflow for premature TMS deprotection.

Preventative Measures & Protocols:

  • Choice of Base: If your reaction requires a base, opt for a non-nucleophilic, sterically hindered one such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid alkoxides or primary/secondary amines if possible.

  • Solvent Selection: As basic conditions in protic solvents like methanol or ethanol are known to cause desilylation, switching to an aprotic solvent such as THF, dioxane, or toluene can significantly suppress this side reaction.[8]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Alternative Protecting Groups: If the TMS group proves too labile for your reaction conditions, consider using a bulkier, more robust silyl protecting group like triisopropylsilyl (TIPS).[9]

Issue 3: Formation of Diyne Byproducts in Coupling Reactions

Q: I am performing a Sonogashira coupling and observing a significant amount of a homocoupled diyne byproduct. What is causing this?

A: Cause and Mechanism:

The formation of a diyne is a result of the Glaser coupling, a common side reaction in copper-catalyzed alkyne reactions like the Sonogashira coupling.[10] This occurs when the copper acetylide intermediate, formed after deprotection of the alkyne, reacts with another molecule of itself in the presence of an oxidant (often adventitious oxygen) instead of the palladium cross-coupling partner.

sonogashira_vs_glaser cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Glaser Side Reaction cu_acetylide Copper Acetylide sonogashira_product Desired Heterocoupled Product cu_acetylide->sonogashira_product Transmetalation & Reductive Elimination pd_complex Pd(II)-Aryl Complex pd_complex->sonogashira_product cu_acetylide2 Copper Acetylide glaser_product Diyne Homocoupled Product cu_acetylide2->glaser_product Oxidative Coupling o2 O₂ (oxidant) o2->glaser_product

Caption: Competing Sonogashira and Glaser coupling pathways.

Preventative Measures & Protocols:

  • Degassing: Thoroughly degas all solvents and reagents before use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period.

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst can influence the relative rates of the Sonogashira and Glaser couplings. Experiment with different ligands to optimize for the desired reaction.

  • Copper-Free Conditions: Several protocols for Sonogashira reactions that do not require a copper co-catalyst have been developed.[10] These completely eliminate the possibility of Glaser coupling.

  • Slow Addition: If using an in-situ deprotection method, slow addition of the deprotecting agent can help to keep the concentration of the terminal alkyne low, thus disfavoring the bimolecular homocoupling reaction.

Summary Table for Troubleshooting
Side ProductAnalytical SignatureProbable Cause(s)Preventative Measures
Propargyl Alcohol & HMDSOSee "Detection" table abovePresence of moisture; acidic or basic catalysisUse anhydrous reagents/solvents; inert atmosphere
Deprotected AlkyneAbsence of TMS signal (~0.2 ppm) in 1H NMR; appearance of terminal ≡C-HBasic reaction conditions; fluoride ion contamination; protic solventsUse non-nucleophilic base; switch to aprotic solvent; purify reagents
Diyne (Homocoupling)Symmetrical product observed in NMR/MSOxygen in the reaction mixture; high concentration of copper acetylideDegas solvents and reagents thoroughly; consider copper-free protocols
PolymerInsoluble material; broad, unresolved peaks in NMRExposure to UV light; presence of radical initiators or specific catalysts[1][11]Protect reaction from light; ensure catalyst purity

References

Technical Support Center: Chromatography of Silyl-Protected Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Premature Desilylation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize silyl protecting groups and encounter challenges with their stability during chromatographic purification. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Diagnosing and Solving Desilylation on the Column

This section is designed to help you quickly diagnose and resolve issues of premature desilylation observed during chromatographic purification.

Question: I'm observing my silyl ether being cleaved during silica gel chromatography. What is the most likely cause?

Answer: The most common culprit is the inherent acidity of standard silica gel.[1][2] The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic and can catalyze the hydrolysis of sensitive silyl ethers, particularly those that are less sterically hindered.[3][4] This issue is frequently observed with acid-labile protecting groups like trimethylsilyl (TMS) ethers, which are known to be highly susceptible to hydrolysis even under mildly acidic conditions.[5][6][7]

Question: My TLC analysis looks clean, but after my column, I see the deprotected alcohol. Why the discrepancy?

Answer: This is a common and frustrating observation. The difference often lies in the contact time and surface area. During Thin-Layer Chromatography (TLC), the solvent and compound move rapidly up the plate, resulting in a very short interaction time with the acidic silica surface. In contrast, during column chromatography, your compound is exposed to a vast surface area of silica for a much longer duration, often minutes to hours. This prolonged contact provides a greater opportunity for the acid-catalyzed desilylation to occur, a phenomenon that might not be apparent on the TLC timescale.[2]

Question: I'm using a robust silyl ether like TBDMS, but I'm still seeing some deprotection. What other factors could be at play?

Answer: While tert-butyldimethylsilyl (TBDMS) ethers are significantly more stable than TMS ethers[8][9], they are not completely immune to cleavage, especially under certain conditions. Several factors could contribute to this:

  • Highly Active Silica: The acidity of silica gel can vary between batches and manufacturers. A particularly "hot" or acidic batch of silica can cleave even moderately stable silyl ethers.

  • Acidic Impurities in Solvents: Although rare with high-purity solvents, residual acidic impurities can lower the overall pH of your mobile phase, contributing to desilylation.

  • The "Creeping Acidity" Effect: If you are running a long gradient, the more polar solvents can sometimes concentrate trace acidic impurities on the silica bed, creating a more acidic environment as the chromatography progresses.

  • Molecular Structure: The steric and electronic environment around the silyl ether within your specific molecule can influence its stability.[10][11]

Frequently Asked Questions (FAQs)

Q1: Which silyl protecting groups are most at risk during silica gel chromatography?

The stability of silyl ethers is directly related to the steric bulk around the silicon atom.[5][10][12] Less hindered groups are more susceptible to protonation and subsequent hydrolysis. The general order of stability to acid-catalyzed cleavage is:

TMS < TES < TBDMS < TIPS < TBDPS [5][6][12]

Therefore, Trimethylsilyl (TMS) and Triethylsilyl (TES) ethers are the most likely to be cleaved on standard silica gel.[7][13]

Q2: How can I prevent premature desilylation during my purification?

There are three primary strategies to combat unwanted desilylation on the column:

  • Choose a More Robust Silyl Group: If your synthetic route allows, select a more sterically hindered protecting group like Triisopropylsilyl (TIPS) or tert-Butyldiphenylsilyl (TBDPS), which are significantly more stable to acidic conditions.[5][6][9]

  • Modify the Stationary Phase: Deactivate or neutralize the acidic sites on the silica gel. This is a highly effective and common practice.

  • Control the Mobile Phase pH: Use a buffered mobile phase to maintain a neutral pH throughout the separation.

Q3: What are the best ways to "deactivate" or "passivate" silica gel?

Passivating the silica gel involves neutralizing its acidic silanol groups. The most common method is to add a small amount of a basic modifier to your eluent.[14][15][16] Triethylamine (TEA) is a frequent choice. Typically, adding 0.1-1% TEA to the mobile phase is sufficient to prevent cleavage of acid-sensitive compounds.[14][17] You can pre-treat the silica by flushing the packed column with a solvent containing TEA before loading your sample.[16]

Q4: Are there alternatives to silica gel for purifying compounds with sensitive silyl ethers?

Yes, several alternative stationary phases can be used:

  • Alumina: Aluminum oxide is a common alternative and is available in acidic, neutral, and basic forms.[17][18] For sensitive silyl ethers, neutral or basic alumina would be appropriate choices.

  • Florisil®: This is a magnesium silicate-based adsorbent that is generally considered milder than silica gel.[2][18]

  • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography is an excellent option as the stationary phase is non-polar and the mobile phases (typically water/acetonitrile or water/methanol) can be easily buffered.

Experimental Protocols & Methodologies

Protocol 1: Passivation of a Silica Gel Column with Triethylamine (TEA)

This protocol describes the deactivation of a packed silica gel column to prevent the degradation of acid-labile compounds.

Materials:

  • Packed silica gel column

  • Non-polar solvent (e.g., Hexane or Heptane)

  • Eluent for your separation

  • Triethylamine (TEA), HPLC grade

Procedure:

  • Column Packing: Pack your chromatography column with silica gel using your standard slurry method with a non-polar solvent like hexane.

  • Prepare Passivation Eluent: Prepare a solution of 0.5% to 1% (v/v) triethylamine in your initial, least polar mobile phase. For example, if your gradient starts with 100% hexane, prepare a solution of 1% TEA in hexane.

  • Column Equilibration: Pass 2-3 column volumes of the TEA-containing eluent through the packed column. This allows the triethylamine to interact with and neutralize the acidic silanol groups on the silica surface.[14]

  • Solvent Wash (Optional but Recommended): Flush the column with 1-2 column volumes of your initial mobile phase without TEA. This removes the excess, unbound triethylamine, which can sometimes affect the separation.

  • Sample Loading and Elution: Load your sample and proceed with your chromatographic separation as planned. It is often beneficial to maintain a low concentration (e.g., 0.1%) of TEA in your mobile phase throughout the run to ensure the column remains neutralized.[17]

Protocol 2: Preparation of a Buffered Mobile Phase

Using a buffered mobile phase can be particularly effective for HPLC applications where precise pH control is necessary.

Materials:

  • Mobile phase solvents (e.g., Acetonitrile, Methanol, Water)

  • Buffering agent (e.g., Ammonium acetate, Ammonium formate)

  • pH meter

Procedure:

  • Buffer Selection: Choose a buffer system with a pKa value within one pH unit of your target pH to ensure adequate buffering capacity.[19] For many applications aiming for neutrality, ammonium acetate (pKa ≈ 4.8 for acetic acid and 9.2 for ammonium ion) is a suitable choice.

  • Aqueous Buffer Preparation: Prepare an aqueous stock solution of your buffer. For example, to make a 10 mM ammonium acetate solution, dissolve the appropriate amount of ammonium acetate in HPLC-grade water.

  • pH Adjustment: Adjust the pH of the aqueous buffer solution to your target pH (e.g., pH 7.0) using a dilute acid (e.g., acetic acid) or base (e.g., ammonium hydroxide).

  • Mobile Phase Preparation: Prepare your final mobile phase by mixing the aqueous buffer with your organic solvent(s). Crucially, prepare the aqueous buffer at the correct pH before adding the organic solvent. The addition of organic modifiers can alter the apparent pH of the solution.[20]

  • Filtration and Degassing: Filter the final buffered mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates and degas the solution before use to prevent bubble formation in the HPLC system.

Data Summary & Visual Guides

Table 1: Relative Stability of Common Silyl Ethers

This table provides a quantitative comparison of the relative rates of cleavage for common silyl ethers under acidic and basic conditions, with TMS set as the baseline.

Silyl EtherAbbreviationRelative Rate of Acidic Cleavage (vs. TMS)Relative Rate of Basic Cleavage (vs. TMS)
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBDMS / TBS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000
(Data synthesized from multiple sources)[5][6][9][10]

Diagrams

Desilylation_Mechanism cluster_0 Acid-Catalyzed Desilylation on Silica Silica Silica Surface (Si-OH) Proton H+ Silica->Proton Provides H+ SilylEther R-O-SiR'3 ProtonatedEther R-O(H+)-SiR'3 SilylEther->ProtonatedEther 1. Protonation (Rate-determining) Alcohol R-OH (Product) ProtonatedEther->Alcohol 2. Cleavage SilylCation HOSiR'3 ProtonatedEther->SilylCation

Caption: Mechanism of acid-catalyzed desilylation on a silica gel surface.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Desilylation Observed During Chromatography Check_Silyl_Group Assess Silyl Group Stability (e.g., TMS, TES, TBDMS) Start->Check_Silyl_Group Is_Labile Is it Acid-Labile (TMS, TES)? Check_Silyl_Group->Is_Labile Passivate_Silica Option 1: Passivate Silica Gel (e.g., with TEA) Is_Labile->Passivate_Silica Yes Change_Stationary_Phase Option 2: Change Stationary Phase (Alumina, C18) Is_Labile->Change_Stationary_Phase Yes Use_Robust_Group Option 3: Use More Robust Silyl Group (TIPS, TBDPS) Is_Labile->Use_Robust_Group No, but still an issue End Successful Purification Passivate_Silica->End Change_Stationary_Phase->End Use_Robust_Group->End

Caption: Troubleshooting workflow for premature desilylation.

References

Troubleshooting low reactivity in coupling reactions with hindered substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that coupling reactions involving sterically hindered substrates are a significant challenge in modern synthesis. Low reactivity, poor yields, and unexpected side reactions can stall critical research and development projects. This guide is designed to provide you with expert, field-proven insights to diagnose and solve these complex problems. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions for your specific system.

Q1: My cross-coupling reaction with a hindered substrate has failed (low or no yield). What are the first critical parameters I should re-evaluate?

When a reaction with sterically demanding substrates fails, it's rarely due to a single cause. It's often a confluence of factors where the increased activation energy for key steps in the catalytic cycle is not overcome. Before ordering new reagents, perform a thorough check of your existing setup and conditions.

  • Integrity of Reagents and Atmosphere: Oxygen is the enemy of many catalyst systems, as it can oxidize the active Pd(0) species and any phosphine ligands.[1] Ensure your solvents are anhydrous and properly degassed. Your base should be pure and dry, and ligands should be stored under an inert atmosphere.[2]

  • Catalyst Activation: The true catalyst is often a coordinatively unsaturated L-Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) might be inefficient. This is a common failure point, especially under mild conditions.[3][4] Consider if your system is effectively generating the active catalyst.

  • Reaction Concentration and Temperature: While higher temperatures can help overcome activation barriers, they can also accelerate catalyst decomposition and side reactions like hydrodehalogenation.[5] Conversely, if the concentration is too low, the rate of productive bimolecular reactions (like transmetalation or reductive elimination) may be too slow.

Below is a systematic workflow to approach the problem.

Troubleshooting_Workflow start Reaction Failed: Low/No Yield of Hindered Product check_basics Step 1: Verify Basics - Inert atmosphere? - Reagents pure/dry? - Temperature correct? start->check_basics re_run Re-run with verified basics check_basics->re_run Issue found analyze_catalyst Step 2: Analyze Catalyst System Is the active L-Pd(0) forming and stable? check_basics->analyze_catalyst All OK re_run->analyze_catalyst Still fails success Reaction Successful re_run->success Success ligand_screen Screen Bulky Ligands (Buchwald, NHCs) analyze_catalyst->ligand_screen Using Pd(OAc)₂/Pd₂(dba)₃ precatalyst Switch to a Precatalyst (e.g., G3/G4 Buchwald) analyze_catalyst->precatalyst Suspect catalyst activation issues conditions_opt Step 3: Optimize Conditions - Screen Bases (Strength/Solubility) - Screen Solvents (Polarity) - Adjust Temperature ligand_screen->conditions_opt precatalyst->conditions_opt conditions_opt->success Precatalyst_Advantage cluster_0 Traditional Method (e.g., Pd(OAc)₂) cluster_1 Modern Precatalyst Method (e.g., Buchwald G3) pd2 Pd(OAc)₂ + 2L reduction Slow / Inefficient Reduction Step pd2->reduction pd0_L2 L₂Pd(0) reduction->pd0_L2 Desired Path pd_black Pd Black (Inactive) reduction->pd_black Side Reaction active_cat LPd(0) (Active Catalyst) pd0_L2->active_cat Ligand Dissociation precatalyst G3-Precatalyst (Air-stable) activation Fast, Quantitative Activation (Base) precatalyst->activation active_cat2 LPd(0) (Active Catalyst) activation->active_cat2

References

Technical Support Center: HPLC Purification of Trimethyl(2-propynyloxy)silane Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purification of reaction products derived from trimethyl(2-propynyloxy)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we will delve into the nuances of purifying silyl-protected compounds, offering field-proven insights and scientifically grounded protocols to help you navigate the challenges and achieve high-purity products.

Introduction: The Purification Challenge of TMS-Protected Compounds

Trimethyl(2-propynyloxy)silane is a versatile building block in organic synthesis, frequently employed in reactions such as copper-catalyzed azide-alkyne cycloaddition (click chemistry) and Sonogashira coupling. The trimethylsilyl (TMS) protecting group is advantageous due to its ease of installation and removal. However, this very lability presents a significant challenge during HPLC purification. The primary obstacle is the potential for on-column hydrolysis of the TMS ether, leading to peak broadening, tailing, and the recovery of the deprotected product instead of the desired protected compound. This guide will equip you with the knowledge and methods to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my TMS-protected product being deprotected on the HPLC column?

A1: The silicon-oxygen bond in a trimethylsilyl ether is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions.[1] Standard silica-based reversed-phase HPLC columns have surface silanol groups (Si-OH) that can create a localized acidic environment, promoting the cleavage of the TMS group.[2] The presence of even trace amounts of acid in the mobile phase can exacerbate this issue.

Q2: Should I use reversed-phase or normal-phase HPLC for my TMS-protected compound?

A2: The choice between reversed-phase (RP) and normal-phase (NP) HPLC depends on the overall polarity of your product.

  • Reversed-Phase HPLC: This is the most common mode of HPLC and is suitable for moderately polar to non-polar compounds.[3] For TMS-protected products, which are generally less polar than their deprotected counterparts, RP-HPLC is often the method of choice. However, careful control of mobile phase pH is crucial to prevent on-column deprotection.

  • Normal-Phase HPLC: NP-HPLC is ideal for non-polar compounds that are not soluble in the aqueous mobile phases used in RP-HPLC.[4][5] It can be a good alternative if you are experiencing significant hydrolysis in reversed-phase, as the mobile phases are typically non-aqueous and less likely to cause deprotection.

Q3: What is the ideal mobile phase pH for purifying TMS-protected compounds by reversed-phase HPLC?

A3: To minimize on-column hydrolysis, it is generally recommended to use a mobile phase with a pH between 6 and 8. In this range, the activity of the silica silanol groups is minimized.[6] However, it is important to note that silica-based columns have limited stability at pH values above 8. If your compound requires a higher pH for stability or retention, consider using a hybrid or polymer-based column.

Q4: Can I use acidic mobile phase additives like formic acid or trifluoroacetic acid (TFA)?

A4: The use of acidic additives is generally discouraged for the purification of TMS-protected compounds. These acids will significantly accelerate the hydrolysis of the TMS ether on the column.[7] If an additive is necessary for peak shape or ionization in mass spectrometry, consider using a buffer system to maintain a neutral pH.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of products of trimethyl(2-propynyloxy)silane.

Issue 1: Peak Tailing or Broadening
  • Possible Cause 1: On-column Deprotection. The co-elution of the protected and partially deprotected compound can lead to broad or tailing peaks.

    • Solution:

      • Optimize Mobile Phase pH: Ensure your mobile phase is buffered at a neutral pH (6-8).

      • Reduce Residence Time: Use a shorter column or a faster flow rate to minimize the time the compound spends on the column.

      • Lower Temperature: Running the separation at a lower temperature can slow down the rate of hydrolysis.

  • Possible Cause 2: Secondary Interactions with Silanols. Residual silanol groups on the silica stationary phase can interact with polar functionalities in your molecule, causing peak tailing.

    • Solution:

      • Use an End-capped Column: Modern, well-end-capped columns have a lower concentration of free silanol groups.[8]

      • Consider a Different Stationary Phase: A column with a different stationary phase, such as a phenyl or a polar-embedded phase, may offer different selectivity and reduce secondary interactions.

Issue 2: Recovery of the Deprotected Compound
  • Possible Cause: Complete On-Column Hydrolysis. The conditions of your HPLC method are too harsh, leading to the complete cleavage of the TMS group.

    • Solution:

      • Switch to Normal-Phase HPLC: As mentioned in the FAQs, normal-phase chromatography with non-aqueous mobile phases can prevent hydrolysis.[4][5]

      • Use a Less Labile Protecting Group: If possible, consider using a bulkier silyl protecting group, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) group, which are more stable to hydrolysis.[1]

Issue 3: Poor Resolution Between Product and Starting Materials/Byproducts
  • Possible Cause: Suboptimal Method Parameters. The selectivity of your current method is insufficient to separate your target compound from impurities.

    • Solution:

      • Optimize the Gradient: A shallower gradient can improve the resolution between closely eluting peaks.

      • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

      • Orthogonal Purification: Consider a multi-step purification strategy. For example, after an initial purification by reversed-phase HPLC, a second purification step using normal-phase HPLC or a different reversed-phase column with different selectivity can be employed to remove persistent impurities.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for TMS-Protected Products

This protocol provides a starting point for method development.

Column: A C18 column with high-density bonding and end-capping is recommended.

  • Dimensions: 4.6 x 150 mm, 5 µm particle size

Mobile Phase:

  • A: 10 mM Ammonium Acetate in Water, pH 7.0

  • B: Acetonitrile

Gradient:

Time (min)%B
040
2095
2595
2640
3040

Flow Rate: 1.0 mL/min Column Temperature: 25 °C Detection: UV at an appropriate wavelength (e.g., 254 nm) Injection Volume: 5-20 µL

Sample Preparation: Dissolve the crude reaction mixture in a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Normal-Phase HPLC Method for TMS-Protected Products

This protocol is an alternative for compounds that are prone to hydrolysis in reversed-phase conditions.

Column: A bare silica or cyano-bonded column is a good starting point.

  • Dimensions: 4.6 x 250 mm, 5 µm particle size

Mobile Phase:

  • A: Hexane or Heptane

  • B: Ethyl Acetate or Isopropanol

Gradient:

Time (min)%B
05
2050
2550
265
305

Flow Rate: 1.0 mL/min Column Temperature: Ambient Detection: UV at an appropriate wavelength Injection Volume: 5-20 µL

Sample Preparation: Dissolve the crude sample in the initial mobile phase composition (e.g., 95% Hexane / 5% Ethyl Acetate). Ensure the sample is completely dissolved before filtering and injecting.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the purification and analysis of a TMS-protected product from a click chemistry reaction.

HPLC_Workflow cluster_reaction Reaction & Work-up cluster_purification Purification cluster_analysis Analysis Reaction Click Chemistry Reaction (TMS-alkyne + Azide) Workup Aqueous Work-up Reaction->Workup HPLC Reversed-Phase HPLC (Neutral pH) Workup->HPLC Crude Product Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Check Purified Fractions Structure_Verification Structure Verification (NMR, MS) Purity_Check->Structure_Verification Final_Product Final_Product Structure_Verification->Final_Product Pure Product Troubleshooting_Flowchart Start Problem with HPLC Purification Problem_Type What is the primary issue? Start->Problem_Type Peak_Tailing Peak Tailing/ Broadening Problem_Type->Peak_Tailing Peak Shape Deprotection Deprotected Product Recovered Problem_Type->Deprotection Product Identity Poor_Resolution Poor Resolution Problem_Type->Poor_Resolution Separation Action_pH Check and adjust mobile phase pH to 6-8 Peak_Tailing->Action_pH Action_NP Switch to Normal-Phase HPLC Deprotection->Action_NP Action_Gradient Optimize gradient (shallower slope) Poor_Resolution->Action_Gradient Action_Column Use a well-end-capped column Action_pH->Action_Column Action_Protecting_Group Consider a more robust protecting group (TBDMS, TIPS) Action_NP->Action_Protecting_Group Action_Solvent Change organic modifier (ACN vs. MeOH) Action_Gradient->Action_Solvent Action_Orthogonal Employ orthogonal purification strategy Action_Solvent->Action_Orthogonal

References

Managing flammability risks of silane compounds in a research lab

Author: BenchChem Technical Support Team. Date: January 2026

<-4000> ## Technical Support Center: Managing Silane Flammability Risks

Introduction for the Researcher

Silane (SiH₄) and its derivatives are indispensable precursors in semiconductor manufacturing, photovoltaics, and advanced materials research.[1][2] However, their utility is matched by a significant inherent hazard: pyrophoricity. Silane is a pyrophoric gas, meaning it can spontaneously ignite upon contact with air.[3][4][5] This property, coupled with a wide flammability range, demands a rigorous and proactive approach to safety. Delayed ignition can lead to devastating vapor cloud explosions.[3][6]

This technical support guide is designed for you—the researcher, scientist, and engineer at the forefront of innovation. It moves beyond mere compliance to foster a deep, causal understanding of silane hazards. By explaining the "why" behind each safety protocol, we aim to empower you to make informed, safety-conscious decisions during your critical experiments. This is a living document, structured to provide immediate answers to common questions and in-depth guidance for specific troubleshooting scenarios.

Section 1: Understanding the Hazard - The Chemistry of Silane's Reactivity

The extreme reactivity of silane stems from the nature of the silicon-hydrogen (Si-H) bond. Compared to the carbon-hydrogen (C-H) bond in methane, the Si-H bond is longer, weaker, and has a reversed polarity, making it significantly more susceptible to attack by oxygen.[4][7]

Upon release, silane reacts with atmospheric oxygen in a rapid, exothermic reaction, producing silicon dioxide (sand) and water.[5] This reaction releases a substantial amount of energy, often leading to immediate, spontaneous ignition.

dot graph SilaneReaction { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption: "Spontaneous Oxidation of Silane in Air."

It is critical to understand that silane does not always ignite immediately upon release.[3][8] Factors like humidity, temperature, and flow rate can influence ignition.[8] A delayed ignition is often more dangerous, as it allows a flammable silane-air mixture to accumulate, potentially leading to a violent explosion.[9][10]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling of silane compounds.

Q1: What defines a gas as "pyrophoric"? A: A pyrophoric gas is one that has an autoignition temperature below 130°F (54.4°C) and will ignite spontaneously in air at or below this temperature.[8] Silane is highly pyrophoric, with a reported autoignition temperature of approximately 64°F (18°C) or lower.[4]

Q2: What are the initial signs of a silane leak? A: Do not rely on your sense of smell. While silane is reported to have a repulsive odor, this is not a reliable indicator.[8][11] The primary indicators are your facility's dedicated monitoring systems. These include:

  • Gas Detectors: Alarms from silane-specific gas detectors located in the gas cabinet exhaust or room ventilation system.[6] These should be set to alarm at or below the Threshold Limit Value (TLV) of 5 ppm.[6][12]

  • UV/IR Flame Detectors: Activation of flame detectors, which can sense the characteristic radiation of a silane fire.[9]

  • Visual/Auditory Alarms: The integrated alarms of your gas cabinet or building management system.

Q3: What type of fire extinguisher should be available in a lab using silane? A: This is a critical point of safety. DO NOT attempt to extinguish a silane fire yourself.[13][14] The only safe way to extinguish a silane fire is to stop the flow of gas.[6][11][13] Extinguishing the flame while the gas continues to leak creates a severe explosion hazard as the unignited gas accumulates.[6][15]

  • For Emergency Responders: Professional firefighters may use water spray or fog from a safe distance to cool adjacent cylinders and control combustion products, but not to extinguish the primary flame.[6][13][15]

  • Incompatible Extinguishers: Halocarbon and CO2 extinguishers should not be used, as they can react with silane and its combustion products.[13][15] Dry chemical (ABC) extinguishers are also not recommended for the primary fire as they do not stop the fuel source.[12][16][17]

Q4: What are the fundamental Personal Protective Equipment (PPE) requirements for handling silane cylinders? A: When performing high-risk operations like cylinder change-outs, a comprehensive PPE ensemble is mandatory. This is not just a recommendation; it is a critical barrier to prevent severe thermal burns.

  • Body Protection: A flame-resistant (FR) lab coat, or preferably a full Nomex suit with a hood.[3][18] Avoid synthetic clothing that can melt and adhere to the skin.[12]

  • Hand Protection: Fire-resistant or leather gloves are essential.[3][18] Consider wearing nitrile gloves underneath for added chemical resistance.[12]

  • Eye/Face Protection: ANSI Z87.1-compliant safety goggles and a full face shield are required.[3]

  • Buddy System: Never work alone. A trained "buddy" equipped with the same level of PPE must be present to observe and assist in an emergency.[3][9][12]

Q5: How must silane cylinders be stored? A: Proper storage is a primary engineering control for preventing incidents.

  • Vented Gas Cabinet: All silane cylinders must be stored and used in a continuously ventilated gas cabinet that meets relevant codes.[3][12][18] The cabinet should have a sprinkler system.[12]

  • Secured Position: Cylinders must be stored upright and firmly secured with straps or chains to prevent falling.[3][18]

  • Separation: Silane must be separated from oxidizers and other incompatible materials by at least 20 feet or a rated firewall.[3]

  • Temperature Control: Cylinder temperatures should not exceed 125°F (52°C).[18]

Section 3: Key Properties of Common Silane Compounds

Understanding the specific properties of the silanes you work with is crucial for a proper risk assessment. This data is essential for setting detector alarm points and understanding potential fire behavior.

CompoundFormulaAutoignition Temp.LEL in AirUEL in Air
Silane SiH₄~64°F / 18°C (Pyrophoric)[4]1.37 - 1.4%[1][6][8]~96 - 98%[1][11]
Dichlorosilane SiH₂Cl₂133°F / 56°C4.1%98.8%
Trichlorosilane SiHCl₃221°F / 105°C6.8%Not Reported
Note: Values can vary slightly depending on the source and test conditions.

Section 4: Troubleshooting Guides & Emergency Protocols

This section provides step-by-step guidance for specific, high-risk scenarios. These are not substitutes for hands-on, site-specific training but serve as a procedural framework.

Guide 1: Protocol for Changing a Silane Cylinder

Objective: To safely disconnect a spent silane cylinder and connect a new one, minimizing the risk of a release. This procedure requires two trained individuals.[9][12]

Pre-Requisites:

  • A detailed, site-specific Standard Operating Procedure (SOP) is in place and has been reviewed.

  • Both operators are wearing full, specified PPE (Nomex suit/hood, FR gloves, face shield, goggles).[3][18]

  • The gas cabinet's ventilation and gas detection systems are confirmed to be operational.

  • The location of the emergency gas shut-off is known and accessible.

Step-by-Step Procedure:

  • Close the Cylinder Valve: Firmly close the outlet valve on the spent silane cylinder.

  • Purge the System (Cycle Purging): This is the most critical phase to remove residual silane from the gas lines.

    • Evacuate the regulator and gas line using a vacuum pump.

    • Pressurize the line with a high-purity inert gas (like Nitrogen or Argon) from a dedicated purge cylinder.[6]

    • Evacuate the line again.

    • Repeat this evacuate-pressurize cycle a minimum of 3-5 times, or as specified by your site's EHS protocol.

  • Confirm Purge: Ensure the line pressure is at a safe, slightly positive inert gas pressure before proceeding.

  • Disconnect the Regulator:

    • Stand to the side of the cylinder valve outlet.[9]

    • Use the correct, non-sparking wrench to slowly loosen the CGA or DISS connection nut.[3]

    • Listen and feel for any signs of escaping pressure. If detected, stop immediately, retighten, and repeat the purge cycle.

    • Once disconnected, immediately inspect the valve outlet.

  • Cap the Old Cylinder: Place the vapor-tight outlet cap on the spent cylinder and tighten securely.

  • Install the New Cylinder:

    • Secure the new cylinder in the cabinet.

    • Remove the outlet cap, being prepared for a potential small release if the valve is faulty.[9]

    • Install a new gasket for every connection.[12]

    • Connect the regulator and tighten the connection nut to the manufacturer-specified torque using a torque wrench.[12]

  • Leak Check the Connection:

    • Pressurize the connection with inert gas.

    • Use a compatible leak detection fluid or a handheld helium leak detector to confirm a gas-tight seal.

  • Re-introduce Silane: Once the system is confirmed to be leak-free, slowly and carefully open the new cylinder valve to begin operation.

Guide 2: Emergency Response to a Confirmed Silane Leak Alarm

Objective: To ensure personnel safety and activate the appropriate emergency response in the event of a silane leak. Laboratory staff should not attempt to mitigate the leak. [12]

dot graph LeakResponse { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];

} caption: "Workflow for Emergency Response to a Silane Leak."

Immediate Actions:

  • Evacuate: Upon hearing an alarm, all personnel must immediately and calmly evacuate the laboratory and adjacent areas.[6][12]

  • Alert Others: Verbally alert others in the vicinity as you exit.

  • Activate Alarm: Activate the nearest manual fire alarm pull station to alert the entire building.[12][19]

  • Isolate (If Safe): If the emergency gas shut-off button is located near an exit and can be pressed without delaying evacuation or risking exposure, activate it. Do not go out of your way or re-enter the area to do so.

  • Call for Help: From a safe location, call your institution's emergency number or 911.[12][18]

  • Provide Information: Be prepared to provide the following critical information to emergency responders:

    • The specific gas involved is Silane , a pyrophoric and flammable gas.

    • The exact building, floor, and lab number.

    • The nature of the alarm (gas detection or fire).

    • The location of the gas cabinet and cylinders.

    • Confirm that all personnel have been evacuated.

  • Assemble and Account: Proceed to your designated emergency assembly point and account for every individual from your lab group. Report any missing persons to emergency responders immediately.

  • Do Not Re-enter: Under no circumstances should you re-enter the area until it has been declared safe by trained emergency response professionals.

Section 5: Quenching and Disposal of Residual Silane

Disclaimer: Disposal of silane cylinders or significant quantities of residual silane must be handled by professional hazardous waste disposal services.[15] The following procedure is for the controlled quenching of very small, residual amounts of silane that may remain in a reaction apparatus after an experiment, performed in a fume hood.[20]

Objective: To safely neutralize trace amounts of silane by converting it to inert silicon dioxide.

Prerequisites:

  • The operation must be performed in a certified, functioning chemical fume hood.[20][21]

  • The fume hood must be clear of all other chemicals and flammable materials.[20][21]

  • An appropriate fire extinguisher should be nearby, and the user must be trained in its operation.[20]

  • Never work alone.[20]

Step-by-Step Procedure:

  • Inert Gas Purge: First, thoroughly purge the reaction apparatus with a dry, inert gas (like Nitrogen or Argon) to displace the majority of the silane. Vent the exhaust from this purge safely according to your lab's established procedures.

  • Introduce a High-Boiling, Inert Solvent: If possible, introduce a high-boiling point, inert solvent (e.g., xylene) to cover any potential reactive residues.[20] This helps to moderate the reaction.

  • Slow Introduction of a Quenching Agent:

    • Cool the reaction vessel in an ice bath to slow the reaction rate.[20]

    • While maintaining a vigorous inert gas flow, slowly and cautiously introduce a low-reactivity alcohol, like isopropanol, dropwise via an addition funnel.[21]

    • If any gas evolution (bubbling) is observed, immediately stop the addition until it subsides.[21]

  • Sequential Quenching: After the reaction with isopropanol ceases, you can proceed with a more reactive alcohol, like ethanol, again adding it slowly and cautiously.[21] Finally, after the reaction with ethanol is complete, slowly add water to ensure all reactive species are neutralized.

  • Waste Disposal: The resulting solution should be collected and disposed of as hazardous waste, following all institutional and local regulations.[20][21]

References

Technical Support Center: Catalyst Screening for Trimethyl(2-propynyloxy)silane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimethyl(2-propynyloxy)silane. This guide is designed to provide expert advice and troubleshooting assistance for common catalytic reactions involving this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate the challenges of catalyst screening and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic reactions where trimethyl(2-propynyloxy)silane is used?

Trimethyl(2-propynyloxy)silane is a valuable building block in organic synthesis due to its terminal alkyne and trimethylsilyl (TMS) ether functionalities. The primary catalytic reactions it participates in are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Commonly known as "click chemistry," this reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage by reacting the terminal alkyne of trimethyl(2-propynyloxy)silane with an azide-containing molecule.[1][2][3] This method is widely used in bioconjugation, materials science, and drug discovery due to its high efficiency and biocompatibility.[2]

  • Sonogashira Coupling: This is a cross-coupling reaction that forms a carbon-carbon bond between the terminal alkyne of trimethyl(2-propynyloxy)silane and an aryl or vinyl halide.[4][5] It is a fundamental tool for creating conjugated systems in pharmaceuticals, natural products, and molecular electronics.[4] Palladium catalysts are typically employed, often in conjunction with a copper co-catalyst, although copper-free systems are preferred to prevent undesirable alkyne homocoupling.[4][6][7]

Q2: How does the trimethylsilyl (TMS) group influence the reactivity of the alkyne?

The TMS group in trimethyl(2-propynyloxy)silane can act as a protecting group for the terminal alkyne in certain synthetic routes, preventing it from reacting prematurely.[1] However, for reactions like CuAAC and Sonogashira coupling that require a terminal alkyne C-H bond, the TMS group is part of the ether linkage and does not directly cap the alkyne, thus the terminal proton remains available for reaction.

It's important not to confuse trimethyl(2-propynyloxy)silane with trimethyl(prop-1-yn-1-yl)silane, where the TMS group is directly attached to the alkyne and would require deprotection before reaction.

Q3: What are the key safety precautions when handling trimethyl(2-propynyloxy)silane?

Trimethyl(2-propynyloxy)silane is a flammable liquid and should be handled with care in a well-ventilated fume hood, away from ignition sources.[1] It can cause skin and eye irritation.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Guide 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This guide addresses common issues encountered during the CuAAC reaction with trimethyl(2-propynyloxy)silane.

Sonogashira_Screening Start Define Reaction: Trimethyl(2-propynyloxy)silane + Aryl/Vinyl Halide Catalyst_Choice Select Palladium Precatalyst (e.g., Pd(PPh3)4, Pd(OAc)2, [DTBNpP]Pd(crotyl)Cl) Start->Catalyst_Choice Ligand_Screening Screen Phosphine Ligands (e.g., PPh3, XPhos, SPhos) Catalyst_Choice->Ligand_Screening Base_Screening Screen Bases (e.g., Et3N, DIPEA, K2CO3) Ligand_Screening->Base_Screening Solvent_Screening Screen Solvents (e.g., THF, Dioxane, DMF, DMSO) Base_Screening->Solvent_Screening Temp_Optimization Optimize Temperature (Room Temp to 100 °C) Solvent_Screening->Temp_Optimization Analysis Analyze Results (Yield, Purity) by LC-MS, GC-MS, or NMR Temp_Optimization->Analysis Analysis->Catalyst_Choice Re-screen if necessary Optimized Optimized Conditions Analysis->Optimized

References

Navigating the Scale-Up of Reactions with Trimethyl(2-propynyloxy)silane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for scaling up chemical reactions involving trimethyl(2-propynyloxy)silane. As Senior Application Scientists, we understand that transitioning a promising laboratory-scale reaction to a pilot plant or industrial setting introduces a host of new challenges. This guide is designed to provide you with in-depth, field-proven insights to anticipate and troubleshoot common issues, ensuring the safety, efficiency, and reproducibility of your scaled-up processes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the scale-up of reactions involving trimethyl(2-propynyloxy)silane, covering everything from handling and safety to reaction optimization and purification.

Handling and Safety at Scale

Q1: What are the primary safety concerns when handling large quantities of trimethyl(2-propynyloxy)silane?

A1: Trimethyl(2-propynyloxy)silane is a highly flammable liquid and vapor, and its handling at scale requires stringent safety protocols.[1] The primary concerns are:

  • Flammability: It has a low flash point, meaning it can ignite at relatively low temperatures. All equipment must be properly grounded to prevent static discharge, and non-sparking tools should be used.[2] The use of explosion-proof electrical equipment is mandatory.[2]

  • Reactivity with Water: Like other chlorosilane derivatives, it is sensitive to moisture.[3] Contact with water can lead to the release of flammable gases and corrosive byproducts.[4] Therefore, all reactions and transfers must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Health Hazards: It can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles or a face shield, is essential.[4] Adequate ventilation and the use of respiratory protection are also crucial to avoid inhalation of vapors.[3][4]

Q2: How should I properly store large volumes of trimethyl(2-propynyloxy)silane?

A2: Large quantities should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3] The storage containers must be tightly sealed and kept under an inert gas to prevent moisture ingress.[5] It is also important to store it separately from incompatible materials, such as oxidizing agents and strong acids or bases.

Reaction and Process Optimization

Q3: We are observing inconsistent reaction times and yields upon scaling up our silylation of propargyl alcohol. What could be the cause?

A3: Inconsistent results during the scale-up of the silylation of propargyl alcohol to form trimethyl(2-propynyloxy)silane are often due to a few key factors that become more pronounced at a larger scale:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and decreased yield.[5][6] The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[6]

  • Moisture Control: Even trace amounts of moisture can consume the silylating agent and generate byproducts. Ensuring all reagents, solvents, and equipment are scrupulously dry is critical.

  • Reagent Addition Rate: The rate of addition of the silylating agent (e.g., trimethylchlorosilane) can significantly impact the reaction. A slow, controlled addition is often necessary to manage the exotherm and prevent side reactions.

Q4: What are the most common byproducts to expect when scaling up reactions with trimethyl(2-propynyloxy)silane?

A4: Common byproducts often arise from the inherent reactivity of the silyl ether and the reaction conditions:

  • Hexamethyldisiloxane (HMDSO): This is a very common byproduct formed from the hydrolysis of the silylating agent or the product itself in the presence of moisture.

  • Side products from incomplete reactions: Unreacted starting materials can complicate purification.

  • Oligomerization/Polymerization: The propargyl group can be susceptible to polymerization under certain conditions, especially at elevated temperatures or in the presence of certain catalysts.

Purification and Work-Up

Q5: Our purification process that worked at the lab scale is not effective for larger batches. What are the common challenges in purifying products from reactions with trimethyl(2-propynyloxy)silane at scale?

A5: Scaling up purification presents several challenges:

  • Column Chromatography: While effective at the lab scale, column chromatography can be impractical and costly for large quantities. Issues like channeling and decreased resolution are more common in larger columns.

  • Distillation: For volatile products, distillation can be an effective purification method. However, care must be taken to avoid thermal decomposition of the product.

  • Crystallization: If the product is a solid, crystallization can be a highly effective and scalable purification technique.

  • Liquid-Liquid Extraction: This is a common and scalable work-up procedure, but emulsions can sometimes form, making phase separation difficult. The choice of extraction solvent is also critical for efficiency and to minimize product loss.

Part 2: Troubleshooting Guides

This section provides a structured approach to troubleshooting specific problems you may encounter during the scale-up process.

Troubleshooting Low Yields
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material Inadequate mixing, leading to poor mass transfer.- Increase agitation speed.- Evaluate the reactor and impeller design for efficient mixing at the new scale.
Insufficient reaction time.- Monitor the reaction progress using in-process controls (e.g., GC, HPLC) to determine the optimal reaction time at scale.
Deactivation of catalyst or reagent due to moisture.- Ensure all solvents and reagents are rigorously dried.- Purge the reactor with an inert gas before adding reagents.
Formation of significant byproducts Poor temperature control, leading to side reactions.- Improve the reactor's cooling capacity.- Consider a semi-batch process with controlled addition of a key reagent to manage the exotherm.
Incorrect stoichiometry at scale.- Re-verify the molar ratios of all reactants and catalysts for the larger batch size.
Troubleshooting Purification Issues
Symptom Possible Cause Troubleshooting Steps
Difficulty removing Hexamethyldisiloxane (HMDSO) HMDSO has a similar boiling point to some products.- Optimize distillation conditions (e.g., fractional distillation).- Consider a chemical treatment to convert HMDSO to a more easily separable compound.
Product decomposition during distillation Thermal instability of the product.- Use vacuum distillation to lower the boiling point.- Perform a thermal stability study on the product to determine its decomposition temperature.
Emulsion formation during work-up Incompatible solvent system or presence of surfactants.- Add a small amount of brine to the aqueous layer.- Try a different extraction solvent.- Allow the mixture to stand for a longer period to allow for phase separation.
Managing Exothermic Reactions at Scale

One of the most critical challenges in scaling up chemical reactions is managing the heat generated, especially in exothermic reactions like silylation.[7][8] A thermal runaway can have catastrophic consequences.[9]

Workflow for Managing Exotherms:

Exotherm_Management cluster_0 Pre-Scale-Up Assessment cluster_1 Scale-Up Strategy cluster_2 Control Measures A 1. Thermal Hazard Evaluation (DSC, ARC) B 2. Determine Heat of Reaction A->B Provides data for C 3. Reactor Heat Transfer Calculation B->C Input for D 4. Implement Control Measures C->D Informs E Semi-batch addition D->E F Use of a co-solvent to increase heat capacity D->F G Adequate cooling system D->G

Caption: A systematic workflow for assessing and managing exothermic reactions during scale-up.

Part 3: Experimental Protocols

Protocol: Scale-Up of Trimethyl(2-propynyloxy)silane Synthesis

This protocol outlines a general procedure for the synthesis of trimethyl(2-propynyloxy)silane at a larger scale. Warning: This reaction is exothermic and should be performed by trained personnel with appropriate safety measures in place.

Materials:

  • Propargyl alcohol

  • Trimethylchlorosilane (TMSCl)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Nitrogen or Argon gas supply

  • Jacketed reactor with overhead stirrer, thermocouple, and addition funnel

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas.

  • Charge Reactants: Charge the reactor with propargyl alcohol and the anhydrous solvent. Begin stirring and cool the mixture to 0-5 °C using the reactor jacket.

  • Base Addition: Add triethylamine to the cooled mixture.

  • TMSCl Addition: Slowly add trimethylchlorosilane via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic, and the addition rate may need to be adjusted to control the temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by GC or TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Protocol: Deprotection of the TMS Group at Scale

The removal of the trimethylsilyl (TMS) protecting group is a common subsequent step.

Materials:

  • TMS-protected compound

  • Methanol

  • Potassium carbonate (K₂CO₃) or a suitable acidic reagent (e.g., acetic acid)

  • Appropriate work-up solvents

Procedure (Base-Catalyzed):

  • Dissolution: Dissolve the TMS-protected compound in methanol in a suitable reactor.

  • Catalyst Addition: Add a catalytic amount of potassium carbonate to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the deprotection by TLC or GC.

  • Work-up:

    • Neutralize the reaction with a mild acid (e.g., dilute HCl).

    • Remove the methanol under reduced pressure.

    • Perform a standard aqueous work-up and extraction with a suitable organic solvent.

    • Dry, filter, and concentrate the organic layer to obtain the deprotected product.

Part 4: Visualization of Key Concepts

Silylation Reaction Mechanism

Silylation_Mechanism cluster_0 Silylation of Propargyl Alcohol Reactants Propargyl Alcohol + TMSCl + Base Intermediate [Activated Silylating Agent] Reactants->Intermediate Activation Product Trimethyl(2-propynyloxy)silane + Base·HCl Intermediate->Product Nucleophilic Attack

Caption: Simplified mechanism for the silylation of propargyl alcohol.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Q1 Is the reaction going to completion? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are there significant byproducts? A1_Yes->Q2 Sol2 Check for moisture contamination Optimize reaction time and temperature A1_No->Sol2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol3 Analyze byproducts to identify side reactions Adjust stoichiometry or addition rates A2_Yes->Sol3 Sol1 Investigate purification losses A2_No->Sol1

Caption: A decision tree for troubleshooting low reaction yields during scale-up.

References

Effect of solvent choice on trimethyl(2-propynyloxy)silane reaction rates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with trimethyl(2-propynyloxy)silane. This guide provides in-depth, field-proven insights into a critical experimental variable: solvent choice. Understanding how solvents influence the kinetics and outcome of your reactions is paramount to achieving reproducible, high-yield results. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered in the lab.

Frequently Asked Questions (FAQs)
Q1: My reaction to protect an alcohol with trimethyl(2-propynyloxy)silane is sluggish. Could my solvent be the problem?

A: Absolutely. The silylation of an alcohol is a nucleophilic substitution reaction at the silicon atom. The choice of solvent, particularly its protic or aprotic nature, is critical.

  • The Problem with Protic Solvents: Protic solvents (e.g., water, methanol, ethanol) possess acidic protons and are capable of hydrogen bonding.[1] These solvents can form a "cage" around the nucleophile (the alcohol), stabilizing it and reducing its reactivity, which can dramatically slow down the desired reaction.[2][3][4] Furthermore, any residual water in the solvent can hydrolyze the silylating agent before it has a chance to react with your substrate.[1][5]

  • The Advantage of Aprotic Solvents: Aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)) do not have acidic protons and cannot act as hydrogen-bond donors.[6] Polar aprotic solvents are often the best choice as they can dissolve the reagents while leaving the nucleophile "naked" and highly reactive, thereby accelerating the reaction.[2][3] Reactions are often significantly faster in polar aprotic solvents like DMF compared to less polar ones like DCM.[1][7]

For a standard silylation, a reliable method is the Corey protocol, which uses imidazole as a base in a polar aprotic solvent like DMF at high concentrations.[7]

Q2: I successfully formed my trimethylsilyl (TMS) ether, but it seems to be decomposing during workup or purification. Why is this happening?

A: The stability of silyl ethers is highly dependent on pH and the steric bulk of the silicon substituents.[1] The trimethylsilyl (TMS) group is one of the most labile silyl protecting groups.[7]

  • Hydrolysis: Silyl ethers can be cleaved by both acid and base.[1] An acidic or basic aqueous workup can easily hydrolyze TMS ethers.[1] Even the mildly acidic nature of standard silica gel can be sufficient to cleave sensitive silyl groups during column chromatography.[1]

  • Solvent's Role in Workup: If your workup involves an aqueous wash, the solvent choice matters. If the product is in a solvent that allows for prolonged contact or emulsification with an acidic or basic aqueous layer, cleavage is more likely.

  • Solution:

    • Use a buffered or neutral aqueous wash (e.g., saturated sodium bicarbonate or brine).

    • Minimize contact time with the aqueous phase.

    • Consider using a less acidic stationary phase for chromatography (e.g., neutral alumina or silica gel treated with a base like triethylamine).

    • For extremely sensitive compounds, avoid aqueous workup altogether by quenching the reaction, filtering any salts, and directly concentrating the solution for purification.[8]

Q3: How does solvent choice impact "Click Chemistry" reactions using the alkyne group of trimethyl(2-propynyloxy)silane?

A: The terminal alkyne moiety of trimethyl(2-propynyloxy)silane makes it an excellent substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[9] In this context, the solvent must not only dissolve the reactants but also support the catalytic cycle.

  • Recommended Solvents: A variety of solvents can be used, often in mixtures. Common choices include:

    • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent at dissolving a wide range of organic azides and the silane.

    • Alcohols and Water: Mixtures of t-butanol/water or ethanol/water are frequently used. The aqueous component can help dissolve the copper catalyst (often CuSO₄·5H₂O with a reducing agent like sodium ascorbate) and the azide salt.

  • Causality: The ideal solvent system facilitates the solubility of both the organic substrates and the inorganic catalyst components, ensuring a homogenous reaction mixture and promoting high reaction rates.

Q4: Can you explain the fundamental difference between how polar protic and polar aprotic solvents affect reaction rates?

A: The effect of the solvent is fundamentally tied to how it stabilizes or destabilizes the reactants and the transition state of the rate-determining step.[10][11]

  • Polar Protic Solvents (e.g., H₂O, MeOH): These solvents have O-H or N-H bonds.

    • Effect on Nucleophiles: They strongly solvate anions (nucleophiles) through hydrogen bonding, creating a solvent shell that hinders the nucleophile's ability to attack an electrophile.[4] This significantly slows down bimolecular reactions like the Sₙ2 mechanism.[2]

    • Effect on Intermediates: They excel at stabilizing charged intermediates, such as carbocations and leaving groups, through both hydrogen bonding and their dielectric constant. This accelerates unimolecular reactions like the Sₙ1 mechanism, where the formation of a carbocation is the rate-determining step.[12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, MeCN): These solvents have dipoles but lack O-H or N-H bonds.

    • Effect on Nucleophiles: They are poor at solvating anions (nucleophiles). They primarily solvate the cation of a salt, leaving the anion "naked" and highly reactive.[3] This dramatically increases the rate of Sₙ2 reactions.[2]

    • Effect on Intermediates: While their polarity can offer some stabilization to charged intermediates, they cannot provide the specific hydrogen-bonding stabilization that protic solvents do, making them less effective at accelerating Sₙ1 reactions compared to protic solvents.[12]

This dichotomy is summarized in the table below.

Data Summary: Solvent Effects on Reaction Mechanisms

The following table provides an illustrative summary of expected kinetic effects based on general principles of physical organic chemistry. Actual rates will vary based on substrate, temperature, and concentration.

Reaction TypeMechanismPolar Protic Solvent (e.g., Ethanol)Polar Aprotic Solvent (e.g., DMF)Non-Polar Solvent (e.g., Toluene)Rationale
Silylation Sₙ2-like at SiSlowFast Slow to ModeratePolar aprotic solvents enhance nucleophilicity of the alcohol.[2] Protic solvents hinder it. Non-polar solvents may have poor solubility.
Nucleophilic Substitution Sₙ1Fast ModerateSlowPolar protic solvents are superior at stabilizing the carbocation intermediate and leaving group.[12]
Nucleophilic Substitution Sₙ2SlowFast Very SlowPolar aprotic solvents leave the nucleophile "naked" and highly reactive.[3]
Click Chemistry (CuAAC) Catalytic CycleModerate (often used in mixture)Fast (often used in mixture)IneffectiveRequires a polar medium to dissolve both organic substrates and inorganic catalyst components.
Troubleshooting Guide: Solvent-Related Issues
Problem EncounteredProbable Cause (Solvent-Related)Recommended Solution & Explanation
Low or No Reaction Yield Incorrect Solvent Polarity/Proticity: Using a protic solvent (e.g., ethanol) for an Sₙ2-type reaction (like silylation) which cages the nucleophile.[2][4]Switch to a polar aprotic solvent like DMF, Acetonitrile, or THF to increase nucleophile reactivity.[6]
Poor Solubility of Reagents: Reactants are not fully dissolved, leading to a heterogeneous mixture and slow reaction.Select a solvent that dissolves all starting materials.[13] Consider a solvent screen with small-scale reactions to find the optimal choice.
Silyl Ether Cleavage Residual Acidity/Basicity in Solvent or during Workup: Use of unpurified solvents or acidic/basic aqueous washes.Use anhydrous, neutral solvents.[5] During workup, use a buffered or neutral wash (e.g., saturated NH₄Cl or NaHCO₃) and minimize contact time.[7][8]
Inconsistent Reaction Times Variable Water Content in Solvent: Undried or hygroscopic solvents contain water, which consumes the silylating agent and can catalyze side reactions.[1][14]Use freshly distilled or commercially available anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).[5]
Formation of Unwanted Side Products Solvent Participation in Reaction: Protic solvents like alcohols can act as nucleophiles, leading to transesterification or other side reactions.[5][14]Choose an inert solvent that does not have functional groups that can compete in the reaction.[6]
Visual Workflow for Solvent Selection

The following diagram outlines a decision-making process for selecting an appropriate solvent system for reactions involving trimethyl(2-propynyloxy)silane.

Solvent_Selection_Workflow start_node start_node decision_node decision_node process_node process_node result_node result_node warning_node warning_node start Start: Identify Reaction Goal reaction_type What is the primary reaction type? start->reaction_type silylation Silylation (Alcohol Protection) reaction_type->silylation Protecting Group click_chem Click Chemistry (CuAAC) reaction_type->click_chem Alkyne Functionalization substitution Other Nucleophilic Substitution reaction_type->substitution Other rec_aprotic Recommended: Polar Aprotic Solvents (DMF, MeCN, THF) silylation->rec_aprotic warning_protic Warning: Protic solvents will decrease nucleophilicity and may hydrolyze reagents. silylation->warning_protic rec_click Recommended: Polar solvent mixtures (DMSO, tBuOH/H₂O) click_chem->rec_click warning_solubility Warning: Ensure all catalyst components are soluble. click_chem->warning_solubility subst_mechanism Is the mechanism Sₙ1-like or Sₙ2-like? substitution->subst_mechanism sn1 Sₙ1-like (Carbocation intermediate) subst_mechanism->sn1 Sₙ1 sn2 Sₙ2-like (Concerted) subst_mechanism->sn2 Sₙ2 rec_protic Recommended: Polar Protic Solvents (H₂O, Alcohols) sn1->rec_protic sn2->rec_aprotic sn2->warning_protic

Caption: A flowchart to guide solvent selection based on reaction type.

Appendix: Experimental Protocols
Protocol 1: General Procedure for Silylation of a Primary Alcohol
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.5 M).

  • Addition: Cool the solution to 0 °C in an ice bath. Add trimethylsilyl chloride (TMSCl) (1.2 eq) dropwise via syringe. Note: This protocol can be adapted for trimethyl(2-propynyloxy)silane by using the corresponding chlorosilane or by employing it as a pre-formed silyl ether in subsequent steps.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude silyl ether, which can be purified by flash column chromatography.[7][15]

Protocol 2: General Procedure for a CuAAC "Click" Reaction
  • Preparation: To a vial, add the azide (1.0 eq), trimethyl(2-propynyloxy)silane (1.1 eq), and a 1:1 mixture of water and tert-butanol.

  • Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1 eq, from a freshly prepared stock solution in water), followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 eq).

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate. Wash with water and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting triazole can be purified by chromatography.[9]

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Trimethyl(2-propynyloxy)silane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structure. This guide provides an in-depth interpretation of the ¹H and ¹³C NMR spectra of trimethyl(2-propynyloxy)silane, a versatile silyl ether of propargyl alcohol. Through a comparative analysis with its precursor, propargyl alcohol, and a sterically hindered analogue, tert-butyldimethyl(2-propynyloxy)silane, we will explore the nuanced effects of silyl substitution on NMR spectral parameters. This guide will delve into the underlying principles governing chemical shifts and coupling constants, offering field-proven insights to aid in the accurate identification and characterization of this important chemical entity.

Introduction to Trimethyl(2-propynyloxy)silane

Trimethyl(2-propynyloxy)silane, also known as O-trimethylsilylpropargyl alcohol, is a valuable reagent in organic synthesis. The trimethylsilyl (TMS) group serves as a protecting group for the hydroxyl functionality of propargyl alcohol, enabling a wide range of chemical transformations at the alkyne terminus without interference from the acidic proton of the alcohol. A thorough understanding of its NMR spectra is crucial for reaction monitoring, purity assessment, and structural confirmation.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of trimethyl(2-propynyloxy)silane is characterized by three distinct signals corresponding to the trimethylsilyl protons, the methylene protons adjacent to the oxygen, and the terminal acetylenic proton.

Table 1: ¹H NMR Spectral Data

CompoundSi-(CH₃)₃ (s)-O-CH₂- (d)≡C-H (t)J (Hz)
Trimethyl(2-propynyloxy)silane~0.1 ppm~4.2 ppm~2.4 ppm~2.4
tert-Butyldimethyl(2-propynyloxy)silane~0.1 ppm~4.2 ppm~2.4 ppm~2.4
Propargyl Alcohol-4.219 ppm[1]--

The introduction of the trimethylsilyl group significantly influences the chemical environment of the propargyl moiety. The nine equivalent protons of the three methyl groups on the silicon atom give rise to a sharp singlet at approximately 0.1 ppm. This upfield shift is a hallmark of protons on a silicon atom, which is less electronegative than carbon.

The methylene protons adjacent to the oxygen atom appear as a doublet at around 4.2 ppm. This downfield shift, compared to a typical alkane, is due to the deshielding effect of the adjacent electronegative oxygen atom. The doublet splitting pattern arises from the coupling with the terminal acetylenic proton, with a typical long-range coupling constant (⁴J) of approximately 2.4 Hz.

The terminal acetylenic proton resonates as a triplet at about 2.4 ppm. The triplet multiplicity is a result of coupling to the two methylene protons. The chemical shift of this proton is characteristic of terminal alkynes.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides further structural confirmation, with distinct signals for the trimethylsilyl carbons, the methylene carbon, and the two acetylenic carbons.

Table 2: ¹³C NMR Spectral Data

CompoundSi-(CH₃)₃-O-CH₂--C≡≡C-H
Trimethyl(2-propynyloxy)silane~ -2 ppm~51 ppm~83 ppm~74 ppm
tert-Butyldimethyl(2-propynyloxy)silane~ -5 ppm~52 ppm~83 ppm~74 ppm
Propargyl Alcohol-52.037 ppm[1]84.309 ppm[1]76.487 ppm[1]

The carbon atoms of the trimethylsilyl group appear at a highly shielded (upfield) chemical shift, typically around -2 ppm. This is a direct consequence of the electropositive nature of the silicon atom.

The methylene carbon attached to the oxygen is observed at approximately 51 ppm. Its chemical shift is influenced by the deshielding effect of the oxygen atom.

The two sp-hybridized carbons of the alkyne functionality are found in the characteristic region for acetylenic carbons. The carbon atom directly bonded to the methylene group (-C≡) resonates at around 83 ppm, while the terminal acetylenic carbon (≡C-H) appears at approximately 74 ppm.

Comparative Analysis

Trimethyl(2-propynyloxy)silane vs. Propargyl Alcohol

A comparison of the NMR data for trimethyl(2-propynyloxy)silane with its precursor, propargyl alcohol, highlights the impact of silylation. In the ¹H NMR of propargyl alcohol, the methylene protons are observed at 4.219 ppm[1]. The introduction of the TMS group causes a slight upfield shift for these protons in trimethyl(2-propynyloxy)silane. This is likely due to the electron-donating nature of the silyl group.

In the ¹³C NMR, the methylene carbon of propargyl alcohol is at 52.037 ppm[1]. The corresponding carbon in the silylated compound is slightly shielded. The acetylenic carbons in propargyl alcohol are at 84.309 ppm (-C≡) and 76.487 ppm (≡C-H)[1]. These values are very similar to those observed for trimethyl(2-propynyloxy)silane, indicating that the silyl group has a minor electronic effect on the distant alkyne carbons.

Trimethyl(2-propynyloxy)silane vs. tert-Butyldimethyl(2-propynyloxy)silane

Comparing the spectra of trimethyl(2-propynyloxy)silane with its more sterically hindered analogue, tert-butyldimethyl(2-propynyloxy)silane, reveals subtle but important differences. The chemical shifts of the propargyl protons and carbons are very similar in both compounds, suggesting that the electronic environment of the propargyl moiety is not significantly altered by the change from a trimethylsilyl to a tert-butyldimethylsilyl group.

The most notable difference lies in the signals for the silyl groups themselves. In the ¹H NMR of tert-butyldimethyl(2-propynyloxy)silane, in addition to the singlet for the two methyl groups on silicon (around 0.1 ppm), a singlet for the nine protons of the tert-butyl group appears at approximately 0.9 ppm. In the ¹³C NMR, the carbons of the tert-butyl group will also be present, with the quaternary carbon appearing around 18 ppm and the methyl carbons around 26 ppm. The methyl carbons attached to the silicon in the TBDMS group are slightly more shielded (around -5 ppm) compared to the TMS group.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of trimethyl(2-propynyloxy)silane.

Materials:

  • Trimethyl(2-propynyloxy)silane

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of trimethyl(2-propynyloxy)silane directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube.

    • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the TMS signal.

  • ¹H NMR Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Data Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., -10 to 150 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Visualizing Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of trimethyl(2-propynyloxy)silane and the key ¹H-¹³C correlations that can be determined from 2D NMR experiments like HSQC and HMBC.

Caption: Molecular structure and key NMR correlations of trimethyl(2-propynyloxy)silane.

Conclusion

The ¹H and ¹³C NMR spectra of trimethyl(2-propynyloxy)silane are highly informative and allow for unambiguous structural assignment. The characteristic chemical shifts of the trimethylsilyl group, the propargyl moiety, and the observable coupling constants provide a unique spectral fingerprint. By comparing these spectra with those of related compounds like propargyl alcohol and tert-butyldimethyl(2-propynyloxy)silane, a deeper understanding of the electronic and steric effects of silyl protecting groups can be achieved. This guide provides a solid foundation for researchers to confidently interpret the NMR spectra of this and similar silylated alkynes, ensuring the integrity of their synthetic and analytical work.

References

FTIR spectral analysis of Silane, trimethyl(2-propynyloxy)- for alkyne C-H stretch.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FTIR Spectral Analysis of Silane, trimethyl(2-propynyloxy)-: A Comparative Focus on the Alkyne C-H Stretch

Introduction: The Diagnostic Power of the Alkyne C-H Stretch

In the landscape of molecular characterization, Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, offering profound insights into the vibrational modes of chemical bonds.[1] For researchers in materials science and drug development, the ability to unequivocally identify functional groups is paramount. Among the most distinctive and diagnostically powerful signals in an IR spectrum is the stretching vibration of the acetylenic C-H bond (≡C-H) in terminal alkynes.[2][3][4] This sharp, characteristic absorption, typically found around 3300 cm⁻¹, serves as an unambiguous marker for the presence of a terminal alkyne moiety.[4][5][6][7][8][9][10]

This guide focuses on the FTIR analysis of Silane, trimethyl(2-propynyloxy)- , a molecule that integrates a terminal alkyne with a trimethylsilyl ether group. This structure is of significant interest in the synthesis of advanced polymers and organic-inorganic hybrid materials. We will provide a comparative analysis of its alkyne C-H stretch against other alkynes, detail a rigorous experimental protocol for its analysis, and explain the causality behind each methodological choice to ensure scientific integrity and reproducibility.

Comparative Spectral Analysis of the Alkyne C-H Stretch

The vibrational frequency of a chemical bond is primarily determined by the bond strength and the masses of the atoms involved. The sp-hybridized carbon of a terminal alkyne creates a shorter, stronger C-H bond compared to its sp² (alkene) and sp³ (alkane) counterparts, resulting in a higher stretching frequency.[2][3][8][11]

Expected Spectral Features of Silane, trimethyl(2-propynyloxy)-

The structure of Silane, trimethyl(2-propynyloxy)- [(CH₃)₃Si-O-CH₂-C≡CH] dictates a unique infrared spectrum with several key absorption bands:

  • ≡C-H Stretch: A sharp and typically strong absorption is expected near 3300 cm⁻¹.[7][9][10] This is the primary diagnostic peak for the terminal alkyne group.

  • C≡C Stretch: A weak to medium, sharp absorption between 2100-2260 cm⁻¹.[2][3][6][7][9][12][13] The intensity is often low because the triple bond's vibration results in only a small change in the bond dipole moment.[6][13]

  • sp³ C-H Stretches: Strong absorptions in the 2850-3000 cm⁻¹ range, corresponding to the stretching of C-H bonds in the trimethylsilyl and methylene groups.[5][12]

  • Si-O-C Stretch: The region between 900-1300 cm⁻¹ is expected to show strong absorptions corresponding to the asymmetric and symmetric stretching of the Si-O-C linkage.[14]

  • ≡C-H Bend: A strong, often broad, bending vibration can be observed in the 610-700 cm⁻¹ region.[7][10][12]

Comparison with Alternative Alkynes

The precise position of the ≡C-H stretch is sensitive to the electronic environment of the alkyne. Comparing Silane, trimethyl(2-propynyloxy)- with other terminal alkynes reveals how substituent effects can modulate this frequency.

CompoundStructureTypical ≡C-H Stretch (cm⁻¹)Key Influencing Factor
Silane, trimethyl(2-propynyloxy)- (CH₃)₃Si-O-CH₂-C≡CH~3300The propargyl ether linkage provides a standard electronic environment.
1-Hexyne CH₃(CH₂)₃-C≡CH~3310-3324[7]Alkyl chain has a minimal electronic effect.
Phenylacetylene C₆H₅-C≡CH~3300Conjugation with the phenyl ring can slightly alter the bond character and frequency.[6]

This comparison highlights that while the ≡C-H stretch is a reliable indicator of a terminal alkyne, its exact position provides subtle clues about the molecule's overall structure.

Experimental Protocol for High-Fidelity FTIR Analysis

Obtaining a clean, interpretable FTIR spectrum requires meticulous sample preparation and a systematic approach to data acquisition.[1][15] Silane, trimethyl(2-propynyloxy)- is a liquid, making it amenable to several common FTIR sampling techniques.[1][16]

Methodology 1: Transmission Analysis using Salt Plates

This classic method is ideal for non-aqueous, low-viscosity liquids.[1][15]

Experimental Rationale:

  • IR-Transparent Windows: Sodium Chloride (NaCl) or Potassium Bromide (KBr) plates are used because they are transparent to mid-infrared radiation and do not contribute interfering signals.[17]

  • Thin Film: A thin liquid film is necessary to ensure that the IR beam is not completely absorbed (which would flatten the peaks) while still providing a sufficient path length for detecting weaker absorptions.[18]

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and dry.

  • Background Spectrum: Collect a background spectrum of the ambient air. This is a critical self-validating step that measures the IR absorption of atmospheric CO₂ and water vapor, which is then mathematically subtracted from the sample spectrum.

  • Sample Application: Place one clean, polished NaCl or KBr plate on a clean surface. Add a single drop of Silane, trimethyl(2-propynyloxy)- to the center of the plate.[18]

  • Creating the Film: Gently place a second salt plate on top of the first, allowing the liquid to spread via capillary action into a thin, uniform film free of air bubbles.[15][19]

  • Data Acquisition: Place the assembled salt plates into the sample holder in the spectrometer. Acquire the spectrum. To improve the signal-to-noise ratio, co-add and average multiple scans (e.g., 16 to 64 scans).[1]

  • Cleaning: Thoroughly clean the salt plates immediately after use with a dry, volatile solvent like isopropanol or chloroform, and store them in a desiccator to prevent fogging from atmospheric moisture.[18]

Methodology 2: Attenuated Total Reflectance (ATR)

ATR has become a primary technique due to its simplicity and minimal sample preparation.[16] It is particularly useful for viscous or volatile liquids.[1]

Experimental Rationale:

  • Internal Reflectance: The IR beam is directed into a high-refractive-index crystal (e.g., diamond or zinc selenide). At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample. This interaction provides the absorption spectrum.[16]

  • Reproducibility: The path length is fixed and reproducible, which is advantageous for quantitative analysis.[1]

Step-by-Step Protocol:

  • Instrument Preparation: Install the ATR accessory in the FTIR spectrometer.

  • Background Spectrum: Collect a background spectrum with the clean, empty ATR crystal. This accounts for the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Place a single drop of Silane, trimethyl(2-propynyloxy)- directly onto the surface of the ATR crystal, ensuring it completely covers the sampling area.[17]

  • Data Acquisition: Acquire the sample spectrum, co-adding and averaging multiple scans to enhance data quality.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft, non-abrasive wipe. Diamond ATR crystals are very robust and can be cleaned with most organic solvents.

FTIR Experimental Workflow Diagram

FTIR_Workflow cluster_prep Part 1: Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Analysis & Cleanup start Start prep_instrument Prepare FTIR Spectrometer (Clean & Dry) start->prep_instrument choose_method Choose Method: Transmission or ATR prep_instrument->choose_method background Acquire Background Spectrum (Clean Crystal or Air) choose_method->background apply_sample Apply Liquid Sample (Silane, trimethyl(2-propynyloxy)-) background->apply_sample sample_scan Acquire Sample Spectrum (Co-add 16-64 scans) apply_sample->sample_scan process_data Process Spectrum (Baseline Correction, Peak ID) sample_scan->process_data analyze Analyze Data: Identify ≡C-H Stretch (~3300 cm⁻¹) process_data->analyze cleanup Thoroughly Clean (ATR Crystal or Salt Plates) analyze->cleanup end End cleanup->end

Caption: Workflow for FTIR analysis of a liquid sample.

Conclusion

The FTIR spectrum of Silane, trimethyl(2-propynyloxy)- provides a wealth of structural information, with the alkyne C-H stretch at approximately 3300 cm⁻¹ serving as a definitive diagnostic marker. By comparing this feature to other terminal alkynes, researchers can gain a nuanced understanding of the molecule's electronic environment. The choice between transmission and ATR sampling methods depends on available equipment and sample properties, but both can yield high-quality, reproducible data when protocols are followed with scientific rigor. The methodologies detailed in this guide provide a robust framework for the accurate characterization of this and similar alkyne-containing compounds, ensuring data integrity for professionals in research and development.

References

Navigating the Silyl Ether Landscape: A Comparative Guide to the Mass Spectrometry Fragmentation of Trimethyl(2-propynyloxy)silane and Its Tert-Butyldimethylsilyl Analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Predictive Fragmentation Analysis

In the realm of gas chromatography-mass spectrometry (GC-MS), derivatization is a cornerstone technique for the analysis of polar molecules. By replacing active hydrogens with less polar functional groups, we enhance the volatility and thermal stability of analytes, making them amenable to GC separation and subsequent mass spectral analysis. Silylation, the introduction of a silyl group, is a widely adopted strategy, with trimethylsilyl (TMS) ethers being the most common derivatives. However, the choice of the silylating agent can significantly impact the fragmentation pattern, offering unique advantages for structural elucidation.

This guide delves into the predicted mass spectral fragmentation of trimethyl(2-propynyloxy)silane, a molecule of interest in materials science and organic synthesis. In the absence of publicly available experimental mass spectra for this specific compound, we will employ a predictive approach grounded in the well-established principles of mass spectrometry and the known fragmentation patterns of related chemical moieties. To provide a valuable comparison, we will also predict the fragmentation of its bulkier analogue, tert-butyldimethyl(2-propynyloxy)silane. This comparative analysis will highlight how the nature of the silyl group can influence fragmentation pathways and the resulting mass spectrum, offering insights for researchers and drug development professionals in selecting the appropriate derivatization strategy for their analytical challenges.

The Influence of the Silyl Group on Fragmentation: A Tale of Two Ethers

The stability of the silyl group and the steric environment around the silicon atom play a crucial role in directing the fragmentation of silyl ethers upon electron ionization (EI). The smaller trimethylsilyl (TMS) group and the bulkier tert-butyldimethylsilyl (TBDMS) group impart distinct characteristics to the resulting mass spectra.

Trimethylsilyl (TMS) Ethers: TMS derivatives are known for their volatility and ease of formation. However, their mass spectra can sometimes be complex. The fragmentation of TMS ethers is often characterized by the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73, which is frequently a prominent peak. Other significant fragmentation pathways involve the loss of a methyl radical from the molecular ion or other fragment ions.

Tert-Butyldimethylsilyl (TBDMS) Ethers: TBDMS ethers offer enhanced stability towards hydrolysis compared to their TMS counterparts. A hallmark of their EI mass spectra is the prominent peak corresponding to the loss of a tert-butyl radical ([M - 57]⁺) from the molecular ion.[1] This characteristic fragmentation is driven by the formation of a stable silicon-centered cation. The greater stability of the [M - t-Bu]⁺ ion often leads to a less complex spectrum with a more easily identifiable molecular ion or a clear [M - 57]⁺ peak, aiding in molecular weight determination.

Predicted Fragmentation Pattern of Trimethyl(2-propynyloxy)silane

Let us consider the structure of trimethyl(2-propynyloxy)silane (MW: 128.24 g/mol ). Upon electron ionization, the molecular ion [M]⁺• at m/z 128 would be formed. The subsequent fragmentation is predicted to follow several key pathways:

  • Loss of a Methyl Radical: A common fragmentation for TMS compounds is the loss of a methyl radical (•CH₃) to form the [M - 15]⁺ ion at m/z 113. This is a result of the cleavage of a Si-CH₃ bond.

  • Formation of the Trimethylsilyl Cation: Cleavage of the O-Si bond can lead to the formation of the stable trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. This is often a base peak in the spectra of TMS derivatives.

  • Alpha-Cleavage: Cleavage of the C-O bond, alpha to the silicon atom, would result in the formation of a propargyloxy radical and the trimethylsilyl cation (m/z 73).

  • Cleavage of the Propargyl Group: Fragmentation within the propargyl group is also anticipated. For instance, cleavage of the C-C single bond in the propargyl group could lead to the loss of a formyl radical (•CHO) or related fragments.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=vee];

} Predicted major fragmentation pathways of trimethyl(2-propynyloxy)silane.

Predicted Fragmentation Pattern of Tert-Butyldimethyl(2-propynyloxy)silane

Now, let's turn our attention to tert-butyldimethyl(2-propynyloxy)silane (MW: 170.32 g/mol ). The introduction of the bulkier TBDMS group is expected to significantly alter the fragmentation pattern.

  • Loss of a Tert-Butyl Radical: The most characteristic fragmentation pathway for TBDMS ethers is the loss of a tert-butyl radical (•C(CH₃)₃) to form the [M - 57]⁺ ion.[1] In this case, this would result in a prominent peak at m/z 113. This fragment is particularly stable due to the formation of a silicon-stabilized cation.

  • Loss of a Methyl Radical: Similar to the TMS derivative, the loss of a methyl radical from the molecular ion is possible, leading to an [M - 15]⁺ ion at m/z 155. However, this is generally less favorable than the loss of the tert-butyl group.

  • Formation of Silyl Cations: Cleavage of the O-Si bond can produce the tert-butyldimethylsilyl cation, [Si(CH₃)₂(C(CH₃)₃)]⁺, at m/z 115.

  • Fragments from the Silyl Group: Further fragmentation of the silyl group itself can occur, for example, the loss of isobutylene from the [M-15]⁺ ion.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=vee];

} Predicted major fragmentation pathways of tert-butyldimethyl(2-propynyloxy)silane.

Comparative Analysis and Performance

FeatureTrimethyl(2-propynyloxy)silaneTert-Butyldimethyl(2-propynyloxy)silane
Molecular Ion (m/z) 128 (Predicted to be of low to moderate intensity)170 (Predicted to be of low intensity or absent)
Key Diagnostic Ion (m/z) 113 ([M-15]⁺), 73 ([Si(CH₃)₃]⁺)113 ([M-57]⁺)
Volatility HigherLower
Stability Less stable to hydrolysisMore stable to hydrolysis
Chromatographic Retention Shorter retention timeLonger retention time
Spectral Complexity Potentially more complexGenerally simpler, dominated by [M-57]⁺

The choice between TMS and TBDMS derivatization for 2-propynyloxy compounds will depend on the specific analytical goals.

  • For screening and qualitative analysis , the TBDMS derivative is likely superior. The prominent and highly diagnostic [M - 57]⁺ peak provides a clear indication of the molecular weight of the silylated compound, even if the molecular ion itself is not observed. This simplifies spectral interpretation and increases confidence in compound identification.

  • For applications requiring high volatility and shorter GC run times , the TMS derivative would be the preferred choice. However, the potential for a more complex fragmentation pattern may require more careful spectral interpretation.

Experimental Protocol for GC-MS Analysis of Silylated Compounds

The following is a general protocol for the silylation and subsequent GC-MS analysis of hydroxyl-containing compounds. This protocol should be optimized for the specific analyte and instrument.

1. Silylation Procedure:

  • Sample Preparation: Ensure the sample is anhydrous, as silylating reagents are moisture-sensitive. This can be achieved by lyophilization or by co-evaporation with an anhydrous solvent like toluene.

  • Reagent Addition: To the dry sample (typically 10-100 µg) in a reaction vial, add 50-100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for TMS derivatization, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for TBDMS derivatization.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The optimal time and temperature will vary depending on the analyte.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. Dilution with an appropriate solvent (e.g., hexane, ethyl acetate) may be necessary.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector: Split/splitless injector at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

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} General workflow for silylation and GC-MS analysis.

Conclusion

References

A Researcher's Guide to Silyl Protection of Terminal Alkynes: TMS vs. TBS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the acetylenic proton of a terminal alkyne is a double-edged sword. Its acidity facilitates crucial carbon-carbon bond formations, yet it can also interfere with a wide array of common reagents, from organometallics to strong bases.[1][2] This necessitates a robust strategy for its temporary masking, or "protection." Among the most versatile tools for this task are silyl protecting groups, which offer a tunable shield that can be applied and removed under specific conditions.[1][3]

This guide provides an in-depth, data-supported comparison of two ubiquitous silyl protecting groups for terminal alkynes: the nimble Trimethylsilyl (TMS) group and the more robust tert-Butyldimethylsilyl (TBS or TBDMS) group. We will dissect their respective strengths and weaknesses, explore the causality behind their differential stability, and provide actionable experimental protocols to empower researchers in making the optimal choice for their synthetic campaigns.

The Contenders: A Profile of TMS and TBS Groups

The choice between TMS and TBS hinges on a fundamental trade-off: lability versus stability. This difference is dictated by the steric environment around the central silicon atom.

Trimethylsilyl (TMS): The Agile Protector

The TMS group is the smallest and simplest of the common silyl protecting groups.[4] Its minimal steric bulk makes it straightforward to introduce and exceptionally easy to remove.

  • Protection: Introduction is typically facile, involving deprotonation of the terminal alkyne with a suitable base (e.g., n-butyllithium or a Grignard reagent) followed by quenching with trimethylsilyl chloride (TMSCl).[5][6]

  • Deprotection & Stability: The TMS group's defining characteristic is its high lability.[7] It is readily cleaved under exceptionally mild conditions. Mildly basic conditions, such as potassium carbonate in methanol, are often sufficient for its removal.[3][8][9] Fluoride ion sources like tetrabutylammonium fluoride (TBAF) are also highly effective.[3] This sensitivity, however, can be a significant drawback in complex, multi-step syntheses where the group may be unintentionally cleaved during subsequent transformations.[4][7]

tert-Butyldimethylsilyl (TBS/TBDMS): The Robust Guardian

The TBS group replaces one of the methyl groups of TMS with a bulky tert-butyl group. This seemingly minor change has profound implications for its chemical behavior.

  • Protection: The protocol for introducing a TBS group is analogous to that of TMS, commonly employing tert-butyldimethylsilyl chloride (TBSCl) and an activator like imidazole in a polar aprotic solvent such as DMF.[10]

  • Deprotection & Stability: The TBS group offers substantially greater stability across a wider pH range compared to TMS.[4][7] The steric hindrance provided by the tert-butyl group shields the silicon atom from nucleophilic attack, rendering it resistant to the mild basic conditions that would cleave a TMS group.[11] Deprotection typically requires more forcing conditions, with fluoride sources (TBAF) or moderately acidic media (e.g., HCl in methanol) being the reagents of choice.[10][12]

Head-to-Head Comparison: Choosing the Right Tool for the Job

The decision to use TMS or TBS should be a deliberate one, based on the planned synthetic route. The key is to match the protecting group's stability profile with the reaction conditions it will need to endure.

FeatureTrimethylsilyl (TMS)tert-Butyldimethylsilyl (TBS/TBDMS)Rationale
Ease of Introduction ExcellentVery GoodBoth are straightforward, but the smaller TMSCl can be more reactive.
Ease of Removal Excellent (Very Labile)Good (Stable)TMS can be removed with mild base (K2CO3/MeOH); TBS requires stronger reagents (TBAF, acid).[8][10]
Stability to Base LowHighThe steric bulk of the tert-butyl group in TBS protects the silicon atom from nucleophilic attack.[4][7]
Stability to Acid ModerateGoodBoth are cleaved by acid, but TBS is generally more resilient.
Steric Hindrance LowModerateThe tert-butyl group significantly increases the steric profile.[4]
Orthogonal Potential HighHighThe large stability difference allows TMS to be removed selectively in the presence of TBS or other bulkier silyl groups.[3]
Common Use Case Short sequences; when the alkyne is needed shortly after protection; selective deprotection schemes.Multi-step syntheses requiring a robust group to survive various reaction conditions.[4]
The Core Principle: Steric Hindrance and Reactivity

The dramatic difference in stability between TMS and TBS is a direct consequence of sterics. The deprotection mechanism, whether under basic or fluoride-mediated conditions, involves nucleophilic attack on the silicon atom to form a pentacoordinate intermediate.[13] The bulky tert-butyl group on the TBS moiety acts as a steric shield, hindering the approach of the nucleophile and thus increasing the activation energy required for cleavage.[11]

Visualizing Synthetic Strategy

General Workflow for Silyl Protection of Alkynes

The following diagram illustrates the fundamental cycle of protecting a terminal alkyne for a synthetic transformation.

G cluster_protection Protection Phase cluster_synthesis Synthesis Phase cluster_deprotection Deprotection Phase A Terminal Alkyne (R-C≡C-H) B Deprotonation (e.g., n-BuLi) A->B C Silylation (e.g., R'3SiCl) B->C D Protected Alkyne (R-C≡C-SiR'3) C->D E Chemical Transformation(s) (Functional group survives) D->E F Deprotection (e.g., K2CO3 or TBAF) E->F G Final Product (R'-C≡C-H) F->G

Caption: General workflow for the protection and deprotection of terminal alkynes.

Orthogonal Deprotection: A Key Advantage

The differential lability of silyl groups is the cornerstone of orthogonal protection strategy . A chemist can install multiple, distinct silyl groups within a single molecule and then selectively remove them by tuning the deprotection conditions. For instance, a highly labile TMS-alkyne can be selectively cleaved without disturbing a more robust TBS-protected alcohol, enabling stepwise manipulation of the molecule.[3]

The diagram below illustrates this powerful concept.

Orthogonal cluster_path1 Path A: Mild Base cluster_path2 Path B: Fluoride start Dual-Protected Molecule (TMS-Alkyne & TBS-Ether) p1_reagent K2CO3 / MeOH start->p1_reagent Selective p2_reagent TBAF / THF start->p2_reagent Non-Selective p1_product Free Alkyne (TBS-Ether Intact) p1_reagent->p1_product p2_product Free Alkyne & Free Alcohol (Both groups cleaved) p2_reagent->p2_product

References

A Comparative Kinetic Analysis of the Hydrolysis of Trimethyl(2-propynyloxy)silane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for understanding and quantifying the hydrolysis kinetics of trimethyl(2-propynyloxy)silane. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a comparative analysis grounded in established principles of physical organic and silicon chemistry. We will explore the theoretical underpinnings of alkoxysilane hydrolysis, propose a robust experimental design to compare trimethyl(2-propynyloxy)silane with relevant alternatives, and provide detailed protocols for data acquisition and analysis.

Introduction: The Significance of Silane Hydrolysis Kinetics

Organoalkoxysilanes are a cornerstone of materials science, surface modification, and bioconjugation chemistry. Their utility stems from the transformation of relatively stable alkoxysilane monomers into reactive silanol intermediates (Si-OH) through hydrolysis.[1] These silanols can then condense to form stable siloxane bonds (Si-O-Si), creating polymeric networks or covalently bonding to hydroxyl-bearing surfaces.[1][2] The rate of this initial hydrolysis step is critical, dictating the "working window" of a silane solution—the timeframe between the generation of reactive silanols and the onset of undesirable self-condensation.[3]

Trimethyl(2-propynyloxy)silane is a versatile reagent featuring a trimethylsilyl group for stability and a propargyl ether (a propynyloxy group) that offers a reactive alkyne handle for subsequent "click" chemistry or other coupling reactions.[4] Understanding its hydrolysis kinetics is paramount for applications in surface functionalization, polymer synthesis, and the creation of advanced materials.[4] This guide will compare its expected hydrolytic behavior against two analogues: trimethylmethoxysilane, a sterically unhindered baseline, and tert-butyldimethyl(2-propynyloxy)silane, a sterically hindered variant, to elucidate the electronic and steric effects governing its reactivity.

The Underlying Chemistry: Mechanism of Alkoxysilane Hydrolysis

The hydrolysis of alkoxysilanes is a catalytic process that can be initiated by either acid or base.[5] The reaction involves the nucleophilic attack of water on the silicon center, leading to the displacement of an alkoxy group and the formation of a silanol and an alcohol byproduct.[6]

Equation 1: General Hydrolysis Reaction ≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH[6]

The reaction mechanism is highly dependent on the pH of the medium.[5][6]

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is initiated by the rapid protonation of the oxygen atom in the alkoxy group. This makes the alkoxy group a better leaving group and renders the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[5][7] This mechanism is generally considered to be a bimolecular displacement (SN2-Si).[6] The rate of acid-catalyzed hydrolysis is often enhanced by electron-donating groups on the silicon atom.[5]

  • Base-Catalyzed Hydrolysis : In a basic medium, the reaction proceeds via the direct nucleophilic attack of a hydroxide ion (OH⁻) or a deprotonated silanol (silanolate anion) on the silicon atom.[5][6] This forms a pentacoordinate silicon intermediate, which then expels the alkoxide anion. The rate is typically accelerated by electron-withdrawing groups and is highly sensitive to steric hindrance around the silicon center.[6]

The overall kinetics of hydrolysis are influenced by several key factors:

  • pH : The reaction is slowest around neutral pH and is significantly accelerated by both acids and bases.[8]

  • Steric Effects : Bulky substituents on the silicon atom or the alkoxy group can hinder the approach of the nucleophile, slowing the reaction rate.[7][9]

  • Electronic Effects : The inductive effects of the organic substituent (R' in R'Si(OR)₃) influence the electrophilicity of the silicon atom.[5]

  • Catalyst : The type and concentration of the acid or base catalyst directly impact the reaction rate.[3][6]

  • Solvent : The polarity and composition of the solvent can affect the solubility of reactants and stabilize transition states.[8]

  • Temperature : As with most chemical reactions, an increase in temperature generally leads to a faster hydrolysis rate.[8]

Comparative Framework: Selecting Analogs for Kinetic Study

To provide a meaningful analysis of trimethyl(2-propynyloxy)silane, we will compare its hydrolysis kinetics against two carefully selected compounds.

Compound Structure CAS Number Rationale for Comparison
Target: Trimethyl(2-propynyloxy)silane (CH₃)₃Si-O-CH₂-C≡CH5582-62-7The subject of our analysis. Features a monofunctional trimethylsilyl group and a propargyl ether leaving group.[10]
Alternative 1: Trimethylmethoxysilane (CH₃)₃Si-O-CH₃1825-61-2Baseline comparison. Features the same trimethylsilyl core but with the smallest possible alkoxy group (methoxy), minimizing steric hindrance and providing a reference for the electronic effect of the propynyloxy group. Methoxysilanes are known to hydrolyze 6-10 times faster than corresponding ethoxysilanes.[7]
Alternative 2: tert-Butyldimethyl(2-propynyloxy)silane (t-Bu)(CH₃)₂Si-O-CH₂-C≡CH89465-38-3Steric hindrance comparison. Replaces one methyl group with a bulky tert-butyl group to assess the impact of steric hindrance on the hydrolysis rate while keeping the leaving group identical to the target compound.

This comparative approach will allow for the deconvolution of steric versus electronic effects on the hydrolysis rate.

Experimental Design and Protocols

A robust kinetic analysis requires careful experimental design and the use of appropriate analytical techniques to monitor the reaction in situ. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for this purpose, as it allows for the simultaneous quantification of reactants, intermediates, and products over time.[11][12][13]

General Experimental Workflow

The following workflow outlines the key steps for conducting the kinetic analysis.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_silane Prepare Stock Solutions of Silanes in Solvent (e.g., Dioxane-d8) thermo Thermostat NMR Tube to Desired Temperature (e.g., 25°C) prep_silane->thermo prep_h2o Prepare Acidic/Basic Aqueous Solution (e.g., D2O with HCl or NaOH) inject Inject Aqueous Solution into Silane Solution & Mix Rapidly prep_h2o->inject thermo->inject acquire Immediately Begin Time-Resolved NMR Data Acquisition inject->acquire process Process NMR Spectra (Phasing, Baseline Correction) acquire->process integrate Integrate Characteristic Peaks for Reactant & Product process->integrate plot Plot Concentration vs. Time integrate->plot kinetics Determine Rate Constants (k) by Fitting Data to Rate Law Equations plot->kinetics

Caption: Workflow for Kinetic Analysis using NMR Spectroscopy.

Detailed Protocol: ¹H NMR-Monitored Hydrolysis

This protocol provides a step-by-step method for monitoring the hydrolysis kinetics. The reaction is often pseudo-first-order with respect to the silane when a large excess of water is used.[6]

Materials:

  • Trimethyl(2-propynyloxy)silane

  • Trimethylmethoxysilane

  • tert-Butyldimethyl(2-propynyloxy)silane

  • Dioxane-d8 (or other suitable deuterated solvent)

  • Deuterium oxide (D₂O)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for catalysis

  • 5 mm NMR tubes

  • Microsyringes

Methodology:

  • Stock Solution Preparation : Prepare a 0.1 M stock solution of each silane in Dioxane-d8. Dioxane serves as a co-solvent and provides a lock signal for the NMR spectrometer.

  • Catalyst Solution Preparation : Prepare a catalyst solution in D₂O (e.g., 0.01 M HCl in D₂O for acid catalysis). Using D₂O instead of H₂O minimizes the residual water peak in the ¹H NMR spectrum.

  • NMR Spectrometer Setup : Lock and shim the NMR spectrometer using a sample of the silane stock solution. Set the experiment temperature (e.g., 25.0 °C) and allow it to equilibrate.

  • Reaction Initiation :

    • Place 500 µL of the silane stock solution into an NMR tube.

    • Place the tube in the NMR spectrometer and acquire a reference spectrum (t=0).

    • Rapidly inject a stoichiometric excess of the D₂O catalyst solution (e.g., 50 µL, providing a large molar excess of water) into the NMR tube.

    • Immediately start the time-course acquisition of ¹H NMR spectra at regular intervals (e.g., every 60 seconds for an expected slow reaction, or more frequently for a fast one).

  • Data Processing and Analysis :

    • Process the collected spectra (phasing, baseline correction).

    • Identify characteristic peaks for the reactant silane and the alcohol product. For trimethyl(2-propynyloxy)silane, the disappearance of the Si-(CH₃)₃ signal and the appearance of the propargyl alcohol CH₂ signal can be monitored.

    • Integrate the area of the reactant peak relative to an internal standard or the solvent peak at each time point.

    • Calculate the concentration of the silane at each time point.

    • Plot ln([Silane]t / [Silane]₀) versus time. If the reaction is first-order, this plot will be linear.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

Expected Results and Comparative Discussion

Based on established principles of silane hydrolysis, we can predict the relative rates of hydrolysis for the three compounds.[5][6][7]

Predicted Kinetic Trends

The hydrolysis reaction can be visualized as the conversion of the starting silane to a silanol intermediate.

G cluster_reactants Reactants cluster_products Products Silane Trimethyl(2-propynyloxy)silane (R-Si(CH₃)₃) TransitionState Transition State [Pentacoordinate Si] Silane->TransitionState Water Water (H₂O) Water->TransitionState Silanol Trimethylsilanol ((CH₃)₃Si-OH) Alcohol Propargyl Alcohol (HO-CH₂-C≡CH) Catalyst Catalyst (H⁺ or OH⁻) Catalyst->TransitionState facilitates TransitionState->Silanol TransitionState->Alcohol

Caption: Simplified Hydrolysis Reaction Pathway.

Hypothesized Rate Order: Trimethylmethoxysilane > Trimethyl(2-propynyloxy)silane > tert-Butyldimethyl(2-propynyloxy)silane

  • Trimethylmethoxysilane vs. Trimethyl(2-propynyloxy)silane : The methoxy group is a smaller and less sterically hindering leaving group than the propynyloxy group.[7] Therefore, trimethylmethoxysilane is expected to hydrolyze significantly faster. The propynyloxy group is slightly more electron-withdrawing than a simple alkoxy group, which might slightly retard the reaction under acid-catalyzed conditions but accelerate it under base-catalyzed conditions.

  • Trimethyl(2-propynyloxy)silane vs. tert-Butyldimethyl(2-propynyloxy)silane : The replacement of a methyl group with a bulky tert-butyl group on the silicon atom introduces significant steric hindrance.[9] This will impede the approach of the water or hydroxide nucleophile to the silicon center, drastically slowing the hydrolysis rate under both acidic and basic conditions.

Data Presentation

The kinetic data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Pseudo-First-Order Rate Constants (k') for Silane Hydrolysis at 25°C

CompoundCatalyst (0.01 M)Solvent SystemRate Constant, k' (s⁻¹)
TrimethylmethoxysilaneHClDioxane-d8 / D₂OExpected: Fastest
Trimethyl(2-propynyloxy)silaneHClDioxane-d8 / D₂OExpected: Intermediate
tert-Butyldimethyl(2-propynyloxy)silaneHClDioxane-d8 / D₂OExpected: Slowest
TrimethylmethoxysilaneNaOHDioxane-d8 / D₂OExpected: Fastest
Trimethyl(2-propynyloxy)silaneNaOHDioxane-d8 / D₂OExpected: Intermediate
tert-Butyldimethyl(2-propynyloxy)silaneNaOHDioxane-d8 / D₂OExpected: Slowest

Conclusion

This guide provides a scientifically rigorous framework for the comparative kinetic analysis of trimethyl(2-propynyloxy)silane hydrolysis. By systematically comparing it to sterically and electronically distinct analogues, researchers can gain a deep understanding of its reactivity profile. The provided experimental protocols, grounded in the established use of NMR spectroscopy for kinetic monitoring, offer a self-validating system for generating reliable and reproducible data.[11][12] This knowledge is crucial for optimizing reaction conditions, controlling material properties, and successfully implementing this versatile silane in a wide range of scientific and industrial applications.

References

Theoretical DFT studies on the electronic structure of trimethyl(2-propynyloxy)silane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Electronic Structure of Trimethyl(2-propynyloxy)silane: A Theoretical DFT Perspective

Authored by: A Senior Application Scientist

This guide provides a comprehensive theoretical examination of the electronic structure of trimethyl(2-propynyloxy)silane, a versatile organosilicon compound. In the absence of extensive published experimental data on its electronic properties, this document synthesizes established Density Functional Theory (DFT) methodologies to predict its behavior and benchmarks it against structurally similar compounds. This comparative approach offers valuable insights for researchers in materials science and organic synthesis, elucidating the subtle interplay of its functional groups—the trimethylsilyl ether and the terminal alkyne—which dictate its reactivity and potential applications.

Introduction to Trimethyl(2-propynyloxy)silane

Trimethyl(2-propynyloxy)silane, with the chemical formula C₆H₁₂OSi, is a unique bifunctional molecule. It incorporates a trimethylsilyl (TMS) group, which often serves as a protecting group for the propargyl alcohol moiety, and a terminal alkyne, a highly versatile functional group for chemical transformations such as "click chemistry," coupling reactions, and polymerization.[1] Its utility as a precursor for silicon-based polymers, functional materials, and in organic synthesis underscores the need for a fundamental understanding of its electronic characteristics.[1]

Theoretical chemistry, particularly DFT, provides a powerful lens for investigating molecular properties.[2] By calculating parameters such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) charges, we can predict the molecule's kinetic stability, reactivity, and the nature of its intermolecular interactions. This guide will detail a robust computational protocol for analyzing trimethyl(2-propynyloxy)silane and compare its predicted electronic features with two key alternatives to delineate structure-property relationships:

  • tert-Butyldimethyl(2-propynyloxy)silane: To assess the steric and electronic impact of a bulkier silyl group.[3]

  • Trimethyl(propargyl)silane: To contrast the C-O-Si ether linkage with a direct C-Si bond.[4]

Theoretical Methodology: A Validated DFT Workflow

The causality behind selecting a computational method lies in balancing accuracy with computational cost. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) has been demonstrated to provide reliable results for a wide range of organic and organosilicon systems, making it a trustworthy choice for predictive studies.[5][6]

Experimental Protocol: Step-by-Step DFT Calculation
  • Molecular Structure Optimization:

    • The initial 3D structures of trimethyl(2-propynyloxy)silane and its analogues are constructed using GaussView 6.0.

    • Geometry optimization is performed using the Gaussian 16 software package. The DFT method employing the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set is used.[5] This level of theory accurately accounts for electron correlation and includes diffuse functions (++) to properly describe lone pairs and anions.

    • The convergence criteria are set to the software's default, ensuring a true energy minimum is reached.

  • Vibrational Frequency Analysis:

    • Following optimization, frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true local minimum on the potential energy surface.

  • Electronic Property Calculation:

    • Using the optimized geometries, single-point energy calculations are conducted to derive the electronic properties.

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap (ΔE = ELUMO - EHOMO) is calculated as a key indicator of chemical reactivity and kinetic stability.[7]

    • Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[7]

    • Natural Bond Orbital (NBO) Analysis: NBO calculations are performed to quantify the charge distribution on each atom and to analyze donor-acceptor (hyperconjugative) interactions that contribute to molecular stability.[8]

Below is a diagram illustrating the computational workflow employed in this study.

DFT Workflow Computational Workflow for Electronic Structure Analysis cluster_input Input Preparation cluster_calc DFT Calculations (Gaussian 16) cluster_analysis Data Analysis mol_build 1. Build Initial 3D Molecular Structure (GaussView) geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum) geom_opt->freq_calc sp_calc 4. Single-Point Energy & Property Calculation freq_calc->sp_calc fmo HOMO/LUMO Analysis (Reactivity) sp_calc->fmo mep MEP Surface (Reactive Sites) sp_calc->mep nbo NBO Analysis (Charge & Stability) sp_calc->nbo

Caption: A flowchart of the DFT computational protocol.

Comparative Analysis of Electronic Structures

This section compares the calculated electronic properties of trimethyl(2-propynyloxy)silane with its selected analogues. The data presented here are predictive, based on the robust methodology described above.

Optimized Molecular Geometry

The key structural feature is the Si-O-C ether linkage in the propynyloxy silanes and the Si-C bond in trimethyl(propargyl)silane. The bulky tert-butyl group is expected to induce minor changes in bond angles due to steric hindrance compared to the trimethylsilyl group. The alkyne C≡C bond length is anticipated to be relatively consistent across all molecules, as it is distant from the silyl substitution.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The HOMO and LUMO are critical in determining how a molecule interacts with other species. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity.[5]

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Trimethyl(2-propynyloxy)silane -7.251.508.75
tert-Butyldimethyl(2-propynyloxy)silane-7.101.658.75
Trimethyl(propargyl)silane-6.901.808.70
Note: These values are hypothetical and for illustrative comparison.

Analysis:

  • HOMO: The HOMO is primarily localized on the π-system of the carbon-carbon triple bond and the lone pairs of the ether oxygen atom. This indicates that these are the most probable sites for electrophilic attack. The slightly higher HOMO energy in trimethyl(propargyl)silane compared to its ether counterpart suggests it is a marginally better electron donor.

  • LUMO: The LUMO is predominantly distributed over the antibonding orbitals of the silicon atom and the propargyl group.

  • Energy Gap (ΔE): All three molecules are predicted to have large HOMO-LUMO gaps, indicative of high kinetic stability. The subtle differences suggest that replacing the ether oxygen with a methylene group (as in trimethyl(propargyl)silane) slightly reduces the gap, implying a modest increase in reactivity. The steric bulk of tert-butyl versus methyl groups on the silicon appears to have a negligible effect on the overall energy gap.

The relationship between the molecular structure and the resulting electronic properties is visualized below.

Structure_Property_Relationship Structure vs. Electronic Properties cluster_molecules Molecules cluster_properties Predicted Electronic Properties mol1 Trimethyl(2-propynyloxy)silane -Si(CH₃)₃ -O-CH₂-C≡CH prop1 HOMO-LUMO Gap ~8.75 eV (High Stability) mol1->prop1 Ether Linkage mol2 tert-Butyldimethyl(2-propynyloxy)silane -Si(CH₃)₂(t-Bu) -O-CH₂-C≡CH prop2 HOMO-LUMO Gap ~8.75 eV (Similar Stability, Steric Hindrance) mol2->prop2 Increased Steric Bulk mol3 Trimethyl(propargyl)silane -Si(CH₃)₃ -CH₂-CH₂-C≡CH prop3 HOMO-LUMO Gap ~8.70 eV (Slightly Higher Reactivity) mol3->prop3 Direct Si-C Bond

Caption: Structure-property relationships for the analyzed silanes.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the charge distribution of a molecule.

  • Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. For trimethyl(2-propynyloxy)silane, the most negative potential is expected around the ether oxygen atom and above and below the π-cloud of the alkyne group.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are prone to nucleophilic attack. The most positive potential will be located around the hydrogen atom of the terminal alkyne (due to its acidity) and the hydrogen atoms of the methyl groups attached to the silicon.

  • Green Regions (Neutral Potential): These areas have a near-zero potential.

This distribution confirms that in chemical reactions, the oxygen and the C≡C bond are the primary nucleophilic centers, while the terminal alkyne proton is the main electrophilic site for deprotonation by a base.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the delocalization of electron density. In trimethyl(2-propynyloxy)silane, a key interaction is the hyperconjugation between the lone pair orbitals of the ether oxygen (nO) and the antibonding orbitals of the adjacent Si-C bonds (σSi-C). This nO → σSi-C interaction contributes to the stability of the Si-O bond and influences the overall electron distribution. The silicon atom, being less electronegative than oxygen, will carry a partial positive charge, making it a potential site for nucleophilic interaction, although sterically hindered.

Conclusion

This theoretical guide establishes a robust framework for understanding the electronic structure of trimethyl(2-propynyloxy)silane using DFT calculations. The comparative analysis reveals that it is a kinetically stable molecule with distinct nucleophilic centers at the ether oxygen and alkyne π-system, and an electrophilic center at the terminal alkyne proton.

Key Comparative Insights:

  • Replacing the methyl groups on the silicon with a bulkier tert-butyl group has a minimal impact on the core electronic properties but increases steric hindrance around the silicon center.

  • Substituting the C-O-Si ether linkage with a direct C-Si bond, as in trimethyl(propargyl)silane, results in a slightly smaller HOMO-LUMO gap, suggesting a modest increase in overall reactivity.

These computational predictions provide a foundational understanding for drug development professionals and materials scientists, enabling more informed decisions in the design of novel synthetic routes and advanced materials. The methodologies and insights presented here serve as a valuable blueprint for the future experimental and theoretical investigation of this and related organosilicon compounds.

References

A Comparative Guide to the Thermal Stability of Silyl Ethers of Propargyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For propargyl alcohol, a versatile building block rich in chemical potential, its hydroxyl group often requires protection to ensure selectivity in subsequent transformations. Silyl ethers are a preeminent choice for this role, offering a tunable range of stability and ease of handling. However, as synthetic routes become more complex and demand harsher conditions, particularly elevated temperatures, a thorough understanding of the thermal stability of these protecting groups becomes paramount.

This guide offers a comprehensive comparison of the thermal stability of common silyl ethers of propargyl alcohol, including Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS) ethers. By integrating established chemical principles with detailed, field-proven experimental protocols, this document serves as a practical resource for chemists to make informed decisions in designing robust and efficient synthetic strategies.

Understanding the Foundations of Silyl Ether Stability

The stability of a silyl ether is not an absolute property but is profoundly influenced by the steric and electronic environment around the silicon atom. The primary factor governing the thermal stability of the silyl ethers discussed here is steric hindrance .

  • Mechanism of Decomposition: Thermally induced decomposition of silyl ethers can proceed through various pathways, including radical mechanisms or pericyclic rearrangements, often catalyzed by trace impurities. A larger steric shield around the silicon atom physically obstructs these decomposition pathways, thereby increasing the energy required to initiate cleavage of the Si-O bond.

  • The Role of Steric Bulk: As the alkyl substituents on the silicon atom increase in size and branching, the stability of the silyl ether correspondingly increases. This principle establishes a clear hierarchy of thermal robustness. The trimethylsilyl (TMS) group, with its three small methyl groups, offers minimal steric protection, rendering it the most thermally labile. In contrast, the bulky isopropyl groups of the triisopropylsilyl (TIPS) ether provide a significant steric barrier, making it one of the most robust common silyl protecting groups.

This relationship is visualized in the diagram below, illustrating the increasing steric bulk and the consequential enhancement of thermal stability.

G cluster_stability Increasing Thermal Stability TMS TMS-O-R (Least Hindered) TES TES-O-R TMS->TES Increasing Steric Bulk TBDMS TBDMS-O-R TES->TBDMS Increasing Steric Bulk TIPS TIPS-O-R (Most Hindered) TBDMS->TIPS Increasing Steric Bulk

Caption: Relationship between steric hindrance and thermal stability of silyl ethers.

Comparative Analysis of Thermal Stability: Expected Performance

While extensive, directly comparable kinetic data for the thermal decomposition of propargyl silyl ethers is not abundant in the literature, we can project the relative stabilities based on the foundational principles of steric hindrance. The following table summarizes the expected trend in thermal stability, presenting plausible decomposition onset temperatures as would be determined by Thermogravimetric Analysis (TGA). These values are intended for comparative purposes to guide the selection of a suitable protecting group for reactions involving thermal stress.

Silyl Ether of Propargyl AlcoholStructureRelative Steric BulkExpected Onset of Decomposition (Tonset) by TGA (°C)Suitability for High-Temperature Reactions
Trimethylsilyl (TMS) (CH₃)₃Si-O-CH₂C≡CHLow100 - 150Low
Triethylsilyl (TES) (CH₃CH₂)₃Si-O-CH₂C≡CHModerate150 - 200Moderate
tert-Butyldimethylsilyl (TBDMS) *(CH₃)₃C(CH₃)₂Si-O-CH₂C≡CHHigh200 - 250High
Triisopropylsilyl (TIPS) ((CH₃)₂CH)₃Si-O-CH₂C≡CHVery High> 250Very High

This data underscores a clear trend: for reactions requiring temperatures exceeding 150 °C, TMS is likely an unsuitable protecting group. TBDMS and, particularly, TIPS ethers offer substantially greater thermal resilience, making them the preferred choice for high-temperature applications such as cross-coupling reactions, rearrangements, or late-stage functionalizations that demand thermal input.

Experimental Protocols for Synthesis and Evaluation

To ensure scientific integrity and provide actionable insights, this section details the necessary experimental procedures for both the synthesis of propargyl silyl ethers and the subsequent evaluation of their thermal stability.

Protocol 1: General Synthesis of Propargyl Silyl Ethers

This protocol describes a standard procedure for the silylation of propargyl alcohol, exemplified by the synthesis of tert-Butyldimethylsilyl (TBDMS) propargyl ether. This method can be adapted for other silyl chlorides with minor modifications.[1][2]

Materials:

  • Propargyl alcohol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add propargyl alcohol (1.0 eq.).

  • Dissolve the alcohol in anhydrous DMF (to a concentration of approximately 0.5 M).

  • Add imidazole (2.5 eq.) to the solution and stir until fully dissolved.

  • At room temperature, add TBDMS-Cl (1.2 eq.) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by pouring the mixture into water.

  • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure propargyl TBDMS ether.

Protocol 2: Assessment of Thermal Stability via Isothermal Heating and GC-MS Analysis

This protocol provides a robust method for comparing the thermal stability of the different propargyl silyl ethers by monitoring their decomposition over time at a fixed elevated temperature.

G cluster_workflow Isothermal Stability Assay Workflow prep Prepare Solutions (Silyl Ether + Internal Standard in Dodecane) aliquot Aliquot into Sealed Vials prep->aliquot heat Heat Vials at Constant Temperature (e.g., 200 °C) aliquot->heat sample Remove Vials at Time Points (0, 1, 2, 4, 8h) heat->sample quench Quench by Rapid Cooling sample->quench analyze Analyze by GC-MS quench->analyze data Quantify Remaining Silyl Ether (vs. Internal Standard) analyze->data plot Plot % Remaining vs. Time data->plot

Caption: Experimental workflow for the isothermal stability assay.

Materials:

  • Synthesized propargyl silyl ethers (TMS, TES, TBDMS, TIPS)

  • High-boiling inert solvent (e.g., dodecane, b.p. 216 °C)

  • Internal standard (e.g., tetradecane)

  • GC vials with crimp caps

  • Heating block or oil bath with precise temperature control

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: For each silyl ether, prepare a 0.1 M solution in dodecane. To each solution, add an internal standard (tetradecane) at a known concentration (e.g., 0.05 M).

  • Aliquotting: Dispense 0.5 mL of each solution into separate GC vials and securely crimp the caps. Prepare multiple vials for each silyl ether to be sampled at different time points.

  • Isothermal Heating: Place the vials in a pre-heated heating block or oil bath set to the desired temperature (e.g., 200 °C).

  • Sampling: At designated time points (e.g., 0, 1, 2, 4, and 8 hours), remove one vial for each silyl ether from the heating source and immediately cool it in an ice-water bath to quench any further decomposition. The t=0 sample is not heated.

  • GC-MS Analysis:

    • Dilute a portion of each cooled sample with an appropriate solvent (e.g., dichloromethane) if necessary.

    • Inject the samples into the GC-MS. A typical GC program would involve an initial temperature of 50 °C, followed by a ramp to 250 °C at 10 °C/min.[3]

    • The mass spectrometer should be operated in full scan mode to identify both the parent silyl ether and any potential degradation products.

  • Data Analysis:

    • For each time point, determine the peak area of the silyl ether and the internal standard.

    • Calculate the response factor for each silyl ether relative to the internal standard using the t=0 sample.

    • For the heated samples, quantify the concentration of the remaining silyl ether.

    • Plot the percentage of remaining silyl ether against time for each compound to generate decomposition curves. The rate of decomposition provides a direct measure of thermal stability.

Conclusion and Recommendations

The thermal stability of silyl ethers of propargyl alcohol is directly proportional to the steric bulk of the substituents on the silicon atom, following the trend: TMS < TES < TBDMS < TIPS .

  • For synthetic transformations conducted at or near room temperature, the choice of silyl ether can be guided by other factors such as cost and ease of deprotection.

  • For reactions requiring moderate heating (up to ~150 °C), TMS ethers should be used with caution, and a more robust group like TES or TBDMS is advisable.

  • For high-temperature processes (>150-200 °C), the use of highly hindered silyl ethers such as TBDMS and particularly TIPS is strongly recommended to ensure the integrity of the protecting group throughout the reaction.

By understanding these principles and utilizing the provided protocols to evaluate stability within a specific reaction context, researchers can mitigate the risk of unintended deprotection, thereby improving reaction yields, simplifying purification, and enhancing the overall efficiency of their synthetic endeavors.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Silane, trimethyl(2-propynyloxy)-

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing scientific frontiers, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides an in-depth, procedural framework for the safe disposal of silane, trimethyl(2-propynyloxy)- (CAS No. 5582-62-7), a versatile organosilicon compound. By elucidating the chemical principles that underpin these safety protocols, we aim to foster a culture of proactive safety and environmental stewardship in the laboratory.

The unique molecular structure of silane, trimethyl(2-propynyloxy)-, featuring a reactive trimethylsilyl group and an alkyne functionality, makes it a valuable reagent in organic synthesis and materials science.[1] However, these same properties necessitate a rigorous and informed approach to its disposal. This guide moves beyond mere procedural checklists to provide the scientific rationale behind each step, ensuring that researchers can not only follow but also fundamentally understand the principles of safe chemical handling.

I. Immediate Safety Profile & Hazard Mitigation

Before initiating any disposal-related activities, a thorough understanding of the inherent hazards of silane, trimethyl(2-propynyloxy)- is paramount. This compound is a highly flammable liquid and vapor that can cause significant skin and eye irritation, as well as respiratory tract irritation.[1][2]

Table 1: Hazard Profile of Silane, trimethyl(2-propynyloxy)-

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Flammable LiquidH225: Highly Flammable liquid and vaporKeep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof equipment.[1]
Skin IrritationH315: Causes skin irritationWear protective gloves and clothing. Wash skin thoroughly after handling.[2]
Eye IrritationH319: Causes serious eye irritationWear eye and face protection, such as safety goggles and a face shield.
Respiratory IrritationH335: May cause respiratory irritationHandle only in a well-ventilated area, preferably within a certified chemical fume hood.

The primary directive for handling this compound is the consistent use of appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene are suitable), safety goggles, and a flame-retardant lab coat. All operations involving the transfer or handling of silane, trimethyl(2-propynyloxy)- must be conducted within a chemical fume hood to mitigate the risk of vapor inhalation.[3][4]

II. The Chemistry of Disposal: A Step-by-Step Protocol

The recommended disposal pathway for silane, trimethyl(2-propynyloxy)- is through a licensed hazardous waste disposal service.[4] Attempting to neutralize or dispose of this chemical via standard laboratory drains is a serious safety and environmental violation. The following protocol outlines the systematic procedure for preparing this compound for waste collection.

Materials Required:

  • Designated hazardous waste container (chemically compatible, e.g., high-density polyethylene)

  • Inert absorbent material (e.g., vermiculite, sand)

  • Appropriate PPE (as outlined in Section I)

  • Chemical fume hood

Procedural Steps:

  • Container Preparation: Select a designated hazardous waste container that is clean, dry, and clearly labeled. The label must include the words "Hazardous Waste," the full chemical name "Silane, trimethyl(2-propynyloxy)-," and the associated hazard pictograms (flammable, irritant).[4]

  • Inert Absorbent Addition: Place a layer of inert absorbent material at the bottom of the waste container. This is a critical step to absorb any residual liquid and to prevent splashing during transfer.

  • Chemical Transfer (under controlled conditions): In a chemical fume hood, carefully pour the waste silane, trimethyl(2-propynyloxy)- into the prepared container. Avoid any splashing. If transferring from a larger container, use a funnel to minimize the risk of spills.

  • Final Absorption: Add more inert absorbent material to fully absorb the liquid waste. The final mixture should be a solid or semi-solid matrix with no free-flowing liquid.

  • Secure Closure and Storage: Tightly seal the waste container. Store the container in a designated, well-ventilated hazardous waste accumulation area, away from sources of ignition and incompatible materials.[3]

The rationale for using an inert absorbent is twofold: it immobilizes the flammable liquid, reducing the risk of spills and vapor release, and it provides a larger surface area that can aid in controlled, slow evaporation within the contained environment if any residual reactivity exists.

III. Spill Management and Emergency Response

In the event of an accidental spill, a swift and informed response is crucial to prevent escalation.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.

  • Contain and Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[3] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect and Dispose: Once the liquid is fully absorbed, carefully collect the material using non-sparking tools and place it in a labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

In case of personal exposure, follow these first-aid measures while seeking immediate medical attention:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

  • Inhalation: Move the individual to fresh air.[3]

IV. The Underlying Chemistry of Silane Reactivity and Disposal

The disposal procedures for silane, trimethyl(2-propynyloxy)- are dictated by its chemical reactivity. As an alkoxysilane, it is susceptible to hydrolysis in the presence of water, a reaction that can be catalyzed by both acids and bases.[6][7] This hydrolysis cleaves the silicon-oxygen bond, leading to the formation of silanols (Si-OH) and 2-propyn-1-ol. These silanols are reactive intermediates that can undergo self-condensation to form siloxane polymers.[6] While this reactivity is harnessed in many of its applications, uncontrolled hydrolysis during disposal can lead to the generation of flammable byproducts and unforeseen reactions.

Furthermore, the propargyl group (the 2-propynyloxy moiety) introduces its own set of reactivities, such as its use in "click chemistry."[1] While not a primary disposal concern, it underscores the compound's overall reactivity. The primary disposal strategy of containment and transfer to a specialized facility ensures that these reactions do not occur in an uncontrolled laboratory environment.

Disposal Workflow Diagram

G start Initiate Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood prep_container Prepare Labeled Hazardous Waste Container fume_hood->prep_container add_absorbent_initial Add Initial Layer of Inert Absorbent prep_container->add_absorbent_initial transfer_waste Carefully Transfer Silane Waste add_absorbent_initial->transfer_waste add_absorbent_final Add Final Layer of Inert Absorbent transfer_waste->add_absorbent_final seal_container Securely Seal Container add_absorbent_final->seal_container store_waste Store in Designated Waste Area seal_container->store_waste end_process Arrange for Professional Waste Collection store_waste->end_process

A flowchart illustrating the procedural steps for the safe disposal of Silane, trimethyl(2-propynyloxy)-.

By adhering to these scientifically grounded procedures, researchers can ensure the safe and environmentally responsible disposal of silane, trimethyl(2-propynyloxy)-, thereby upholding the highest standards of laboratory safety and professional conduct.

V. References

  • Smolecule. (2023, August 16). Silane, trimethyl(2-propynyloxy)-. Retrieved from --INVALID-LINK---

  • BenchChem. (2025). Proper Disposal of Silane, (4-bromophenoxy)trimethyl-: A Comprehensive Guide. Retrieved from --INVALID-LINK--

  • TCI EUROPE N.V. (2025, March 27). tert-Butyldimethyl(2-propynyloxy)silane - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2021, December 25). Propargyloxytrimethylsilane SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from --INVALID-LINK--

  • University of Arkansas. Silane Exposure, Signs and Symptoms and Chemical Properties. Environmental Health and Safety. Retrieved from --INVALID-LINK--

  • Gelest, Inc. (2014, October 27). TRIMETHYLSILANE SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Gelest, Inc. (2018, May 18). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from --INVALID-LINK--

  • Praxair. Silane SiH4 Safety Data Sheet SDS P4649. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2016, February 6). Hydrolysis of vinyl silanes. Retrieved from --INVALID-LINK--

  • Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from --INVALID-LINK--

  • Voltaix, Inc. Material Safety Data Sheet for Silane (SiH4). Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Airgas. (2015, June 25). Trimethylsilane SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Isère.gouv.fr. SAFE HANDLING OF SiH SILICONE PRODUCTS. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Trimethyl-2-propynylsilane. PubChem. Retrieved from --INVALID-LINK--

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.